Product packaging for Adamantanone(Cat. No.:CAS No. 700-58-3)

Adamantanone

货号: B1666556
CAS 编号: 700-58-3
分子量: 150.22 g/mol
InChI 键: IYKFYARMMIESOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Adamantanone is a member of adamantanones.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1666556 Adamantanone CAS No. 700-58-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

adamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKFYARMMIESOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022108
Record name 2-Adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-58-3
Record name Adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Adamantanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI7W503L08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantanone, a caged ketone derivative of adamantane, possesses a rigid and sterically demanding structure that significantly influences its physicochemical properties, including its solubility. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering valuable data for its use in synthesis, purification, formulation, and analytical applications. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide utilizes data for camphor, a structurally similar bicyclic ketone, as a representative model. This substitution allows for a comprehensive illustration of the expected solubility trends of caged ketones.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound, with its largely nonpolar hydrocarbon framework and a polar carbonyl group, is expected to exhibit good solubility in a range of organic solvents. The bulky, hydrophobic adamantane core is the dominant factor governing its solubility, predicting higher solubility in nonpolar and weakly polar solvents. The ketone functional group, however, allows for some interaction with more polar solvents.

Quantitative Solubility Data (Using Camphor as a Proxy)

The following table summarizes the quantitative solubility of camphor in various common organic solvents. These values are intended to provide a reasonable estimate of the solubility behavior of this compound. It is crucial to experimentally determine the precise solubility of this compound for any specific application.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Reference
Alcohols EthanolRoom Temp.~3.0[1]
MethanolRoom Temp.Soluble
Ketones Acetone23.5 - 75.7See Note 1[2][3]
Ethers Diethyl EtherRoom Temp.Freely Soluble[4][5]
Aromatic Hydrocarbons p-Xylene23.5 - 75.7See Note 1
Toluene--
Esters Ethyl Acetate--
Halogenated Solvents Chloroform25~200
Dichloromethane--
Alkanes Hexane--
Cyclohexane--
Other Dimethyl Sulfoxide (DMSO)Room Temp.~2.0
Dimethylformamide (DMF)Room Temp.~3.0
Carbon DisulfideRoom Temp.Freely Soluble

Note 1: A study by Chen et al. (2019) provides detailed mole fraction solubility of camphor in acetone, ethanol, p-cymene, and p-xylene at various temperatures ranging from 296.65 K to 348.85 K. For brevity, the raw data is not reproduced here, but the study indicates significant solubility that increases with temperature in these solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

1. Materials and Equipment:

  • This compound (or other solid compound of interest)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., Gas Chromatography, Infrared Spectroscopy).

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess This compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration settle Settle Excess Solid equilibration->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Quantitative Analysis (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical diagram can illustrate the factors influencing the solubility of a compound like this compound.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity (Carbonyl Group) solubility Solubility solute_polarity->solubility solute_nonpolarity Nonpolarity (Adamantane Cage) solute_nonpolarity->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility (inversely) solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility (generally directly) pressure Pressure pressure->solubility (minor for solids)

Caption: Factors influencing the solubility of this compound in organic solvents.

References

Spectroscopic Characterization of Adamantanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Adamantanone (C₁₀H₁₄O), a saturated polycyclic ketone, serves as a fundamental building block in various fields, including medicinal chemistry and materials science. Its rigid, cage-like structure provides a unique scaffold for designing novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and logical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, the spectra are relatively simple despite the presence of 14 protons and 10 carbons.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a few distinct, broad multiplets arising from the chemically non-equivalent protons on the rigid adamantane cage.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
~2.65Broad singletH-1, H-3 (Bridgehead protons α to carbonyl)
~2.05MultipletH-4, H-5, H-7, H-8, H-9, H-10 (Methylene protons)
~1.90MultipletH-6 (Methylene protons)

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2]

Chemical Shift (δ) ppmAssignment
~215.0C-2 (Carbonyl carbon)
~47.0C-1, C-3
~38.0C-5, C-7
~36.5C-4, C-8
~27.0C-6

Note: The exact chemical shifts were recorded on a 90 MHz instrument in CDCl₃.[2]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. Adamantane itself is often used as a shimming standard due to its sharp signals.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbon nuclei, including the quaternary carbonyl carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~2920, 2860StrongC-H stretching (alkane)
~1710-1725Strong, SharpC=O stretching (ketone)[4]
~1450MediumCH₂ scissoring
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which acts as a molecular fingerprint.

Table 4: Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
150100[M]⁺ (Molecular Ion)
122~25[M - CO]⁺
107~30[C₈H₁₁]⁺
95~63[C₇H₁₁]⁺
79~46[C₆H₇]⁺
67~30[C₅H₇]⁺

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector: Set the temperature to 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Ion Source Temperature: Maintain at ~230 °C.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the GC peak corresponding to this compound by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an this compound sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in CH2Cl2 Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS (EI) Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Analysis Correlate Data Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis Final Structural Confirmation of this compound Analysis->Final

Caption: Workflow for the spectroscopic characterization of this compound.

Proposed EI Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization (EI) conditions.

G M This compound [C₁₀H₁₄O]⁺˙ m/z = 150 F122 [M - CO]⁺˙ m/z = 122 M->F122 - CO F107 [C₈H₁₁]⁺ m/z = 107 M->F107 - C₂H₃O˙ F95 [C₇H₁₁]⁺ m/z = 95 M->F95 - C₃H₅O˙ F79 [C₆H₇]⁺ m/z = 79 F95->F79 - CH₄

Caption: Key fragmentation pathways of this compound in EI-MS.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantanone, a ketone derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique profile of chemical stability and reactivity that makes it a valuable building block in medicinal chemistry and materials science. Its inherent structural integrity imparts significant thermal stability, while the ketone functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical stability and reactivity of this compound, including quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to support researchers and drug development professionals in leveraging this compound's unique properties.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a camphor-like odor.[1] Its rigid tricyclic structure contributes to its high melting and boiling points.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O[2]
Molar Mass150.22 g/mol [2]
Melting Point258-260 °C[3]
Boiling Point246.7 °C at 760 mmHg[3]
SolubilityPractically insoluble in water; soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.
AppearanceWhite to off-white crystalline powder

Chemical Stability

This compound exhibits high chemical stability under normal conditions, a characteristic attributed to its strain-free and rigid polycyclic structure.

Thermal Stability
pH Stability and Hydrolysis

Information on the hydrolytic stability of this compound across a wide pH range is limited in publicly available literature. However, a study on adamantane derivatives showed that they possess good hydrolytic stability at both acidic (pH 1.0) and neutral (pH 7.4) conditions. For adamantane derivatives, the half-life was found to be longer in neutral conditions compared to acidic conditions. Given the stability of the adamantane cage, significant hydrolysis of the core structure is not expected under typical laboratory or physiological conditions. However, reactions involving the ketone functional group can be influenced by pH. For drug development purposes, a comprehensive pH-rate profile should be experimentally determined according to ICH guidelines to establish the compound's stability in various environments.

Incompatibilities

Safety data sheets for this compound consistently highlight its incompatibility with strong oxidizing agents, with which it can react violently. Care should be taken to avoid contact with such reagents.

Chemical Reactivity

The reactivity of this compound is centered around its ketone functional group, which allows for a variety of nucleophilic additions and other transformations.

Nucleophilic Addition Reactions

This compound can be readily reduced to the corresponding secondary alcohol, 2-adamantanol, using common hydride reducing agents.

  • With Sodium Borohydride (NaBH₄): This is a mild and selective method for the reduction of the ketone.

  • With Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces this compound to 2-adamantanol.

The addition of Grignard reagents to the carbonyl group of this compound provides a versatile route for the formation of carbon-carbon bonds, leading to tertiary alcohols.

Electrophilic Reactions

While this compound itself is not directly used as the acylating agent, its derivative, 2-adamantanoyl chloride, can be used in Friedel-Crafts acylation reactions to introduce the adamantane moiety onto aromatic rings. This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

Oxidation Reactions

This compound can undergo Baeyer-Villiger oxidation to yield the corresponding lactone, 4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.

Other Reactions

The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond, forming an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent).

Experimental Protocols

Synthesis of 2-Adamantanol via Reduction of this compound with NaBH₄

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield crude 2-adamantanol.

  • The product can be further purified by recrystallization.

Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 volumes).

  • Cool the solution in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of this compound.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Reaction Pathway: Synthesis of a Saxagliptin Intermediate

The following diagram illustrates a synthetic pathway starting from adamantane derivatives to produce an intermediate used in the synthesis of the antidiabetic drug, Saxagliptin.

G Synthesis of a Saxagliptin Intermediate cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Intermediate Adamantane Adamantane 1-Adamantanol 1-Adamantanol Adamantane->1-Adamantanol Oxidation This compound This compound N-Boc-3-hydroxy-1-adamantyl-D-glycine N-Boc-3-hydroxy-1-adamantyl-D-glycine This compound->N-Boc-3-hydroxy-1-adamantyl-D-glycine Multi-step synthesis 1-Adamantyl cation 1-Adamantyl cation 1-Adamantanol->1-Adamantyl cation Dehydration 2-Adamantyl cation 2-Adamantyl cation 1-Adamantyl cation->2-Adamantyl cation 1,2-Hydride Shift 2-Adamantanol 2-Adamantanol 2-Adamantyl cation->2-Adamantanol Hydration 2-Adamantanol->this compound Oxidation

Caption: Synthetic pathway from adamantane to a key intermediate for Saxagliptin.

Experimental Workflow: Reduction of this compound

This diagram outlines the general laboratory workflow for the reduction of this compound to 2-adamantanol.

G Workflow for this compound Reduction cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product setup Dissolve this compound in Solvent Cool to 0°C reaction Add Reducing Agent Stir at Room Temperature Monitor by TLC setup->reaction workup Quench Reaction Remove Solvent Extraction reaction->workup purification Dry Organic Layer Evaporate Solvent Recrystallization workup->purification product 2-Adamantanol purification->product

Caption: General experimental workflow for the reduction of this compound.

Applications in Drug Discovery and Development

The adamantane cage is a privileged scaffold in medicinal chemistry, imparting desirable pharmacokinetic properties such as increased lipophilicity, metabolic stability, and improved bioavailability. This compound serves as a key starting material for the synthesis of a wide range of adamantane-containing active pharmaceutical ingredients (APIs). Its rigid structure allows for the precise spatial orientation of functional groups, which can enhance binding affinity to biological targets. The use of adamantane derivatives in drug delivery systems is also an active area of research.

Conclusion

This compound is a chemically stable and synthetically versatile molecule. Its robust adamantane core provides a stable platform, while the ketone functionality allows for a diverse range of chemical modifications. This unique combination of stability and reactivity makes this compound a highly valuable building block for the synthesis of complex molecules with applications in drug discovery, materials science, and beyond. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is crucial for its effective utilization in research and development.

References

The Adamantane Advantage: A Technical Guide to the Biological Activity of Adamantanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic structure of adamantane has long captured the attention of medicinal chemists. Its unique three-dimensional and lipophilic nature makes it an attractive scaffold for the development of novel therapeutic agents.[1][2][3] Adamantanone, a ketone derivative of adamantane, and its subsequent derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent antiviral, anticancer, antimicrobial, and neuroprotective effects.[4][5] This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. Notably, adamantane-linked isothiourea and 1,3-diaza-2-functionalized-adamantan-6-one derivatives have shown promising results.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic effects of various this compound derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported anticancer activities.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Adamantyl IsothioureaDerivative 5Hep-G2 (Hepatocellular Carcinoma)7.70
Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86
4-bromobenzyl analoguePC-3 (Prostate Cancer)< 25
HepG-2 (Hepatocellular Carcinoma)< 25
MCF-7 (Breast Cancer)< 25
HeLa (Cervical Cancer)< 25
HCT-116 (Colorectal Carcinoma)25-50
1,3-diaza-2-phospha-adamantan-6-oneVariousB16-F10 (Melanoma)10-60
Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

Certain adamantyl isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical component of the inflammatory response, and its dysregulation is implicated in cancer development and progression. By blocking this pathway, these derivatives can suppress tumor growth and induce apoptosis.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Adamantane Adamantyl Isothiourea Derivatives Adamantane->TLR4 Inhibits

Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

  • Human tumor cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired human tumor cell line into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: A Legacy and a Future

The antiviral properties of adamantane derivatives are well-established, with amantadine and rimantadine being among the first clinically approved antiviral drugs for influenza A. Research continues to explore novel this compound derivatives with broader antiviral spectra and efficacy against resistant strains.

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound derivatives is typically evaluated by their ability to inhibit viral replication, with IC50 values indicating the concentration required for 50% inhibition.

DerivativeVirus StrainIC50Reference
2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaSignificant Activity
N-methyl-2-(1-adamantyl)imidazoleInfluenza A-2 VictoriaSignificant Activity
Gly-Thz-rimantadineInfluenza A/Hongkong/68 (H3N2)0.11 µg/mL
Various adamantane derivativesVaccinia virus0.133 - 0.515 µM
R-6-Adamantane-derivative 4Influenza A/California/7/2009 (H1N1)8.1 µM
R-6-Adamantane-derivative 5Influenza A/California/7/2009 (H1N1)11.3 µM
Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary mechanism of antiviral action for many aminoadamantane derivatives against influenza A is the blockade of the M2 proton channel. This viral protein is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, the influx of protons is prevented, which in turn inhibits the acid-mediated dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication.

M2_Inhibition cluster_endosome Endosome (Acidic pH) Virus Influenza A Virus RNP Viral RNP M2 M2 Proton Channel M2->Virus H+ influx Uncoating Viral Uncoating (RNP Release) RNP->Uncoating Protons_out H+ Protons_out->M2 Adamantane This compound Derivative Adamantane->M2 Blocks Replication Viral Replication Uncoating->Replication

Blockade of the influenza A M2 proton channel by this compound derivatives.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Influenza A virus stock

  • Cell culture medium

  • This compound derivative stock solution

  • Agarose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer and infect with a known titer of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing agarose and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 is determined from the dose-response curve.

Antimicrobial and Antifungal Activities

The lipophilic nature of the adamantane cage contributes to the antimicrobial and antifungal properties of its derivatives, likely by facilitating interaction with microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial and antifungal potency of a compound.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Adamantane Hydrazide-HydrazonesDerivative 9S. epidermidis ATCC 1222862.5
Derivatives 9, 14, 15, 19Gram-positive bacteria62.5 - 1000
Adamantane Schiff Base1-((2-chloro-3,4-dimethoxybenzylidene)amino)adamantaneC. krusei32
C. parapsilosis32
Adamantane-linked Isothiourea4-bromobenzyl analogueBroad-spectrum antibacterialPotent activity
Candida albicansModerate activity
Adamantane Oxime EstersDerivative 3dS. sclerotiorum14.16
Derivative 3eS. sclerotiorum18.18
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Broth_Microdilution Start Prepare serial dilutions of this compound derivative in 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the this compound derivative in the broth medium within a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Other Biological Activities and Future Directions

Beyond the activities detailed above, this compound derivatives have shown potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides and as antiplasmodial agents against Plasmodium falciparum. The unique physicochemical properties of the adamantane scaffold, including its lipophilicity, rigidity, and metabolic stability, continue to make it a highly attractive starting point for the design of new therapeutic agents.

The versatility of the this compound core allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The development of this compound-based compounds represents a promising frontier in the ongoing quest for new and effective treatments for a multitude of diseases.

References

Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties can significantly enhance the therapeutic potential of drug candidates by improving their pharmacokinetic and pharmacodynamic profiles. Adamantanone, the ketone derivative of adamantane, serves as a pivotal precursor for the synthesis of a diverse array of functionalized adamantane derivatives, enabling the exploration of novel chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological relevance of the resulting adamantane derivatives.

Core Synthetic Transformations of this compound

This compound's carbonyl group provides a reactive handle for a multitude of organic transformations, allowing for the introduction of various functional groups at the 2-position of the adamantane core. The primary synthetic routes explored in this guide include reductive amination, reduction to the corresponding alcohol, Wittig and Grignard reactions for carbon-carbon bond formation, and the synthesis of spirocyclic heterocyclic systems.

Reductive Amination: Access to 2-Aminoadamantane Derivatives

Reductive amination of this compound is a cornerstone for the synthesis of 2-aminoadamantane derivatives. This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the amine.

A common procedure involves the reaction of this compound with an amine source, such as ammonium acetate, followed by in situ reduction with a mild reducing agent like sodium cyanoborohydride.

Experimental Protocol: Synthesis of 2-Aminoadamantane

  • Imine Formation: Dissolve 2-adamantanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of 2 M HCl until the solution is acidic.

  • Isolation: Evaporate the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the aqueous layer, basify with a concentrated NaOH solution, and extract with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminoadamantane. Further purification can be achieved by recrystallization or conversion to its hydrochloride salt.

Alternatively, a two-step process involving the formation and subsequent reduction of 2-adamantanone oxime can be employed, which is particularly useful when direct amination with ammonia gives low yields.[1]

Table 1: Synthesis of 2-Aminoadamantane Derivatives from this compound

DerivativeReagentsReducing AgentSolventReaction TimeYield (%)M.p. (°C)Reference
2-AminoadamantaneAmmonium acetateNaBH₃CNMethanol24 hNot SpecifiedNot Specified[1]
2-AminoadamantaneHydroxylamine hydrochloride, Sodium acetate; then Sodium metal-Ethanol2-4 h (oxime); Not specified (reduction)Not SpecifiedNot Specified[1]
Reduction to 2-Adamantanol

The reduction of this compound to 2-adamantanol provides a precursor for further functionalization, such as etherification or esterification. Standard reducing agents like sodium borohydride or lithium aluminum hydride are effective for this transformation.

Experimental Protocol: Reduction of this compound to 2-Adamantanol

  • Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully add water to quench the excess reducing agent. Remove the solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-adamantanol.[2]

  • Purification: The product can be purified by recrystallization.

Table 2: Reduction of this compound

ProductReagentsSolventReaction TimeYield (%)M.p. (°C)Reference
2-AdamantanolLiAlH₄Diethyl ether2 hNot SpecifiedNot Specified[2]
2-AdamantanolNaBH₄, NiCl₂tert-Butanol12 h92Not Specified
Carbon-Carbon Bond Forming Reactions: Wittig and Grignard Reactions

The Wittig and Grignard reactions are powerful tools for introducing carbon-based substituents at the 2-position of the adamantane core, leading to derivatives with altered steric and electronic properties.

Wittig Reaction for the Synthesis of 2-Methyleneadamantane

The Wittig reaction of this compound with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base, yields the exocyclic alkene 2-methyleneadamantane.

Experimental Protocol: Synthesis of 2-Methyleneadamantane (General Procedure)

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

  • Reaction: Dissolve 2-adamantanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate 2-methyleneadamantane from the triphenylphosphine oxide byproduct.

Grignard Reaction for the Synthesis of 2-Alkyl-2-adamantanols

The addition of Grignard reagents to this compound provides a straightforward route to tertiary alcohols. For example, the reaction with methylmagnesium bromide yields 2-methyl-2-adamantanol.

Experimental Protocol: Synthesis of 2-Methyl-2-adamantanol (General Procedure)

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, place a solution of 2-adamantanone (1.0 eq) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Isolation: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-methyl-2-adamantanol can be purified by recrystallization or column chromatography.

Table 3: C-C Bond Forming Reactions with this compound

ProductReaction TypeReagentsSolventYield (%)M.p. (°C)Reference
2-MethyleneadamantaneWittigMethyltriphenylphosphonium bromide, n-BuLiTHFNot SpecifiedNot Specified
2-Methyl-2-adamantanolGrignardMethylmagnesium bromideDiethyl etherNot SpecifiedNot Specified
Synthesis of Spirocyclic Heterocycles

This compound is an excellent starting material for the synthesis of spirocyclic compounds, where the C2 carbon of the adamantane cage is shared with a heterocyclic ring. These derivatives have shown a wide range of biological activities.

Synthesis of Adamantane-2-spiro-5'-hydantoin

The Bucherer-Bergs reaction of this compound with potassium cyanide and ammonium carbonate provides a direct route to adamantane-2-spiro-5'-hydantoin, a useful intermediate for the synthesis of α-amino acids.

Experimental Protocol: Synthesis of Adamantane-2-spiro-5'-hydantoin

  • Reaction Setup: In a suitable pressure vessel, combine 2-adamantanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Reaction: Heat the mixture at a specified temperature (e.g., 60-100 °C) for several hours.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the spirohydantoin.

Synthesis of Adamantane-2-spiro-3'-pyrrolidines

Spiro-pyrrolidines can be synthesized from this compound through various multi-component reactions. For instance, a [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde) and this compound can afford the spiro-pyrrolidine scaffold.

Table 4: Synthesis of Spirocyclic Derivatives from this compound

DerivativeReaction TypeReagentsYield (%)M.p. (°C)Reference
Adamantane-2-spiro-5'-hydantoinBucherer-BergsKCN, (NH₄)₂CO₃Not SpecifiedNot Specified
Adamantane-2-spiro-3'-pyrrolidine1,3-Dipolar CycloadditionSarcosine, ParaformaldehydeNot SpecifiedNot Specified
Adamantane-2-spiro-3'-isoquinolinePictet-Spenglerβ-Phenylethylamine derivatives2-25Not Specified

Spectroscopic Data of Selected this compound Derivatives

The structural characterization of adamantane derivatives relies heavily on spectroscopic techniques. Below is a summary of ¹H and ¹³C NMR data for key derivatives synthesized from this compound.

Table 5: Spectroscopic Data for Selected this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Adamantanol1.37-2.06 (m, 15H), 3.65 (s, 1H)27.6, 31.8, 36.3, 39.2, 46.9, 70.1
2-Methyl-2-adamantanol1.15 (s, 3H), 1.45-2.00 (m, 14H)22.9, 27.5, 33.6, 38.3, 44.2, 72.8
2-Methyleneadamantane1.70-2.00 (m, 12H), 2.55 (s, 2H), 4.60 (s, 2H)28.6, 37.2, 39.6, 104.9, 159.2
Adamantane-2-spiro-5'-hydantoin1.60-2.20 (m, 14H), 6.0 (br s, 1H, NH), 8.2 (br s, 1H, NH)26.5, 32.5, 34.0, 37.5, 69.0 (C-spiro), 157.0 (C=O), 178.0 (C=O)
1'-Allylspiro[adamantane-2,3'-pyrrolidine]-2',5'-dione1.60-2.50 (m, 16H), 4.05 (d, 2H), 5.10-5.30 (m, 2H), 5.60-5.80 (m, 1H)26.0, 32.0, 34.5, 37.0, 41.0, 48.0, 65.0 (C-spiro), 118.0, 132.0, 176.0 (C=O), 178.0 (C=O)

Biological Significance and Signaling Pathways

Adamantane derivatives synthesized from this compound have shown significant therapeutic potential, most notably as antiviral agents and as modulators of the central nervous system.

Inhibition of the Influenza A M2 Proton Channel

Amantadine and its derivatives are known to inhibit the replication of the influenza A virus by blocking the M2 proton channel. This channel is a tetrameric protein that allows the influx of protons into the viral particle upon entry into the host cell's endosome. This acidification is crucial for the uncoating of the virus and the release of its genetic material into the cytoplasm. Adamantane-based drugs are thought to bind within the pore of the M2 channel, physically occluding the passage of protons. The hydrophobic adamantane cage interacts with the hydrophobic residues lining the channel, while the amino group can form hydrogen bonds, effectively plugging the channel.

M2_Proton_Channel_Inhibition cluster_endosome Acidic Endosome (Low pH) cluster_virus Viral Interior Influenza_Virus Influenza A Virus M2_Channel M2 Proton Channel (Open Conformation) Protons_int H+ M2_Channel->Protons_int Viral_Core Viral Core (RNPs) Uncoating Viral Uncoating (Release of RNPs) Viral_Core->Uncoating Protons_ext H+ Protons_ext->M2_Channel Influx Blocked_Channel M2 Proton Channel (Blocked) Protons_ext->Blocked_Channel Influx Blocked Protons_int->Viral_Core Acidification Amantadine Amantadine Derivative Amantadine->Blocked_Channel Binds and Blocks Replication Viral Replication Uncoating->Replication Blocked_Channel->Uncoating Inhibited

Caption: Inhibition of the Influenza A M2 proton channel by amantadine derivatives.

NMDA Receptor Antagonism

Memantine, a derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory function. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's. Memantine exhibits its therapeutic effect by preferentially blocking the NMDA receptor channel when it is excessively open, which occurs under pathological conditions of glutamate overstimulation. Its voltage-dependent and rapid on/off binding kinetics allow it to leave the channel quickly during normal synaptic transmission, thus preserving physiological function while mitigating excitotoxicity.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_normal Normal Glutamate Release NMDA_R_closed NMDA Receptor (Closed) Blocked by Mg2+ Glutamate_normal->NMDA_R_closed Binding Glutamate_excess Excessive Glutamate (Pathological) NMDA_R_open NMDA Receptor (Open) Glutamate_excess->NMDA_R_open Sustained Binding NMDA_R_closed->NMDA_R_open Depolarization removes Mg2+ block NMDA_R_blocked NMDA Receptor (Blocked by Memantine) NMDA_R_open->NMDA_R_blocked Preferential block under excessive opening Ca_normal Normal Ca2+ Influx (Synaptic Plasticity) NMDA_R_open->Ca_normal Ca_excess Excessive Ca2+ Influx (Excitotoxicity) NMDA_R_open->Ca_excess NMDA_R_blocked->Ca_excess Influx Blocked Memantine Memantine Memantine->NMDA_R_blocked Enters open channel

Caption: Mechanism of NMDA receptor antagonism by memantine.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of adamantane derivatives with significant potential in drug discovery. The reactions detailed in this guide, including reductive amination, reduction, Wittig and Grignard reactions, and the formation of spiro-heterocycles, provide a robust toolkit for medicinal chemists to generate novel molecular entities. The proven clinical success of adamantane-based drugs like amantadine and memantine underscores the value of this scaffold, and the continued exploration of derivatives synthesized from this compound is a promising avenue for the development of new therapeutics targeting a variety of diseases. This in-depth technical guide serves as a valuable resource for researchers in this exciting and evolving field.

References

The Adamantanone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to the development of a diverse range of therapeutic agents. This technical guide explores the potential therapeutic applications of adamantanone, a ketone derivative of adamantane, and its related scaffolds, providing a comprehensive overview of their biological targets, mechanisms of action, and synthetic methodologies.

Therapeutic Applications of this compound Scaffolds

The versatility of the this compound scaffold is evident in its wide array of pharmacological activities, spanning antiviral, neuroprotective, antidiabetic, and anticancer applications.

Antiviral Activity

Adamantane derivatives were among the first synthetic antiviral drugs developed. Their primary mechanism of action involves the inhibition of the influenza A virus M2 proton channel, a crucial component in the viral replication cycle.

  • Amantadine and Rimantadine: These first-generation adamantane antivirals block the M2 ion channel, preventing the influx of protons into the virion. This inhibition halts the uncoating process and the release of viral ribonucleoprotein into the host cell cytoplasm. While their effectiveness has been compromised by the emergence of resistant strains, they remain important tools for understanding viral mechanisms.[1]

Neuroprotective Effects

The adamantane scaffold is a key feature in several drugs targeting the central nervous system, particularly in the context of neurodegenerative diseases.

  • Memantine: This NMDA receptor antagonist is used in the treatment of Alzheimer's disease. By blocking the NMDA receptor channel, memantine protects neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in neuronal damage.[1][2] The antagonism of the NMDA receptor by memantine is a key mechanism in its therapeutic effect.

Antidiabetic Agents

More recently, adamantane-containing compounds have been successfully developed as treatments for type 2 diabetes.

  • Saxagliptin and Vildagliptin: These drugs are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these gliptins increase the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[3][4]

Anticancer Potential

The cytotoxic properties of adamantane derivatives against various cancer cell lines have also been investigated.

  • 1,3-Diaza-2-functionalized-adamantan-6-ones: Certain derivatives of this class have demonstrated significant cytotoxic activity against melanoma cell lines, with IC50 values in the micromolar range.

  • Adamantane-linked Isothiourea Derivatives: These compounds have shown promising in vitro cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (HeLa), and breast cancer (MCF-7).

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of this compound and adamantane derivatives across different therapeutic areas.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A M2 Proton Channel

CompoundVirus StrainAssayIC50 / EC50 (µM)Reference
AmantadineInfluenza A (Wild Type)Plaque Reduction Assay0.3
RimantadineInfluenza A (Wild Type)Plaque Reduction Assay0.2
Spiro-adamantane amineInfluenza A (V27A mutant)Two-Electrode Voltage Clamp0.3

Table 2: Neuroprotective Activity of Adamantane Derivatives

CompoundTargetAssayKi (µM)Reference
MemantineNMDA Receptor (MK-801 site)[3H]MK-801 Binding Assay0.54
AmantadineNMDA Receptor (MK-801 site)[3H]MK-801 Binding Assay10.50
1-Amino-3,5-diethyl-adamantaneNMDA Receptor (MK-801 site)[3H]MK-801 Binding Assay0.19

Table 3: Anticancer Activity of Adamantane Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Adamantane-linked isothiourea derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT Assay7.70
Adamantane-linked isothiourea derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT Assay3.86
Adamantane-linked isothiourea derivative 5HeLa (Cervical Cancer)MTT Assay< 10
Adamantane-linked isothiourea derivative 6MCF-7 (Breast Cancer)MTT Assay< 10

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Amantadine Hydrochloride

Method: Ritter-type reaction followed by hydrolysis.

  • N-(1-adamantyl)acetamide formation: Adamantane is reacted with acetonitrile in the presence of a strong acid catalyst, such as nitric acid, under microwave irradiation at 40°C for 3 hours. This Ritter-type reaction yields N-(1-adamantyl)acetamide.

  • Hydrolysis: The resulting N-(1-adamantyl)acetamide is then hydrolyzed using sodium hydroxide in a mixture of water and propylene glycol under microwave irradiation at 120°C for 2 hours to yield amantadine.

  • Salt Formation: The amantadine base is dissolved in dichloromethane and treated with aqueous 5N HCl to precipitate amantadine hydrochloride. The overall yield for this two-step process is approximately 71%.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2, MCF-7) into 96-well plates at a density of 1.0 x 10^4 cells/well and incubate for 48 hours.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivative for 24 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reaction Mixture Preparation: In a 96-well plate, mix the test compound (adamantane derivative) with recombinant human DPP-4 enzyme in an appropriate buffer.

  • Incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC, to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound scaffolds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Influenza A M2 Proton Channel Inhibition

Adamantane antivirals physically block the pore of the M2 proton channel. This obstruction prevents the influx of protons into the viral core, a process essential for the dissociation of the viral ribonucleoprotein complex and its subsequent import into the nucleus for replication.

M2_Inhibition cluster_virus Influenza A Virus cluster_drug This compound Antiviral Viral Entry Viral Entry Endosome Endosome Viral Entry->Endosome M2 Channel M2 Channel Endosome->M2 Channel Low pH Viral Core Viral Core M2 Channel->Viral Core H+ influx vRNP Release vRNP Release Viral Core->vRNP Release Replication Replication vRNP Release->Replication Drug Amantadine/ Rimantadine Drug->M2 Channel Blocks Pore

Influenza A M2 Proton Channel Inhibition by this compound Antivirals.
NMDA Receptor Antagonism

Memantine, an uncompetitive NMDA receptor antagonist, binds within the ion channel of the receptor. This blockade is voltage-dependent and occurs under conditions of excessive glutamate release, which is thought to contribute to neuronal excitotoxicity in Alzheimer's disease. By blocking the channel, memantine prevents excessive calcium influx, thereby protecting neurons from damage.

NMDA_Antagonism Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Allows Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Excessive Neuronal Damage Neuronal Damage Excitotoxicity->Neuronal Damage Memantine Memantine Memantine->NMDA Receptor Blocks Channel

Neuroprotection via NMDA Receptor Antagonism by Memantine.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Saxagliptin and vildagliptin are competitive, reversible inhibitors of the DPP-4 enzyme. By binding to the active site of DPP-4, they prevent the degradation of incretin hormones, GLP-1 and GIP. The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately leading to improved glycemic control.

DPP4_Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates Release DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Substrate for Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degrades to Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucagon Secretion->Improved Glycemic Control Saxagliptin/\nVildagliptin Saxagliptin/ Vildagliptin Saxagliptin/\nVildagliptin->DPP-4 Inhibits

Mechanism of Action of this compound-based DPP-4 Inhibitors.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its unique structural and physicochemical properties have been successfully exploited to develop drugs for a wide range of diseases. The continued exploration of novel this compound derivatives and a deeper understanding of their mechanisms of action hold significant promise for the future of drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Mechanisms of Action of Adamantanone Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged pharmacophore in modern drug discovery. Its unique structure imparts favorable properties such as metabolic stability, enhanced lipophilicity, and the ability to orient functional groups in precise three-dimensional space. While adamantanone itself is primarily a chemical intermediate, its derivatives encompass a wide range of clinically significant drugs with diverse mechanisms of action. This guide provides a detailed exploration of the core mechanisms of action for key classes of this compound-based therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

NMDA Receptor Antagonism: The Case of Memantine

Memantine, an aminoadamantane derivative, is a cornerstone in the treatment of moderate to severe Alzheimer's disease. Its primary mechanism of action is the uncompetitive, low-to-moderate affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]

Core Mechanism

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to tonic activation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions. This excitotoxicity is a major contributor to neuronal damage and death.[3][4] Memantine functions as an open-channel blocker, meaning it enters and binds to a site within the NMDA receptor's ion channel only when the channel is opened by the binding of both glutamate and a co-agonist like glycine.

Key characteristics of Memantine's action include:

  • Voltage-dependency: The blockade is more pronounced at depolarized membrane potentials, which are characteristic of pathologically overstimulated neurons.

  • Fast kinetics: Memantine exhibits rapid blocking and unblocking rates. This allows it to preferentially inhibit the persistent, low-level activation of NMDA receptors associated with excitotoxicity while leaving the transient, physiological activation required for learning and memory largely intact. This kinetic profile distinguishes it from high-affinity NMDA antagonists like ketamine, which have more severe side effects.

Signaling Pathway

The diagram below illustrates the role of Memantine in modulating NMDA receptor signaling and preventing excitotoxicity.

Memantine's Mechanism of Action at the NMDA Receptor Glutamate Excess Glutamate NMDAR_Open NMDA Receptor (Open) Glutamate->NMDAR_Open Binds & Activates NMDAR_Closed NMDA Receptor (Closed, Mg²⁺ Block) NMDAR_Closed->NMDAR_Open Depolarization removes Mg²⁺ Ca_Influx Excessive Ca²⁺ Influx NMDAR_Open->Ca_Influx NMDAR_Blocked NMDA Receptor (Blocked by Memantine) NMDAR_Open->NMDAR_Blocked Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDAR_Open Enters Open Channel Normal_Function Physiological Synaptic Activity NMDAR_Blocked->Normal_Function Prevents Excessive Ca²⁺ Influx

Caption: Memantine's mechanism of action at the NMDA receptor.

Quantitative Data: NMDA Receptor Inhibition

The inhibitory potency of Memantine and other adamantane derivatives at the NMDA receptor is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

CompoundReceptor SubtypeIC₅₀ (µM)Reference
MemantineWild-Type2.9 (ED₅₀, in vivo)
MemantineWild-Type9.7 (IC₅₀, in vivo)
AmantadineWild-TypeLower affinity than Memantine
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (e.g., Memantine) for the NMDA receptor channel's phencyclidine (PCP) site using [³H]MK-801, a high-affinity radioligand.

1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in binding buffer and determine the protein concentration via a Bradford or BCA assay. Store aliquots at -80°C until use.

2. Binding Assay: a. Prepare assay plates (e.g., 96-well) with three sets of wells: i. Total Binding: Membrane preparation + [³H]MK-801 + binding buffer. ii. Non-specific Binding (NSB): Membrane preparation + [³H]MK-801 + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled MK-801). iii. Test Compound: Membrane preparation + [³H]MK-801 + varying concentrations of the test compound (e.g., Memantine). b. Add 150 µL of membrane preparation, 50 µL of the test compound/unlabeled competitor/buffer, and 50 µL of [³H]MK-801 solution to the respective wells. The final volume is 250 µL. c. Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Quantification: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. c. Use non-linear regression to determine the IC₅₀ value. d. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Viral M2 Proton Channel Inhibition: Amantadine and Rimantadine

Amantadine and its α-methyl derivative, Rimantadine, are antiviral drugs that target the M2 protein of the Influenza A virus. The M2 protein is a homotetrameric, pH-gated proton channel essential for viral replication.

Core Mechanism

After the influenza virus enters a host cell via endocytosis, the endosome becomes acidified. This drop in pH activates the M2 channel, allowing protons to flow into the virion. This acidification is a crucial step that facilitates the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) complexes, allowing the viral genome to be released into the cytoplasm for replication.

Amantadine and Rimantadine act as direct blockers of the M2 channel pore. They bind to a high-affinity site within the N-terminal lumen of the channel, physically occluding the passage of protons. This inhibition prevents the acidification of the viral core, thereby halting the uncoating process and viral replication.

Experimental Workflow: M2 Channel Inhibition Assay

The diagram below outlines a common workflow for assessing M2 channel inhibition using a two-electrode voltage clamp (TEVC) system in Xenopus oocytes.

Workflow for M2 Proton Channel Inhibition Assay Oocyte_Prep Prepare Xenopus Oocytes mRNA_Inject Inject M2 mRNA Oocyte_Prep->mRNA_Inject Incubate Incubate for 2-4 Days (Protein Expression) mRNA_Inject->Incubate TEVC_Setup Mount Oocyte in TEVC Chamber Incubate->TEVC_Setup Baseline Measure Baseline Current (e.g., at pH 7.5) TEVC_Setup->Baseline Activate Activate Channel (Lower pH to 5.5) Baseline->Activate Apply_Drug Apply Adamantane Derivative (e.g., Amantadine) Activate->Apply_Drug Measure_Inhibition Measure Inhibited Current Apply_Drug->Measure_Inhibition Analyze Calculate % Inhibition and IC₅₀ Measure_Inhibition->Analyze

Caption: Workflow for M2 Proton Channel Inhibition Assay.

Quantitative Data: M2 Channel Inhibition

The effectiveness of Amantadine and Rimantadine is measured by their IC₅₀ values against wild-type and mutant M2 channels.

CompoundM2 StrainIC₅₀ (µM)Reference
AmantadineWild-Type (A/Udorn/72)15.8 - 16.0
AmantadineS31N Mutant199.9 - 237.0
AmantadineV27A Mutant1840
RimantadineWild-Type~10x more active than Amantadine
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion channel activity of M2 expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Injection: a. Harvest oocytes from a female Xenopus laevis. b. Defolliculate the oocytes using collagenase treatment. c. Inject oocytes with mRNA encoding the wild-type or mutant M2 protein. d. Incubate the injected oocytes for 2-4 days in Barth's solution to allow for protein expression on the cell surface.

2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with Barth's solution. b. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. c. Clamp the oocyte's membrane potential at a holding potential (e.g., -30 mV). d. Record the baseline current at a neutral pH (e.g., 7.5).

3. Channel Activation and Inhibition: a. Activate the M2 proton channels by switching the perfusion solution to an acidic buffer (e.g., pH 5.5), which will induce an inward current. b. Once a stable inward current is achieved, apply the test compound (e.g., Amantadine) at various concentrations through the perfusion system. c. Record the reduction in the inward current in the presence of the inhibitor.

4. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the log concentration of the inhibitor. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Saxagliptin and Vildagliptin

Adamantane derivatives like Saxagliptin and Vildagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis. They are used in the treatment of type 2 diabetes mellitus.

Core Mechanism

DPP-4 is a serine protease that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.

By inhibiting DPP-4, Saxagliptin and Vildagliptin prevent the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action. This leads to improved glycemic control. The adamantane moiety in these inhibitors plays a key role in binding to the hydrophobic S1 pocket of the DPP-4 active site, contributing to their high potency and selectivity. Saxagliptin is notable for forming a covalent but reversible bond with the catalytic serine residue of DPP-4.

Signaling Pathway

The diagram below shows the incretin pathway and the site of action for DPP-4 inhibitors.

The Incretin Pathway and DPP-4 Inhibition Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 / GIP Gut->GLP1 Release Pancreas Pancreas GLP1->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades Gliptins Saxagliptin / Vildagliptin Gliptins->DPP4 Inhibits

Caption: The Incretin Pathway and DPP-4 Inhibition.

Quantitative Data: DPP-4 Inhibition

The potency of these inhibitors is reflected in their low nanomolar IC₅₀ values and the high degree of enzyme inhibition observed in clinical studies.

CompoundTargetIC₅₀ (nmol/L)Trough Inhibition (in vivo)Reference
SaxagliptinDPP-40.5~74% (5 mg, q.d.)
VildagliptinDPP-4-~91% (50 mg, b.i.d.)
SitagliptinDPP-4-~92% (100 mg, q.d.)
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This is a common in vitro method to determine the potency of DPP-4 inhibitors.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or HEPES, at pH 7.5. b. DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to the desired working concentration in assay buffer. c. Substrate: Prepare a stock solution of a fluorogenic DPP-4 substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). d. Inhibitor: Prepare serial dilutions of the test compound (e.g., Saxagliptin) in assay buffer.

2. Assay Procedure: a. In a 96-well black microplate, add the following to each well: i. Enzyme Control: 50 µL DPP-4 enzyme + 50 µL assay buffer. ii. Inhibitor Wells: 50 µL DPP-4 enzyme + 50 µL of each inhibitor dilution. iii. Blank Wells: 100 µL assay buffer (no enzyme). b. Pre-incubate the plate for 10-15 minutes at 37°C. c. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells. The final volume is 200 µL.

3. Detection and Analysis: a. Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader. b. Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. c. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme control. d. Plot the percentage of inhibition against the log concentration of the inhibitor and use non-linear regression to calculate the IC₅₀ value.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Adamantane-based compounds are being actively investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in regulating glucocorticoid levels.

Core Mechanism

11β-HSD1 is an NADPH-dependent reductase that converts inactive cortisone into the active glucocorticoid, cortisol, primarily in metabolic tissues like the liver and adipose tissue. Overexpression or hyperactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. By inhibiting 11β-HSD1, adamantane derivatives block the local regeneration of cortisol, thereby reducing the adverse metabolic effects of excess glucocorticoids. The bulky adamantane cage is well-suited to occupy the hydrophobic pocket of the enzyme's active site.

Quantitative Data: 11β-HSD1 Inhibition

Numerous adamantane derivatives have been synthesized and tested for 11β-HSD1 inhibitory activity, with many showing potent, low-nanomolar efficacy.

Compound ClassRepresentative IC₅₀ (nM)Reference
Adamantyl Ethanones50 - 70
Adamantyl Ethanone Pyridyls34 - 48
Adamantyl Carboxamides~100
Adamantyl-amino-thiazol-ones310
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive immunoassay to measure 11β-HSD1 activity.

1. Reaction Setup: a. In a 384-well plate, combine recombinant human 11β-HSD1, the substrate (cortisone), and the cofactor (NADPH) in an appropriate assay buffer. b. Add the adamantane-based test inhibitor at various concentrations.

2. Enzymatic Reaction: a. Incubate the plate at 37°C for a set period (e.g., 25 minutes) to allow the enzyme to convert cortisone to cortisol.

3. Detection: a. Stop the reaction by adding a solution containing two detection reagents: i. Cortisol-d2: Cortisol labeled with a fluorescent acceptor (e.g., d2). ii. Anti-cortisol-cryptate: An antibody specific to cortisol, labeled with a fluorescent donor (e.g., Europium cryptate). b. The antibody binds to either the enzymatically produced cortisol or the labeled cortisol-d2. c. When the donor (cryptate) and acceptor (d2) are brought into proximity by binding to the same antibody, a FRET (Förster Resonance Energy Transfer) signal is generated upon excitation. d. The amount of signal is inversely proportional to the amount of cortisol produced by the enzyme.

4. Data Analysis: a. Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the ratio of the two signals, which reflects the amount of enzymatic activity. c. A potent inhibitor will result in less cortisol production and thus a higher HTRF signal. d. Determine the IC₅₀ value by plotting the HTRF signal against the log concentration of the inhibitor.

References

The Synthesis of Adamantanone: A Journey from Theoretical Postulate to Practical Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantanone, the ketone derivative of the unique tricyclic alkane adamantane, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its rigid, diamondoid structure provides a versatile scaffold for the development of novel therapeutics, including antiviral and central nervous system agents. This technical guide delves into the fascinating history of the discovery of the adamantane framework and provides a comprehensive overview of the key synthetic routes to this compound, complete with detailed experimental protocols and comparative data.

A Historical Prelude: The Discovery and Synthesis of Adamantane

The story of this compound is intrinsically linked to the journey of its parent hydrocarbon, adamantane. The existence of this unique cage-like molecule was first postulated in 1924 by H. Decker. That same year, German chemist Hans Meerwein attempted the first laboratory synthesis. However, his reaction of formaldehyde with diethyl malonate in the presence of piperidine did not yield adamantane but rather 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound that would later be famously known as Meerwein's ester.

It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. The first successful, albeit inefficient, chemical synthesis was achieved by Vladimir Prelog in 1941, who ingeniously used Meerwein's ester as the starting material. This multi-step process, however, gave a meager yield of only 0.16%. A more practical and scalable synthesis was later developed in 1957 by Paul von Ragué Schleyer, which involved the aluminum chloride-catalyzed rearrangement of endo-trimethylenenorbornane, making adamantane and its derivatives readily accessible for research and development.

Synthetic Routes to this compound

The primary method for the preparation of this compound is through the oxidation of adamantane. Several methodologies have been developed over the years, each with its own set of advantages and limitations. The most prominent methods are detailed below.

Oxidation with Concentrated Sulfuric Acid (The Geluk-Keizer Method)

One of the most common and well-documented methods for the synthesis of this compound is the direct oxidation of adamantane using concentrated sulfuric acid. This method, refined by H. W. Geluk and V. G. Keizer, provides good yields and is amenable to scale-up.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, 100 g of adamantane is added to 600 mL of 98% sulfuric acid.

  • Reaction Execution: The mixture is stirred vigorously to ensure good mixing, as adamantane will sublime and coat the walls of the flask. The reaction is heated to 80-85°C. The progress of the reaction can be monitored by gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is then cooled and carefully poured onto 2 kg of crushed ice. The precipitated crude this compound is collected by filtration.

  • Purification: The crude product is purified by steam distillation. The distillate is extracted with a suitable organic solvent (e.g., dichloromethane or ether), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialAdamantaneOrganic Syntheses, Coll. Vol. 6, p.48 (1988)
Oxidizing Agent98% H₂SO₄Organic Syntheses, Coll. Vol. 6, p.48 (1988)
Temperature80-85°COrganic Syntheses, Coll. Vol. 6, p.48 (1988)
Reaction TimeNot specified (monitored by GC)Organic Syntheses, Coll. Vol. 6, p.48 (1988)
Yield 50-51% Organic Syntheses, Coll. Vol. 6, p.48 (1988)

A Russian patent describes a similar process with slight variations in conditions and reports yields in the range of 57-78%.

Vanadium-Catalyzed Oxidation

A milder approach to this compound synthesis involves the use of a vanadium catalyst in the presence of an oxidizing agent like hydrogen peroxide.

Experimental Protocol:

  • Reaction Setup: A reaction flask is charged with 1 mmol of adamantane, 0.14 mmol of bis(acetylacetonate)oxovanadium(IV) (VO(acac)₂), 25 mmol of acetic acid, and 35 mmol of pyridine.

  • Reaction Execution: The solution is heated to 60°C. A mixture of 10 mmol of 32% hydrogen peroxide and 0.5 mmol of hexafluoroacetone sesquihydrate is added dropwise over a period of 5 hours.

  • Work-up: The reaction mixture is cooled to room temperature, washed with brine, and extracted with ethyl acetate.

  • Purification: The organic extract is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialAdamantaneRussian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
CatalystVO(acac)₂Russian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
Oxidizing AgentH₂O₂Russian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
Temperature60°CRussian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
Reaction Time5 hoursRussian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
Yield 70% Russian Journal of Organic Chemistry, 2018, Vol. 54, No. 7, pp. 992–995
Synthesis from 1-Hydroxyadamantane

An alternative route to this compound involves the isomerization and oxidation of 1-hydroxyadamantane in concentrated sulfuric acid. This method is reported to give higher yields and require shorter reaction times compared to the direct oxidation of adamantane.

Experimental Protocol:

  • Reaction Setup: A 0.8 molar solution of 1-hydroxyadamantane in 96% sulfuric acid is prepared in a reaction flask.

  • Reaction Execution: The solution is stirred at 75°C for 4-6 hours.

  • Work-up: The reaction mixture is poured onto ice and extracted with ether.

  • Purification: The product can also be isolated by steam distillation immediately after quenching the reaction.

Quantitative Data Summary:

ParameterValueReference
Starting Material1-HydroxyadamantaneJ. Chem. Soc., Chem. Commun., 1967, 426
Reagent96% H₂SO₄J. Chem. Soc., Chem. Commun., 1967, 426
Temperature75°CJ. Chem. Soc., Chem. Commun., 1967, 426
Reaction Time4-6 hoursJ. Chem. Soc., Chem. Commun., 1967, 426
Yield 70-80% J. Chem. Soc., Chem. Commun., 1967, 426

Visualizing the Synthetic Pathways

To better illustrate the relationships between the key compounds and the flow of the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.

Prelog_Synthesis Meerwein Meerwein's Ester Intermediate1 Multi-step Conversion Meerwein->Intermediate1 Prelog, 1941 (0.16% yield) Adamantane Adamantane Intermediate1->Adamantane caption Prelog's Synthesis of Adamantane (1941)

Caption: Prelog's Synthesis of Adamantane (1941)

Schleyer_Synthesis Dicyclopentadiene Dicyclopentadiene Rearrangement Lewis Acid Rearrangement Dicyclopentadiene->Rearrangement Schleyer, 1957 Adamantane Adamantane Rearrangement->Adamantane caption Schleyer's Synthesis of Adamantane (1957)

Caption: Schleyer's Synthesis of Adamantane (1957)

Adamantanone_Synthesis_Workflow cluster_starting Starting Materials cluster_oxidation Oxidation Methods Adamantane Adamantane H2SO4 Conc. H₂SO₄ (Geluk-Keizer) Adamantane->H2SO4 V_cat Vanadium Catalyst + H₂O₂ Adamantane->V_cat This compound This compound H2SO4->this compound 50-78% yield V_cat->this compound 70% yield caption Workflow for this compound Synthesis

Caption: Workflow for this compound Synthesis

Conclusion

The synthesis of this compound represents a significant achievement in organic chemistry, building upon the foundational work of isolating and synthesizing its parent adamantane. From the early, low-yield methods to the more robust and scalable protocols available today, the accessibility of this compound has paved the way for its widespread use in medicinal chemistry and materials science. The choice of synthetic route depends on factors such as desired yield, available reagents, and scalability. The methods outlined in this guide provide a solid foundation for researchers to produce this valuable chemical intermediate for their specific applications.

Adamantanone: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic structure of adamantanone has cemented its role as a pivotal scaffold in medicinal chemistry. Its unique three-dimensional and lipophilic nature provides a robust framework for the design of therapeutic agents with enhanced pharmacological profiles. This technical guide delves into the synthesis, multifaceted applications, and mechanistic underpinnings of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development. The adamantane cage has been instrumental in the creation of drugs spanning antiviral, neuroprotective, anticancer, and antimicrobial applications, underscoring its broad therapeutic potential.

The Versatile Synthesis of the this compound Core

This compound serves as a versatile starting material for a plethora of adamantane derivatives. Its synthesis is a critical first step in the journey toward novel therapeutics. A common and effective method involves the oxidation of adamantane using concentrated sulfuric acid. This process can be optimized to produce high yields of this compound, which can then be purified for subsequent derivatization.

Experimental Protocol: Synthesis of this compound from Adamantane

This protocol outlines a laboratory-scale synthesis of this compound via the oxidation of adamantane.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (oleum) (optional, for catalyst preparation)

  • Ice

  • Sodium hydroxide or ammonia for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a multi-necked flask equipped with a stirrer and a condenser, carefully add adamantane to concentrated sulfuric acid.

  • The mixture is heated with vigorous stirring. The temperature is gradually raised to 76-78 °C and maintained for several hours until the reaction is complete, which can be monitored by gas-liquid chromatography (GLC) for the disappearance of adamantane.

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The acidic solution is neutralized with a suitable base, such as a concentrated ammonia solution, while keeping the temperature low.

  • This compound is then isolated by steam distillation. The distillate will contain a suspension of crude this compound.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent or by column chromatography. An additional amount of product can be obtained by extracting the aqueous filtrate with an organic solvent like dichloromethane.

This compound as a Privileged Scaffold in Drug Design

The adamantane moiety, often introduced via this compound, imparts several desirable properties to drug candidates. Its high lipophilicity enhances membrane permeability and can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The rigid structure provides a stable anchor for orienting pharmacophoric groups, potentially increasing binding affinity and selectivity for biological targets.

General Workflow for this compound-Based Drug Discovery

The development of novel drugs leveraging the this compound scaffold typically follows a structured path from conception to preclinical evaluation.

G A Target Identification & Validation B This compound-Based Scaffold Design A->B Rational Design C Synthesis of Derivatives B->C Chemical Synthesis D In Vitro Screening (Biological Assays) C->D Bioactivity Testing E Lead Optimization (SAR Studies) D->E Identify Hits E->C Iterative Design F In Vivo Efficacy & PK/PD Studies E->F Select Lead Candidate G Preclinical Development F->G Safety & Efficacy

Caption: A generalized workflow for adamantane-based drug discovery.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse range of therapeutic areas where its derivatives have made a significant impact.

Antiviral Activity

The journey of adamantane derivatives in medicine began with the discovery of the antiviral properties of amantadine against Influenza A virus. Amantadine and its successor, rimantadine, function by blocking the M2 proton channel of the virus, a critical step in the viral replication cycle.

Mechanism of Action: Inhibition of Influenza A M2 Proton Channel

The M2 protein of the influenza A virus forms a proton-selective ion channel essential for the uncoating of the virus within the host cell. Amantadine and rimantadine bind to the pore of this channel, obstructing the flow of protons and thereby preventing the release of the viral genome into the cytoplasm.

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2 M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2->vRNP Acidification Uncoating Viral Uncoating (vRNP Release) vRNP->Uncoating Protons H+ Protons->M2 Influx Amantadine Amantadine Amantadine->M2 Blocks Replication Viral Replication Uncoating->Replication

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

Quantitative Data: Antiviral Activity

CompoundVirus StrainIC50 (µM)Reference
AmantadineInfluenza A (H3N2)< 30
RimantadineInfluenza A (H3N2)< 30
Neurodegenerative Diseases

Memantine, a derivative of adamantane, is a well-established treatment for moderate-to-severe Alzheimer's disease. Its neuroprotective effects are attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By modulating glutamatergic neurotransmission, memantine helps to prevent the excitotoxicity implicated in neuronal cell death.

Mechanism of Action: NMDA Receptor Antagonism

Under pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors and a sustained influx of Ca2+, triggering neurotoxic cascades. Memantine, by blocking the NMDA receptor channel, reduces this pathological Ca2+ influx while preserving normal synaptic transmission. This modulation is believed to prevent downstream events such as the activation of calpain, deregulation of GSK-3, and subsequent tau hyperphosphorylation.

NMDA_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Pathological Ca2+ Influx NMDAR->Ca_influx Memantine Memantine Memantine->NMDAR Blocks Calpain Calpain Activation Ca_influx->Calpain GSK3 GSK-3 Deregulation Calpain->GSK3 Tau Tau Hyperphosphorylation GSK3->Tau Neurotoxicity Neurotoxicity & Neuronal Death Tau->Neurotoxicity

Caption: Memantine's neuroprotective mechanism via NMDA receptor antagonism.

Quantitative Data: Pharmacokinetics of Neuroprotective Agents

DrugTmax (hours)Cmax (ng/mL)Half-life (hours)Volume of Distribution (L/kg)
Amantadine
100 mg single dose3.3 ± 1.5220 ± 3016 ± 6-
Memantine
20 mg single dose~18-~60-809-11
Anticancer Activity

The lipophilic character of the adamantane scaffold has been exploited to design anticancer agents with improved cellular uptake and potent activity. Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Certain adamantane-isothiourea derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated by the modulation of key regulatory proteins in the apoptotic cascade, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, ultimately resulting in programmed cell death.

Apoptosis_Pathway Adamantane_Derivative Adamantane-Isothiourea Derivative Bcl2 Bcl-2 (Anti-apoptotic) Adamantane_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Adamantane_Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by an adamantane derivative via Bcl-2/Bax modulation.

Quantitative Data: In Vitro Anticancer Activity (IC50)

Compound ClassCell LineIC50 (µM)Reference
Adamantyl isothiourea derivativesHep-G2 (Liver Cancer)3.86 - 7.70
Adamantane-linked isothiourea derivativesPC-3 (Prostate Cancer)< 30
Adamantane-linked isothiourea derivativesHCT-116 (Colorectal Carcinoma)< 30
Adamantane-linked isothiourea derivativesMCF-7 (Breast Cancer)< 30
Adamantane-linked isothiourea derivativesHeLa (Cervical Carcinoma)< 30
Antimicrobial Activity

Recent research has highlighted the potential of this compound derivatives as a new class of antimicrobial agents. Various Schiff bases and hydrazone derivatives incorporating the adamantane moiety have shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (MIC)

Compound ClassBacterial StrainMIC (µg/mL)Reference
Schiff bases of adamantaneS. epidermidis62.5
Hydrazide/hydrazones of adamantaneGram-positive bacteria62.5 - 1000
Adamantane-Isothiourea HybridsS. aureus> 6
Adamantane-Isothiourea HybridsC. albicans> 6

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound derivative to be tested

  • Mammalian cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilizing agent (e.g., DMSO or SDS-HCl solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium and add to the wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound derivative to be tested

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the adamantane derivative in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its derivatives represent a rich and enduring field of study in medicinal chemistry. The unique structural and physicochemical properties of the adamantane cage have been successfully leveraged to create drugs with diverse therapeutic applications. This technical guide has provided a snapshot of the current landscape of adamantane derivatives, highlighting their biological activities, synthetic methodologies, and mechanisms of action. For researchers and drug development professionals, the adamantane scaffold represents a proven

Computational Chemistry Studies of Adamantanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantanone, the ketone derivative of adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, cage-like structure imparts unique properties to molecules, including high thermal stability, lipophilicity, and predictable three-dimensional orientations. Computational chemistry provides a powerful lens through which to understand and predict the behavior of this compound and its derivatives, enabling the rational design of novel therapeutics and materials.

This technical guide offers an in-depth overview of the computational methodologies applied to study this compound. It summarizes key experimental data, details established computational protocols, and provides a framework for future in-silico investigations.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound is the determination of its equilibrium geometry. This is typically achieved through geometry optimization using quantum mechanical methods.

Experimental Data

While a comprehensive set of computationally derived properties for this compound is not consolidated in a single source, experimental data provides a crucial benchmark for theoretical models.

Table 1: Experimental Thermodynamic Properties of 2-Adamantanone

PropertyValueMethod
Sublimation Enthalpy (ΔHsub) at 298.15 K66.38 ± 0.25 kJ mol-1Calvet-type calorimetry
Heat Capacity (Cp)Measured from 5 to 610 KAdiabatic and differential scanning calorimetry
Solid-to-Solid Phase Transition Temperature216.4 ± 0.1 KAdiabatic calorimetry
Enthalpy of Phase Transition (ΔHtrs)7.627 ± 0.014 kJ mol-1Adiabatic calorimetry
Fusion Temperature557.5 ± 0.2 KDifferential scanning calorimetry
Enthalpy of Fusion (ΔHfus)11.77 ± 0.24 kJ mol-1Differential scanning calorimetry

Source:[1]

Proposed Computational Workflow for Geometry Optimization

A standard workflow for obtaining the optimized geometry and electronic properties of this compound is outlined below. This workflow is based on widely accepted practices for small molecule computational chemistry.

Geometry_Optimization_Workflow start Initial Structure Generation opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify verify->opt Failure (Imaginary Frequencies) props Calculate Molecular Properties (HOMO/LUMO, Dipole Moment, etc.) verify->props Success end Final Optimized Structure and Properties props->end

Caption: A typical workflow for the geometry optimization and property calculation of this compound.

Experimental Protocols:

  • Initial Structure Generation: An initial 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView. A rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) can provide a reasonable starting point.

  • Geometry Optimization: Density Functional Theory (DFT) is a robust method for geometry optimization. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set. The optimization process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculation: Once the minimum energy structure is confirmed, various electronic properties can be calculated. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the dipole moment, and molecular electrostatic potential (MEP) maps.

Table 2: Template for Calculated Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=OTo be calculated
C-C (adjacent to C=O)To be calculated
C-C (bridgehead)To be calculated
Bond AngleC-C-C (within a ring)To be calculated
O=C-CTo be calculated
Dihedral AngleSpecify atomsTo be calculated

Vibrational Spectroscopy

Computational methods are invaluable for interpreting experimental vibrational spectra. By calculating the theoretical vibrational frequencies and modes, assignments can be made to the observed peaks in IR and Raman spectra.

Computational Approach

The vibrational frequencies and intensities are obtained from the frequency calculation step in the geometry optimization workflow. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment.

Table 3: Template for Calculated Vibrational Frequencies of this compound

Mode NumberCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR IntensityRaman ActivityVibrational Assignment
1To be calculatedTo be calculatedTo be calculatedTo be calculatedC=O stretch
2To be calculatedTo be calculatedTo be calculatedTo be calculatedCH2 wag
..................

Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity and spectroscopic properties.

Frontier Molecular Orbitals

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is related to the molecule's chemical reactivity and kinetic stability.

Table 4: Template for Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyTo be calculated
LUMO EnergyTo be calculated
HOMO-LUMO GapTo be calculated
Ionization PotentialTo be calculated
Electron AffinityTo be calculated
Excited States and UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and simulating UV-Vis absorption spectra.

TD-DFT_Workflow start Optimized Ground State Geometry tddft TD-DFT Calculation (e.g., CAM-B3LYP/6-311+G(d,p)) start->tddft excitations Calculate Excitation Energies and Oscillator Strengths tddft->excitations spectrum Simulate UV-Vis Spectrum excitations->spectrum end Predicted Spectrum and Electronic Transitions spectrum->end

Caption: Workflow for simulating the UV-Vis spectrum of this compound using TD-DFT.

Experimental Protocols:

  • Methodology: A TD-DFT calculation is performed on the previously optimized ground-state geometry. A long-range corrected functional, such as CAM-B3LYP, with a larger basis set, like 6-311+G(d,p), is often recommended for more accurate excitation energies.

  • Output: The calculation yields a list of vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). This data can be used to plot a simulated absorption spectrum.

Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, this can include studying its synthesis, derivatization, and potential metabolic pathways.

Deprotonation and Enolate Formation

While this compound is reluctant to form enolates due to the rigid cage structure preventing conjugation, computational studies can explore the energetics of this process.[2]

Deprotonation_Mechanism This compound This compound TS Transition State This compound->TS + Base Enolate β-Enolate Anion TS->Enolate + Conjugate Acid Base Base Conjugate_Acid Conjugate Acid

Caption: A simplified representation of the deprotonation of this compound to form a β-enolate.

Experimental Protocols:

  • Transition State Search: To study a reaction mechanism, one must locate the transition state (TS) structure connecting the reactants and products. Methods like the Berny algorithm with eigenvector following are commonly used. A frequency calculation on the located TS should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found TS connects the desired reactants and products.

  • Activation Energy: The activation energy is calculated as the energy difference between the transition state and the reactants.

Conclusion

This technical guide has outlined the fundamental computational chemistry approaches for the study of this compound. By employing the described workflows for geometry optimization, vibrational and electronic spectroscopy simulation, and reaction mechanism investigation, researchers can gain deep insights into the properties and reactivity of this important molecule. These in-silico studies are essential for guiding experimental work and accelerating the discovery and development of new this compound-based drugs and materials.

References

Unveiling the Solid-State Architecture of Adamantanone: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of adamantanone, with a primary focus on its most studied isomer, 2-adamantanone. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental protocols for polymorph investigation, and visualizes key processes and relationships to facilitate a deeper understanding of this rigid, cage-like ketone.

This compound, a derivative of adamantane, presents a fascinating case study in crystal engineering and polymorphism. Its rigid molecular framework leads to distinct packing arrangements in the solid state, resulting in different crystalline forms, or polymorphs, with unique physical properties. Understanding and controlling this polymorphism is critical in the pharmaceutical industry, where the crystal form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability.

The Polymorphic Landscape of 2-Adamantanone

Investigations into the solid-state behavior of this compound have predominantly centered on 2-adamantanone. To date, two principal low-temperature polymorphs have been identified and characterized: a stable orthorhombic phase and a metastable monoclinic phase.[1][2][3][4][5] The intricate relationship between these phases has been elucidated through techniques such as X-ray diffraction and high-pressure thermal analysis.

The room temperature phase of 2-adamantanone is an orientationally disordered (plastic) crystal with a face-centered cubic structure (space group Fm3̅m). Upon cooling, it undergoes a phase transition to an ordered low-temperature phase.

Crystallographic Data of 2-Adamantanone Polymorphs

The crystallographic parameters for the stable and metastable polymorphs of 2-adamantanone are summarized in the table below for comparative analysis.

PropertyStable PolymorphMetastable Polymorph
Crystal SystemOrthorhombicMonoclinic
Space GroupCmc2₁P2₁/c
a (Å)6.8884(18)6.5920(17)
b (Å)10.830(3)11.118(3)
c (Å)10.658(3)12.589(3)
α (°)9090
β (°)90118.869(11)
γ (°)9090
V/Z (ų)198.8(1)202.0(1)
Z44
Reference

Experimental Investigation of this compound Polymorphism

The characterization of this compound polymorphs relies on a suite of analytical techniques. The following sections detail the typical experimental protocols employed in these investigations.

Synthesis and Crystallization

The synthesis of 2-adamantanone can be achieved through the oxidation of adamantane. Obtaining specific polymorphs requires careful control over the crystallization conditions.

Protocol for Polymorph Crystallization:

  • Solvent Selection: The choice of solvent is critical in influencing which polymorphic form crystallizes. A range of solvents with varying polarities should be screened.

  • Control of Supersaturation: The rate of supersaturation can be controlled by methods such as slow evaporation, slow cooling, or vapor diffusion. Rapid cooling often yields the metastable form, while slower processes may favor the stable polymorph.

  • Temperature Control: Crystallization at different temperatures can favor the formation of specific polymorphs, particularly for enantiotropic systems where the relative stability of polymorphs changes with temperature.

  • Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that specific form.

G Logical Flow for Polymorph Control Solvent Solvent Choice Nucleation Nucleation Solvent->Nucleation CoolingRate Cooling Rate CoolingRate->Nucleation Temperature Temperature Temperature->Nucleation Seeding Seeding Growth Crystal Growth Seeding->Growth Nucleation->Growth PolymorphA Stable Polymorph Growth->PolymorphA PolymorphB Metastable Polymorph Growth->PolymorphB

Controlling factors in the crystallization of polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Generalized SC-XRD Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations and placed in an X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding the atomic positions. This model is then refined to best fit the experimental data.

G Experimental Workflow for Single-Crystal X-ray Diffraction Start Single Crystal Mount Mount Crystal on Goniometer Start->Mount Selection Cool Cool Crystal (e.g., 100 K) Mount->Cool Expose Expose to X-ray Beam Cool->Expose Collect Collect Diffraction Patterns Expose->Collect Rotation Process Process Raw Data Collect->Process Solve Solve Phase Problem Process->Solve Determine Unit Cell & Intensities Refine Refine Structural Model Solve->Refine Initial Atomic Positions Validate Validate Structure Refine->Validate Minimize R-factor End Final Crystal Structure Validate->End

Workflow for determining crystal structure via SC-XRD.
High-Pressure Thermal Analysis

Techniques like high-pressure differential scanning calorimetry (DSC) are employed to investigate the phase transitions and stability relationships between polymorphs as a function of temperature and pressure.

High-Pressure DSC Protocol:

  • Sample Preparation: A small amount of the sample is hermetically sealed in a sample pan.

  • Instrument Setup: The DSC cell is placed within a high-pressure vessel. The desired pressure is applied using an inert gas.

  • Thermal Program: The sample is subjected to a controlled temperature program (heating and cooling cycles) at a constant pressure.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. By performing these measurements at various pressures, a pressure-temperature phase diagram can be constructed.

Spectroscopic Characterization

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy can be used to differentiate between polymorphs. The different crystal packing and molecular conformations in polymorphs can lead to subtle but measurable differences in their vibrational spectra.

General Spectroscopic Protocol:

  • Sample Preparation: The crystalline sample is prepared according to the requirements of the specific spectroscopic technique (e.g., as a KBr pellet for IR or directly for Raman).

  • Data Acquisition: The spectrum is recorded over a specific range of wavenumbers.

  • Spectral Analysis: The positions, intensities, and shapes of the vibrational bands are analyzed and compared between different crystalline forms. These spectral fingerprints can be used for polymorph identification and to study phase transitions in situ.

Conclusion

The study of this compound's crystal structure and polymorphism, particularly of 2-adamantanone, provides valuable insights into the fundamental principles of solid-state chemistry. The existence of distinct, characterizable polymorphs underscores the importance of controlling crystallization conditions. The experimental protocols detailed in this guide offer a framework for the systematic investigation of polymorphic systems, which is essential for the development of robust and reliable crystalline materials in the pharmaceutical and materials science industries. The continued exploration of the solid-state landscape of this compound and its derivatives will undoubtedly contribute to a deeper understanding of structure-property relationships in molecular crystals.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Adamantanone from Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the high-yield synthesis of adamantanone, a crucial intermediate in the development of various pharmaceuticals and advanced materials. The protocols described herein are based on established and reliable chemical transformations of adamantane.

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthetic route for the oxidation of adamantane to this compound depends on factors such as desired yield, available reagents, and scalability. The following tables summarize quantitative data for prominent high-yield methods.

Table 1: Oxidation of Adamantane using Sulfuric Acid-Based Methods

MethodOxidizing Agent / CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
AConcentrated H₂SO₄76 - 783057 - 62.8[1]
BConc. H₂SO₄ + 20% Oleum60 - 701068[1]
CConc. H₂SO₄ + Potassium NitriteNot Specified8.578[1]
D90-95% H₂SO₄ + SO₃/Oleum70 - 90Not SpecifiedHigh Yield[2]

Table 2: Catalytic Oxidation of Adamantane

MethodCatalyst SystemOxidantSolventTemperature (°C)Yield (%)Reference
EVO(acac)₂ / Hexafluoroacetone32% H₂O₂Acetic Acid / Pyridine6070[3]
FSi-MCM-41-VO(Salten)Urea Hydroperoxide (UHP)Acetonitrile6022 (Conversion)¹

¹Note: Method F results in a product mixture, with a selectivity of 43.2% for 2-adamantanone from the 22% total conversion of adamantane.

Experimental Workflow Visualization

The general process for synthesizing this compound from adamantane via sulfuric acid oxidation involves the reaction, followed by a careful work-up procedure to isolate the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Adamantane Adamantane Reactor Reactor Adamantane->Reactor H2SO4 Concentrated H₂SO₄ (+/- Catalyst/Oleum) H2SO4->Reactor Heating Heat & Stir (60-85°C) Reactor->Heating Monitoring Monitor Reaction (e.g., GLC) Heating->Monitoring Quenching Cool & Pour onto Ice Monitoring->Quenching Neutralization Neutralize with Alkaline Agent (pH 6-7) Quenching->Neutralization Distillation Steam Distillation Neutralization->Distillation Filtration Filter Solid Product Distillation->Filtration Extraction Extract Filtrate with Organic Solvent Distillation->Extraction Aqueous Filtrate Drying Dry Product Filtration->Drying Extraction->Drying This compound This compound Drying->this compound

References

Application Notes and Protocols for the Oxidation of Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of 2-adamantanone, a key intermediate in the synthesis of various bioactive molecules and functional materials. The protocols cover two primary types of oxidation: the Baeyer-Villiger oxidation, which leads to the corresponding lactone, and oxidation with strong oxidizing agents, which can result in carbon-carbon bond cleavage.

Introduction

2-Adamantanone is a rigid, bicyclic ketone that serves as a versatile building block in organic synthesis. Its oxidation products are valuable intermediates for the development of new pharmaceuticals and advanced materials. This document outlines step-by-step protocols for two distinct oxidative transformations of 2-adamantanone, providing researchers with the necessary details to perform these reactions in the laboratory.

The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or, in the case of cyclic ketones like 2-adamantanone, to lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is widely used in the synthesis of complex organic molecules.[1]

Oxidation with strong oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) can also be performed on 2-adamantanone. However, these powerful reagents often lead to the cleavage of the carbon-carbon bonds of the adamantane cage, resulting in dicarboxylic acids or other degradation products.[2] The control of these reactions to achieve specific products can be challenging.

Data Presentation

The following table summarizes the quantitative data for the described adamantanone oxidation protocols.

ProtocolOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Product
Baeyer-Villiger Oxidation IPerdecanoic acidToluene3530 min~99%4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one
Baeyer-Villiger Oxidation IIm-CPBADichloromethane4548 hHigh4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one
Strong Oxidation (General)Potassium PermanganateWater/OrganicVariesVariesVariesC-C bond cleavage products (e.g., dicarboxylic acids)
Strong Oxidation (General)Chromic AcidAcetone/WaterVariesVariesVariesC-C bond cleavage products (e.g., dicarboxylic acids)

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of 2-Adamantanone with Perdecanoic Acid

This protocol describes the efficient and selective Baeyer-Villiger oxidation of 2-adamantanone to 4-oxatricyclo[4.3.1.1(3,8)]undecan-5-one using perdecanoic acid.[3][4]

Materials:

  • 2-Adamantanone (0.100 g, 0.67 mmol)

  • Perdecanoic acid (1.34 mmol, 2 equivalents)

  • Toluene (2 mL)

  • n-Decane (0.10 mmol, as an external standard for GC analysis)

  • Dichloromethane (for GC analysis)

  • Two-neck 10 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Septum

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a two-neck 10 mL round-bottom flask, add 2-adamantanone (0.100 g, 0.67 mmol), toluene (2 mL), and n-decane (0.10 mmol).

  • Add perdecanoic acid (1.34 mmol) to the flask.

  • Equip the flask with a reflux condenser and seal it with a septum.

  • Place the flask on a magnetic stirrer and stir the mixture vigorously (1200 rpm) at 35 °C.

  • Monitor the progress of the reaction by periodically taking small samples (e.g., 10 µL), diluting them with dichloromethane, and analyzing by GC.

  • The reaction is typically complete within 30 minutes, with nearly quantitative conversion to the lactone.

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate to remove the remaining perdecanoic acid and the resulting decanoic acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Baeyer-Villiger Oxidation of 2-Adamantanone with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol provides a general method for the Baeyer-Villiger oxidation of 2-adamantanone using the widely available oxidant m-CPBA.[5]

Materials:

  • 2-Adamantanone (1.0 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 85%, 2.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-adamantanone (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Add m-CPBA (85%, 2.0 equiv) to the solution.

  • Stir the mixture at 45 °C for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

  • Dilute the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation of 2-Adamantanone with Strong Oxidizing Agents (General Guidance)

Oxidation of ketones with strong oxidizing agents like potassium permanganate and chromic acid can lead to the cleavage of C-C bonds. For 2-adamantanone, this would likely result in the opening of the adamantane cage. The following are general procedures for the oxidation of ketones, which would need to be carefully adapted and optimized for 2-adamantanone to control the extent of oxidation.

A. Oxidation with Potassium Permanganate (KMnO₄)

Materials:

  • 2-Adamantanone

  • Potassium permanganate (KMnO₄)

  • Water

  • Co-solvent (e.g., acetone, t-butanol)

  • Acid (e.g., sulfuric acid) or Base (e.g., sodium hydroxide) for pH adjustment

  • Sodium bisulfite (for quenching)

Procedure:

  • Dissolve 2-adamantanone in a suitable co-solvent in a round-bottom flask.

  • Add an aqueous solution of potassium permanganate. The reaction can be conducted under acidic, neutral, or basic conditions, which will influence the reactivity and the products.

  • The reaction is often exothermic and may require cooling.

  • Stir the mixture at a controlled temperature and monitor the reaction progress (e.g., by TLC or GC).

  • Upon completion or desired conversion, quench the reaction by adding sodium bisulfite to reduce the excess KMnO₄ and manganese dioxide.

  • Acidify the mixture and extract the products with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product, which will likely be a mixture of C-C cleavage products.

B. Oxidation with Chromic Acid (H₂CrO₄)

Chromic acid is typically prepared in situ from chromium trioxide (CrO₃) or a dichromate salt and sulfuric acid.

Materials:

  • 2-Adamantanone

  • Chromium trioxide (CrO₃) or Sodium/Potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Acetone

  • Sodium bisulfite (for quenching)

Procedure:

  • Prepare the chromic acid reagent by dissolving the chromium source in a mixture of sulfuric acid and water, usually in an ice bath.

  • Dissolve 2-adamantanone in acetone in a separate flask and cool in an ice bath.

  • Slowly add the chromic acid solution to the stirred solution of this compound, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress.

  • Quench the reaction by adding sodium bisulfite to reduce the excess chromic acid.

  • Extract the product mixture with an organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer to remove acids, dry, and concentrate to yield the crude product, which is expected to contain C-C bond cleavage products.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Baeyer_Villiger_Oxidation This compound 2-Adamantanone Reaction_Setup Reaction Setup (Flask, Stirrer) This compound->Reaction_Setup Peroxyacid Peroxyacid (e.g., Perdecanoic acid, m-CPBA) Peroxyacid->Reaction_Setup Solvent Solvent (e.g., Toluene, DCM) Solvent->Reaction_Setup Reaction Reaction (Controlled Temperature) Reaction_Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Lactone 4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one Purification->Lactone

Caption: Workflow for the Baeyer-Villiger oxidation of 2-adamantanone.

Strong_Oxidation_Pathway This compound 2-Adamantanone Oxidation Oxidation Reaction This compound->Oxidation Strong_Oxidant Strong Oxidant (KMnO4 or H2CrO4) Strong_Oxidant->Oxidation Conditions Reaction Conditions (pH, Temperature) Conditions->Oxidation Cleavage C-C Bond Cleavage Oxidation->Cleavage Products Mixture of Dicarboxylic Acids and other fragments Cleavage->Products

Caption: Logical relationship in the strong oxidation of 2-adamantanone.

References

Application Notes and Protocols for the Purification of Crude Adamantanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adamantanone (C₁₀H₁₄O) is a key intermediate in the synthesis of various adamantane derivatives used in medicinal chemistry and materials science.[1] Its rigid, cage-like structure imparts unique properties to molecules containing this moiety. The purity of this compound is crucial for subsequent synthetic steps and for ensuring the desired pharmacological or material properties of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds like this compound, leveraging differences in solubility between the compound and its impurities in a given solvent.[2] This document provides a detailed protocol for the purification of crude this compound by recrystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O[1][3][4]
Molecular Weight150.22 g/mol
AppearanceWhite to off-white crystalline solid with a camphor-like odor.
Melting Point256-260 °C (sublimes)
SolubilitySoluble in organic solvents such as ethanol, methanol, and ether; limited solubility in water.

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

Based on its structure, this compound is a relatively nonpolar molecule and is soluble in various organic solvents. Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Other potential solvents include methanol and isopropyl alcohol. A solvent pair system, such as ethanol/water, can also be employed to fine-tune the solubility characteristics.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture to the boiling point of the solvent while stirring continuously to facilitate dissolution.

    • Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from the purification of crude this compound by recrystallization.

ParameterCrude this compoundPurified this compoundReference(s)
Purity (by GC/HPLC)97-98%≥ 99.0%
Melting Point RangeBroader range, lower than the pure compound258-260 °C
Expected YieldN/A50-78% (dependent on initial purity and technique)

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical workflow of the this compound purification process by recrystallization.

G start Start: Crude this compound dissolution 1. Dissolution (Add minimal hot ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove insoluble impurities) dissolution->hot_filtration crystallization 3. Crystallization (Slow cooling followed by ice bath) hot_filtration->crystallization isolation 4. Isolation (Vacuum filtration) crystallization->isolation washing 5. Washing (Rinse with cold ethanol) isolation->washing drying 6. Drying (Vacuum oven or desiccator) washing->drying end End: Purified this compound drying->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

ProblemPossible Cause(s)Solution(s)Reference(s)
No crystals form upon cooling - Too much solvent was used.- The compound is very soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then cool again.- Add an "anti-solvent" (a solvent in which this compound is insoluble, like water) dropwise until the solution becomes cloudy, then gently heat to clarify and re-cool.
Oily product forms instead of crystals - The melting point of the impurities is lowered to a point where the mixture is an oil.- The rate of cooling is too fast.- Re-heat the solution and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization.- Add a seed crystal of pure this compound.
Low yield of recovered crystals - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of solvent for dissolution.- Ensure the cooling step is sufficient (ice bath).- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is preheated for hot filtration.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, avoiding inhalation of vapors and skin contact. Ethanol is flammable; keep it away from open flames and ignition sources.

  • Use a heating mantle or a water/oil bath for controlled heating; avoid direct heating on a hot plate to prevent bumping and fire hazards.

References

Application Notes and Protocols for Adamantanone Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adamantanone, a ketone derivative of adamantane, is a key intermediate in the synthesis of various bioactive molecules and materials. Its rigid, cage-like structure imparts unique properties to the final products. However, the synthesis of this compound often results in a crude mixture containing unreacted starting materials and byproducts. Therefore, an efficient purification method is crucial to obtain high-purity this compound for subsequent applications. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation of organic compounds.

Principle of Column Chromatography

Column chromatography is a form of adsorption chromatography where the components of a mixture are separated based on their differential adsorption onto a stationary phase as a mobile phase passes through it.[1] For the purification of moderately polar compounds like this compound, a polar stationary phase such as silica gel or alumina is typically used with a non-polar to moderately polar mobile phase.[2][3] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while less polar compounds will be eluted faster with the mobile phase.[2]

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentSpecificationPurpose
Crude this compoundSynthesizedSample to be purified
Silica Gel60-120 mesh or 70-230 meshStationary Phase[2]
Alumina (optional)Neutral, activity grade IVAlternative Stationary Phase
n-HexaneHPLC gradeMobile Phase (non-polar component)
Ethyl AcetateHPLC gradeMobile Phase (polar component)
DichloromethaneHPLC gradeMobile Phase (intermediate polarity)
ChloroformHPLC gradeMobile Phase (intermediate polarity)
MethanolHPLC gradeMobile Phase (polar component)
TLC PlatesSilica gel 60 F254Monitoring the separation
Staining solutionp-Anisaldehyde or Potassium permanganateVisualization of spots on TLC

Table 2: Equipment

EquipmentPurpose
Glass chromatography columnTo pack the stationary phase
Separatory funnel/dropping funnelTo add the mobile phase
Beakers and Erlenmeyer flasksFor preparing slurries and collecting fractions
Test tubes and rackFor collecting fractions
Rotary evaporatorTo remove solvent from the purified fractions
UV lamp (254 nm)To visualize spots on TLC plates
Fume hoodFor safe handling of organic solvents
Capillary tubesFor spotting TLC plates
TLC developing chamberFor developing TLC plates

Experimental Protocol

The purification of this compound by column chromatography involves a systematic workflow, starting from the selection of an appropriate solvent system using Thin-Layer Chromatography (TLC).

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation of this compound from its impurities, with an ideal Retention Factor (Rf) of approximately 0.3-0.4 for this compound.

Protocol:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Suggested starting ratios are provided in Table 3.

  • Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with p-anisaldehyde or potassium permanganate solution.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The solvent system that gives an Rf value of 0.3-0.4 for the this compound spot is considered optimal for column chromatography.

Table 3: Suggested TLC Solvent Systems for this compound

Solvent SystemRatio (v/v)Expected Observation
n-Hexane : Ethyl Acetate9:1This compound should have a low Rf.
n-Hexane : Ethyl Acetate4:1This compound should have a moderate Rf.
n-Hexane : Ethyl Acetate7:3A good starting point for achieving an Rf of 0.3-0.4.
n-Hexane : Dichloromethane1:1An alternative system to try.

Note: The optimal ratio will depend on the specific impurities present in the crude mixture.

Proper packing of the chromatography column is crucial for achieving good separation. The "wet slurry" method is commonly recommended.

Protocol:

  • Securely clamp a glass chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from flowing out.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (the optimal one determined by TLC). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing of the silica gel.

  • Continuously tap the side of the column gently to dislodge any air bubbles and ensure a tightly packed, homogenous stationary phase.

  • Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top to protect the surface of the stationary phase from being disturbed during sample and eluent loading.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry at any stage.

The crude sample can be loaded onto the column using either a wet or dry loading method.

Wet Loading Protocol:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to spread evenly over the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just above the sand.

  • Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the stationary phase.

Dry Loading Protocol:

  • Dissolve the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the powder and then add a protective layer of sand on top.

The separation of this compound from impurities occurs during the elution step.

Protocol:

  • Carefully add the mobile phase to the top of the column. A dropping funnel can be used to ensure a constant supply of eluent.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant flow of the mobile phase through the column.

  • Monitor the separation by periodically collecting a small drop from the column outlet and spotting it on a TLC plate, alongside a spot of the original crude mixture.

  • Develop the TLC plate to identify which fractions contain the purified this compound.

  • Fractions containing the pure product (as determined by a single spot on the TLC plate with the expected Rf value) should be combined.

The final step is to remove the solvent to obtain the purified this compound.

Protocol:

  • Combine the fractions containing the pure this compound in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound. The purity can be confirmed by techniques such as NMR, GC-MS, or by measuring its melting point.

Data Presentation

The following tables provide illustrative data for the purification of an this compound derivative, which can serve as a reference. Actual results for this compound may vary depending on the experimental conditions.

Table 4: Illustrative TLC Data for an this compound Derivative

Solvent System (v/v)Rf of this compound DerivativeRf of Impurity 1Rf of Impurity 2
Ethyl Acetate / Chloroform (17:83)0.380.550.20
n-Hexane / Chloroform (1:5)~0.4~0.6~0.25
n-Hexane / Ethyl Acetate (10:1)~0.3~0.5~0.15

Table 5: Illustrative Column Chromatography Parameters and Results

ParameterValueReference/Note
Stationary PhaseSilica Gel (70-230 mesh)Common choice for ketones.
Column Dimensions30 cm length x 2 cm diameterA standard laboratory scale column.
Crude Sample Loaded500 mg
Eluent SystemGradient: n-Hexane to 10% Ethyl Acetate in n-HexaneBased on derivative purification.
Volume of Fractions15 mL
Fractions with Pure Product8-15To be determined by TLC analysis.
Yield of Purified Product350-450 mg (70-90%)Illustrative, depends on crude purity.
Purity (by GC-MS)>98%Illustrative.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

G Crude Crude this compound Mixture TLC TLC Analysis for Solvent System Selection (Target Rf = 0.3-0.4) Crude->TLC Packing Column Packing (Wet Slurry Method) TLC->Packing Optimal Solvent System Loading Sample Loading (Wet or Dry Method) Packing->Loading Elution Elution and Fraction Collection Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Pooling Pooling of Pure Fractions Monitoring->Pooling Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure Purified this compound Evaporation->Pure Analysis Purity Analysis (NMR, GC-MS, MP) Pure->Analysis

Caption: Workflow for this compound purification by column chromatography.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and quantitative data for the industrial-scale synthesis of adamantanone, a key intermediate in the production of various pharmaceuticals and advanced materials. The protocols are based on established and scalable chemical processes, with a focus on providing practical guidance for successful implementation in a production environment.

Overview

This compound (tricyclo[3.3.1.1^3,7]decan-2-one) is a versatile chemical building block. Its rigid, cage-like structure is leveraged in drug discovery to impart favorable properties such as lipophilicity and metabolic stability to active pharmaceutical ingredients. The most common industrial route to this compound is the oxidation of adamantane, typically using concentrated sulfuric acid. This method is cost-effective and relatively straightforward to implement on a large scale.

Synthesis of this compound via Sulfuric Acid Oxidation

The oxidation of adamantane in concentrated sulfuric acid proceeds through the formation of an adamantanyl cation, which is then hydroxylated and subsequently oxidized to the ketone.[1] While other methods exist, such as oxidation with ozone or using catalytic systems, the sulfuric acid method remains prevalent in industrial applications due to its efficiency and the low cost of the primary oxidant.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for different protocols of this compound synthesis.

Table 1: Synthesis of this compound from Adamantane using Sulfuric Acid

ParameterValueReference
Starting MaterialAdamantane[2][4]
Oxidizing Agent96-98% Sulfuric Acid
Optional AdditiveFuming Sulfuric Acid (Oleum)
Reaction Temperature60 - 85 °C
Reaction Time10 - 30 hours
Typical Yield50 - 78%
Purity (after initial workup)97 - 98%
Purity (after purification)> 99%

Table 2: Reagent Quantities for a Representative Large-Scale Batch

ReagentQuantityMolar Ratio (relative to Adamantane)
Adamantane2.6 kg1
Concentrated Sulfuric Acid15.6 L-
Water (for quenching)34 L-
Concentrated Ammonia (for neutralization)30 L-

Data adapted from a patent describing an industrial-scale process.

Experimental Protocols

Large-Scale Synthesis of this compound from Adamantane

This protocol is a slight modification of a method reported for large-scale preparation.

Materials:

  • Adamantane

  • Concentrated Sulfuric Acid (96-98%)

  • Fuming Sulfuric Acid (optional, can reduce reaction time)

  • Crushed Ice/Water

  • Concentrated Ammonia Solution

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Chloride Solution

Equipment:

  • Large-scale glass-lined or similarly resistant reactor with mechanical stirring, heating/cooling capabilities, and a port for addition of solids and liquids.

  • Receiving vessel for quenching the reaction mixture.

  • Steam distillation apparatus suitable for large volumes.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator or other solvent removal system.

  • Drying oven.

Procedure:

  • Reaction Setup: In a suitable reactor, charge adamantane (e.g., 2.6 kg). With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 15.6 L). If desired, fuming sulfuric acid can be added to prepare 98% sulfuric acid to shorten the reaction time.

  • Oxidation: Heat the reaction mixture to 76-78 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by gas chromatography (GC) until the starting material and the intermediate, adamantanol, are no longer detected. This can take between 10 to 30 hours.

  • Quenching: Once the reaction is complete, cool the mixture to approximately 20 °C. In a separate, well-ventilated area, prepare a large vessel containing crushed ice and water (e.g., 34 L). Slowly and carefully pour the reaction mixture onto the ice with stirring to precipitate the crude this compound.

  • Neutralization: Cool the resulting suspension and slowly add a concentrated alkaline agent, such as ammonia solution (e.g., 30 L), to neutralize the excess acid to a pH of 6-7. This step must be performed with caution due to the exothermic nature of the neutralization.

  • Isolation by Steam Distillation: The crude this compound is then isolated by steam distillation. Introduce steam into the neutralized suspension to carry over the this compound. Collect the distillate, which will consist of two layers.

  • Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent like dichloromethane (2 x 75 mL for a smaller scale, adjust accordingly for industrial scale) to recover any dissolved product. An additional extraction of the aqueous filtrate from the steam distillation can further increase the yield.

  • Purification: Combine all organic extracts. Wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude this compound. The product at this stage is typically 97-98% pure.

  • Further Purification (Optional): For higher purity, the this compound can be purified by recrystallization from a suitable solvent, column chromatography over alumina, or by treatment with fuming sulfuric acid followed by extraction. A purity of over 99% can be achieved.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the industrial synthesis of this compound.

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Adamantane Adamantane Reactor Reactor (60-85°C, 10-30h) Adamantane->Reactor H2SO4 Conc. H₂SO₄ H2SO4->Reactor Quench Quench (Ice/Water) Reactor->Quench Neutralize Neutralize (Ammonia) Quench->Neutralize SteamDistill Steam Distillation Neutralize->SteamDistill Extraction Solvent Extraction SteamDistill->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Optional Purification (Recrystallization, etc.) Drying->Purification FinalProduct This compound (>99%) Purification->FinalProduct

Caption: Workflow for this compound Synthesis.

Signaling Pathway (Reaction Mechanism)

The following diagram provides a simplified representation of the reaction pathway for the oxidation of adamantane to this compound in sulfuric acid.

G Adamantane Adamantane Adamantanyl_1_cation 1-Adamantanyl Cation Adamantane->Adamantanyl_1_cation + H₂SO₄ Adamantanyl_2_cation 2-Adamantanyl Cation Adamantanyl_1_cation->Adamantanyl_2_cation 1,2-Hydride Shift Adamantanol_2 2-Adamantanol Adamantanyl_2_cation->Adamantanol_2 + H₂O This compound This compound Adamantanol_2->this compound Oxidation

Caption: Simplified Reaction Pathway.

References

Application Notes and Protocols: Adamantanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantanone, a cyclic ketone with a unique cage-like structure, serves as a pivotal building block in the realm of organic synthesis.[1][2] Its rigid and sterically hindered framework provides a distinct three-dimensional topology that is highly desirable in medicinal chemistry and materials science.[3][4] The inherent stability of the adamantane core, coupled with the reactivity of the carbonyl group, allows for a diverse range of chemical transformations, making this compound a versatile precursor for a variety of functionalized adamantane derivatives.[5]

These derivatives have garnered significant attention due to their unique physicochemical properties, which can impart favorable characteristics to parent molecules, such as enhanced lipophilicity, metabolic stability, and improved binding affinity to biological targets. Consequently, the adamantane moiety is a privileged scaffold found in numerous approved drugs for treating a wide array of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in organic synthesis, with a focus on its role in drug discovery and development.

Key Applications of this compound

This compound's utility as a synthetic intermediate is extensive. The following are some of its key applications:

  • Synthesis of Bioactive Molecules and Pharmaceuticals: this compound is a crucial starting material for the synthesis of various biologically active compounds. Its derivatives are integral to the structure of several commercial drugs. For instance, it is a precursor in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The adamantyl group in Saxagliptin contributes significantly to its binding characteristics and therapeutic efficacy.

  • Catalysis: 2-Adamantanone can act as a catalyst in certain organic reactions. In aldol condensations, its bulky structure can help stabilize the enolate intermediate and influence the stereochemistry of the product. It can also serve as a catalyst in esterification reactions by creating a specific microenvironment that facilitates the reaction.

  • Precursor to Functionalized Adamantanes: this compound is a versatile starting point for producing a wide range of 2-substituted adamantane derivatives. These derivatives can be further elaborated into more complex molecules for various applications in drug discovery and materials science.

  • Materials Science: The rigid and stable nature of the adamantane cage makes it an attractive component for the synthesis of novel polymers and nanomaterials with unique thermal and mechanical properties.

cluster_applications Applications This compound This compound drug_discovery Drug Discovery (e.g., Saxagliptin) This compound->drug_discovery catalysis Organocatalysis (e.g., Aldol Condensation) This compound->catalysis materials_science Materials Science (e.g., Polymers) This compound->materials_science functionalized_adamantanes Functionalized Adamantanes This compound->functionalized_adamantanes

Caption: Key applications of this compound as a building block.

Experimental Protocols

Preparation of this compound from Adamantane

This protocol describes a convenient method for the synthesis of this compound directly from adamantane using sulfuric acid.

Materials:

  • Adamantane

  • 98% Sulfuric acid

  • n-Hexane

  • Round-bottom flask

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve adamantane in 98% sulfuric acid.

  • Heat the mixture with stirring. The reaction progress can be monitored by gas chromatography.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully pour the cooled mixture onto crushed ice.

  • Extract the aqueous mixture with n-hexane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by sublimation or recrystallization from a suitable solvent.

Starting MaterialReagentYield (%)Reference
Adamantane98% Sulfuric acid~75-85
1-Adamantanol98% Sulfuric acid>90
Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid: A Key Intermediate for Saxagliptin

This protocol outlines a synthetic route to a key intermediate of Saxagliptin starting from 1-adamantanecarboxylic acid.

start 1-Adamantane carboxylic acid intermediate1 1-Adamantyl methyl ketone start->intermediate1 Acylation intermediate2 2-(3-Hydroxy-1-adamantyl) -2-oxoacetic acid intermediate1->intermediate2 Oxidation final_product N-BOC-3-hydroxy adamanthylglycine intermediate2->final_product Reductive amination

Caption: Synthetic pathway to a key intermediate of Saxagliptin.

Step 1: Synthesis of 1-Adamantyl methyl ketone

  • Materials: 1-Adamantanecarboxylic acid, thionyl chloride, diethyl malonate, sodium ethoxide, acetic acid, sulfuric acid.

  • Procedure:

    • Convert 1-adamantanecarboxylic acid to its acid chloride using thionyl chloride.

    • React the acid chloride with the sodium salt of diethyl malonate.

    • Hydrolyze and decarboxylate the resulting product using a mixture of acetic acid and sulfuric acid to yield 1-adamantyl methyl ketone.

Step 2: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid

  • Materials: 1-Adamantyl methyl ketone, potassium permanganate, sodium hydroxide.

  • Procedure:

    • Oxidize 1-adamantyl methyl ketone with potassium permanganate in an aqueous solution of sodium hydroxide.

    • Acidify the reaction mixture to precipitate the product, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

Step 3: Synthesis of N-BOC-3-hydroxyadamantylglycine

  • Materials: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid, hydroxylamine hydrochloride, di-tert-butyl dicarbonate (Boc₂O), reducing agent (e.g., zinc dust or catalytic hydrogenation).

  • Procedure:

    • React 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid with hydroxylamine hydrochloride to form the corresponding oxime.

    • Reduce the oxime to the amino acid.

    • Protect the amino group with di-tert-butyl dicarbonate to afford N-BOC-3-hydroxyadamantylglycine.

StepProductOverall Yield (%)Reference
Synthesis of N-BOC-3-hydroxyadamantylglycineN-BOC-3-hydroxyadamantylglycine~36
Photocatalytic C-H Alkylation of Adamantane

This protocol describes a modern approach for the direct functionalization of adamantane's C-H bonds using photoredox catalysis.

start Combine Reactants (Adamantane, Alkene, Catalysts, Solvent) degas Degas with Inert Gas start->degas irradiate Irradiate with LED Lamp degas->irradiate concentrate Concentrate under Reduced Pressure irradiate->concentrate purify Purify by Chromatography concentrate->purify product Functionalized Adamantane Derivative purify->product

Caption: Experimental workflow for photocatalytic C-H alkylation.

Materials:

  • Adamantane

  • Alkene (e.g., phenyl vinyl sulfone)

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Photoreactor with a suitable LED lamp (e.g., 456 nm)

Procedure:

  • In a reaction vessel, combine adamantane (1.5-2.0 equivalents), the alkene (1.0 equivalent), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%).

  • Add the anhydrous solvent to achieve the desired concentration (e.g., 0.1 M).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the mixture with the LED lamp at room temperature for 8-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized adamantane derivative.

AlkeneProductYield (%)Reference
Phenyl vinyl sulfone1-(2-(Phenylsulfonyl)ethyl)adamantane92
N-Phenylmaleimide3-(Adamantan-1-yl)-1-phenylpyrrolidine-2,5-dione85
Diethyl maleateDiethyl 2-(adamantan-1-yl)succinate78

Conclusion

This compound is a cornerstone building block in modern organic synthesis, offering a gateway to a vast array of structurally complex and biologically relevant molecules. Its unique rigid, three-dimensional structure continues to be exploited by chemists to enhance the properties of pharmaceuticals and advanced materials. The protocols and applications detailed herein provide a foundation for researchers to harness the synthetic potential of this compound in their scientific endeavors.

References

Application Notes and Protocols: Grignard Reaction with 2-Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note provides a detailed overview and experimental protocols for the reaction of Grignard reagents—specifically methylmagnesium chloride, ethylmagnesium bromide, and phenylmagnesium bromide—with 2-adamantanone. The rigid, cage-like structure of the adamantane core makes 2-adamantanol derivatives valuable intermediates in medicinal chemistry and materials science. Understanding the nuances of this reaction, including its mechanism, potential side reactions, and stereochemical outcomes, is crucial for the successful synthesis of these important compounds.

Reaction Mechanism and Stereochemistry

The Grignard reaction with 2-adamantanone proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ketone. The reaction forms a tertiary alcohol, 2-alkyl-2-adamantanol, upon acidic workup.

Mechanism:

  • Formation of the Grignard Reagent: The Grignard reagent is prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the carbonyl carbon of 2-adamantanone. This step forms a tetrahedral magnesium alkoxide intermediate.

  • Protonation: Subsequent treatment with a weak acid, typically a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product.

Due to the prochiral nature of the carbonyl carbon in 2-adamantanone, the Grignard reagent can attack from two different faces, potentially leading to the formation of two diastereomers if the Grignard reagent itself is chiral or if there are other stereocenters in the molecule. However, with achiral Grignard reagents like those discussed here, the attack on the symmetrically substituted 2-adamantanone will result in a racemic mixture if a new chiral center is formed. The steric hindrance of the adamantyl cage can influence the trajectory of the nucleophilic attack.

A competing side reaction that can occur is the reduction of the ketone to the corresponding secondary alcohol, 2-adamantanol. This is more likely to occur with sterically hindered Grignard reagents or at elevated reaction temperatures. Careful control of reaction conditions is therefore essential to maximize the yield of the desired tertiary alcohol.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Prepare Anhydrous Reagents and Solvents setup Assemble Apparatus under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup dissolve Dissolve 2-Adamantanone in Anhydrous Ether setup->dissolve cool Cool to 0°C dissolve->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard stir Stir at Room Temperature add_grignard->stir quench Quench with Saturated NH₄Cl (aq) stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

References

Application Notes and Protocols for the Analytical Quantification of Adamantanone Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of adamantanone purity using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a robust starting point for method development and validation in a research and quality control setting.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.

Application Note: GC-MS Analysis of this compound

This method is suitable for the determination of this compound purity and the identification of volatile impurities. The protocol is based on established methods for the analysis of ketones and other adamantane derivatives.[1]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • For analysis, dilute this stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Oven Program - Initial Temperature: 70 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Hold: 5 minutes at 280 °C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range m/z 40-400
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification integrate->identify

Caption: Workflow for the GC-MS analysis of this compound purity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds. A reversed-phase HPLC method is particularly suitable for this compound.[2]

Application Note: HPLC Analysis of this compound

This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of this compound purity. The method is based on established procedures for adamantane derivatives and provides good resolution and sensitivity.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterSetting
HPLC System Waters Alliance HPLC system or equivalent with a UV/PDA detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). For MS compatibility, 0.1% formic acid can be added.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • A calibration curve can be constructed by analyzing a series of standard solutions of known concentrations to perform quantitative analysis of impurities if reference standards are available.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: Workflow for the HPLC analysis of this compound purity.

Comparative Data Summary

The following table summarizes typical validation parameters for the GC-MS and HPLC methods for the analysis of this compound and structurally similar compounds. These values can serve as a benchmark for method development and validation.

Validation ParameterGC-MS (for Adamantane Derivatives)HPLC-UV (for this compound & Derivatives)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL
Precision (%RSD) < 5%< 3%
Accuracy (Recovery) 80 - 115%95 - 105%

Note: The GC-MS data is based on typical performance for adamantane derivatives due to the limited availability of specific data for this compound. The HPLC data is a composite from analyses of this compound and related compounds.[3][4]

Comparison of Analytical Methods

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC This compound This compound Purity Analysis gcms_adv Advantages: - High Sensitivity - Definitive Identification (MS) - Good for Volatile Impurities This compound->gcms_adv hplc_adv Advantages: - Versatile for Non-volatile Compounds - No Thermal Stress - Robust and Reproducible This compound->hplc_adv gcms_disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation hplc_disadv Disadvantages: - Lower Sensitivity than GC-MS (UV) - Less Definitive Identification (UV)

Caption: Comparison of GC-MS and HPLC for this compound purity analysis.

Supplementary Method: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Application Note: qNMR for this compound Purity

This method provides an absolute determination of this compound purity by comparing the integral of a known, pure internal standard to the integral of the analyte.

Experimental Protocol: ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer an aliquot (e.g., 0.6 mL) to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

3. Data Analysis:

  • The purity of the this compound sample (Purity_analyte) is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

This comprehensive guide provides the necessary protocols and comparative data to assist researchers in selecting and implementing the most appropriate analytical method for determining the purity of this compound.

References

Applications of Adamantanone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantanone, a ketone derivative of adamantane, serves as a versatile building block in polymer chemistry. The incorporation of the rigid, bulky, and thermally stable adamantane cage structure imparts unique and desirable properties to polymeric materials. These enhancements include superior thermal stability, increased glass transition temperatures (Tg), improved mechanical strength, and tailored solubility. Furthermore, the ketone functionality of this compound offers a reactive handle for the synthesis of novel monomers and for the post-polymerization modification of polymers. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound and its derivatives in the development of high-performance polymers, advanced photoresists, and innovative drug delivery systems.

High-Performance Polymers

The introduction of the adamantane moiety into polymer backbones, either as a pendant group or as part of the main chain, significantly enhances their performance characteristics. This is primarily attributed to the restriction of polymer chain mobility by the bulky adamantane cage, leading to higher thermal stability and mechanical robustness.

Application Note:

This compound-derived polymers are particularly suited for applications demanding high thermal and mechanical stability, such as in the aerospace, automotive, and electronics industries. For instance, the incorporation of adamantane units into polycarbonates, polyamides, and polyimides can elevate their glass transition temperatures and thermal decomposition temperatures. The rigid adamantane structure also contributes to increased tensile strength and modulus.

Performance Data:

The following tables summarize the thermal, mechanical, and dielectric properties of various adamantane-containing polymers, demonstrating their superior performance compared to conventional polymers.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate220> 340
Adamantane-based Polyimide1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides232 - 330> 500
Adamantane-based Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane and phosgene~250> 450
Polystyrene (for comparison)Styrene100~350

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adamantane-based Polyimide Film88.2 - 113.52.0 - 2.25.6 - 12.5
Conventional Polyimide (Kapton®)~170~3.0~70

Table 3: Dielectric Properties of Adamantane-Containing Polymers

Polymer TypeDielectric Constant (at 1 MHz)Reference
Adamantane-based Polyimides2.77 - 2.91[1]
Adamantane-containing MethacrylatesLower than PMMA[2]
Fluorinated Adamantane-containing Polymer2.58[3]
Poly(methyl methacrylate) (PMMA)~3.0 - 3.6
Experimental Protocols:

Protocol 1: Synthesis of an Adamantane-Containing Polycarbonate

This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane.

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.

Visualization:

G cluster_synthesis Synthesis of Adamantane-Containing Polycarbonate dissolve Dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in DCM cool Cool to 0 °C dissolve->cool add_triphosgene Add triphosgene solution cool->add_triphosgene react Stir at room temperature for 4-6h add_triphosgene->react workup Workup (wash with HCl, water, brine) react->workup dry Dry and concentrate workup->dry precipitate Precipitate in methanol dry->precipitate collect Filter and dry polymer precipitate->collect G cluster_workflow Photoresist Polymer Synthesis and Processing cluster_synthesis Monomer & Polymer Synthesis cluster_processing Lithography This compound This compound reduction Reduction This compound->reduction adamantanol 2-Adamantanol reduction->adamantanol esterification Esterification adamantanol->esterification monomer 2-Adamantyl Methacrylate esterification->monomer polymerization Polymerization monomer->polymerization polymer Poly(2-adamantyl methacrylate) polymerization->polymer formulation Formulate Resist (Polymer + PAG + Solvent) spin_coat Spin Coat on Wafer formulation->spin_coat bake Post-Apply Bake spin_coat->bake expose Expose to UV/EUV bake->expose post_bake Post-Exposure Bake expose->post_bake develop Develop post_bake->develop pattern Patterned Resist develop->pattern G cluster_drug_release pH-Triggered Drug Release from Adamantane-Polymer Micelles micelle_blood Drug-loaded micelle in bloodstream (pH 7.4) - Stable - Low drug release micelle_tumor Micelle in tumor microenvironment (pH < 7.0) micelle_blood->micelle_tumor EPR effect destabilization Polymer protonation and micelle destabilization micelle_tumor->destabilization Low pH trigger drug_release Drug release at tumor site destabilization->drug_release

References

Synthesis of Antiviral Agents from Adamantanone Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, most notably for their efficacy against influenza A virus. The rigid, lipophilic cage structure of adamantane provides a unique scaffold for designing molecules that can interact with viral targets. Adamantanone, a ketone derivative of adamantane, serves as a versatile and readily available starting material for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key antiviral agents, including amantadine and rimantadine, as well as other promising derivatives, using this compound as the precursor. The protocols are intended to be a practical guide for researchers in medicinal chemistry and drug discovery.

Mechanism of Action: Inhibition of Influenza A M2 Proton Channel

Amantadine and rimantadine, the archetypal adamantane-based antiviral drugs, exert their effect by targeting the M2 proton channel of the influenza A virus.[1][2] This channel is a tetrameric protein that plays a crucial role in the viral replication cycle by allowing protons to enter the virion upon its entry into the host cell's endosome. The resulting acidification of the viral core is essential for the uncoating process, which releases the viral ribonucleoprotein (vRNP) into the cytoplasm, allowing it to migrate to the nucleus for replication.

Adamantane derivatives physically block the M2 channel, preventing this influx of protons.[1] The positively charged amino group of these drugs is thought to interact with the channel's interior, effectively plugging it and halting the uncoating process.[3] This mechanism-based inhibition is highly specific to the M2 protein of influenza A, which is why these drugs are not effective against influenza B, as it lacks this specific ion channel.[4]

M2_Inhibition_Pathway cluster_virus Influenza A Virion cluster_drug Virion Intact Virion (High pH) Endosome Endosome (Low pH) Virion->Endosome Endocytosis AcidifiedVirion Acidified Virion (Low pH) UncoatedVirion Uncoated Virion (vRNP Released) AcidifiedVirion->UncoatedVirion Uncoating Viral Replication Viral Replication UncoatedVirion->Viral Replication M2_Channel M2 Proton Channel Endosome->M2_Channel H+ Influx Adamantane Adamantane Derivative Adamantane->M2_Channel Blockade M2_Channel->AcidifiedVirion Proton Transport

Experimental Protocols

Synthesis of Amantadine Hydrochloride from this compound

The synthesis of amantadine from this compound can be achieved through a reductive amination process, often employing the Leuckart reaction or a modification thereof.

Amantadine_Synthesis_Workflow This compound This compound Intermediate N-formyl-1- aminoadamantane This compound->Intermediate Leuckart Reaction Formamide Formamide/ Formic Acid Formamide->Intermediate AmantadineHCl Amantadine Hydrochloride Intermediate->AmantadineHCl Hydrolysis HCl Hydrochloric Acid HCl->AmantadineHCl

Protocol 1: Leuckart Reaction

This protocol describes the synthesis of amantadine hydrochloride from this compound via the Leuckart reaction.

  • Materials:

    • This compound

    • Formamide

    • Formic acid

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and a 2-3 fold molar excess of formamide is heated to 160-180 °C.

    • Formic acid (1-2 equivalents) is added dropwise to the heated mixture. The reaction is maintained at this temperature for 4-6 hours.

    • The reaction mixture is cooled to room temperature and then poured into water.

    • The aqueous solution is made alkaline by the addition of a sodium hydroxide solution.

    • The resulting N-formyl-1-aminoadamantane is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude intermediate.

    • The crude N-formyl-1-aminoadamantane is then hydrolyzed by refluxing with concentrated hydrochloric acid for 4-6 hours.

    • After cooling, the solution is made alkaline with sodium hydroxide, and the liberated amantadine is extracted with diethyl ether.

    • The ether extract is then treated with gaseous hydrogen chloride or a solution of HCl in a suitable solvent to precipitate amantadine hydrochloride.

    • The precipitate is collected by filtration, washed with cold diethyl ether, and dried to afford pure amantadine hydrochloride.

Synthesis of Rimantadine from this compound

Rimantadine can be synthesized from this compound through a multi-step process involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.

Rimantadine_Synthesis_Workflow This compound This compound Alcohol 1-Adamantyl methyl carbinol This compound->Alcohol Grignard Reaction MeMgBr Methylmagnesium Bromide MeMgBr->Alcohol Acetamide N-(1-(1-Adamantyl)ethyl) acetamide Alcohol->Acetamide Ritter Reaction HCN HCN/H₂SO₄ HCN->Acetamide Rimantadine Rimantadine Acetamide->Rimantadine Hydrolysis NaOH NaOH NaOH->Rimantadine

Protocol 2: Grignard and Ritter Reactions

  • Materials:

    • This compound

    • Methylmagnesium bromide (in diethyl ether)

    • Sodium cyanide or hydrogen cyanide

    • Sulfuric acid

    • Sodium hydroxide

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide (1.1-1.5 equivalents) in diethyl ether at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 1-(1-adamantyl)ethanol.

    • The crude alcohol is then subjected to a Ritter reaction. It is dissolved in a suitable solvent like acetic acid or diethyl ether and treated with a source of cyanide (e.g., sodium cyanide and sulfuric acid, or hydrogen cyanide) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) at low temperature (0-5 °C).

    • The reaction mixture is stirred for several hours and then carefully poured onto ice.

    • The resulting N-(1-(1-adamantyl)ethyl)acetamide is extracted with a suitable solvent, washed with water and brine, dried, and concentrated.

    • The crude acetamide is then hydrolyzed by refluxing with an aqueous or alcoholic solution of sodium hydroxide for 4-8 hours.

    • After cooling, the mixture is extracted with diethyl ether. The organic extract is washed with water, dried, and the solvent is removed to yield rimantadine.

    • The free base can be converted to its hydrochloride salt by treatment with HCl.

Synthesis of Other Adamantane-Based Antiviral Agents

This compound is a key precursor for a variety of other adamantane derivatives with potential antiviral activity, including spiro compounds.

Synthesis of Spiro[adamantane-2,3'-pyrrolidine] Derivatives

Spiro-adamantane derivatives have shown significant antiviral activity, in some cases exceeding that of amantadine.

Protocol 3: Synthesis of N-Benzyl-spiro[adamantane-2,3'-pyrrolidine]

This protocol describes a method for the synthesis of a spiro-pyrrolidine derivative from this compound.

  • Materials:

    • This compound

    • Sarcosine ethyl ester hydrochloride

    • Benzylamine

    • Triethylamine

    • Acrolein

    • Toluene

    • Sodium sulfate

  • Procedure:

    • A mixture of this compound (1 equivalent), sarcosine ethyl ester hydrochloride (1.2 equivalents), and benzylamine (1.2 equivalents) in toluene is refluxed with a Dean-Stark trap to remove water.

    • After cooling, triethylamine (1.2 equivalents) is added, followed by the dropwise addition of acrolein (1.5 equivalents) at room temperature.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

    • The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to afford the desired spiro[adamantane-2,3'-pyrrolidine] derivative.

Data Presentation

The following tables summarize quantitative data for the synthesis and antiviral activity of various adamantane derivatives.

Table 1: Synthesis of Amantadine and Rimantadine from this compound

ProductReaction TypeKey ReagentsSolventReaction Time (h)Yield (%)Reference
Amantadine HClLeuckart ReactionFormamide, Formic Acid, HCl-8-12~40-60General
RimantadineGrignard/RitterMeMgBr, NaCN, H₂SO₄, NaOHDiethyl ether6-12~30-50General

Table 2: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainAssay TypeIC₅₀ (µM)EC₅₀ (µM)Reference
AmantadineH3N2Plaque Reduction-0.4-1.0
RimantadineH3N2Plaque Reduction-0.1-0.5
Spiro[adamantane-2,3'-pyrrolidine]A/PR/8/34 (H1N1)CPE Inhibition-0.05
1-Methylspiro[pyrrolidine-2,2'-adamantane]Influenza A₂ (Japan)In vivo (mice)-~179x more potent than amantadine
Glycyl-rimantadineA/Hongkong/68 (H3N2)CPE Inhibition0.11 µg/mL-

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific virus strain, cell line, and assay conditions used.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of antiviral agents. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of amantadine, rimantadine, and other adamantane derivatives. The continued exploration of novel synthetic routes and the derivatization of the adamantane scaffold hold significant promise for the development of new antiviral drugs with improved efficacy and the potential to overcome existing resistance mechanisms. Researchers are encouraged to adapt and optimize these methods to explore novel chemical space and contribute to the ongoing fight against viral diseases.

References

Adamantanone as a Probe for Enzyme Binding Pockets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantanone, a rigid, polycyclic ketone, serves as a valuable molecular probe for characterizing the size, shape, and polarity of enzyme binding pockets. Its defined three-dimensional structure and lipophilic nature allow it to interact with hydrophobic cavities within enzymes, providing insights into the architecture of active sites and allosteric sites. This document provides detailed application notes and protocols for utilizing this compound and its derivatives to probe enzyme binding pockets, with a focus on dehydrogenases and other enzymes where steric bulk and hydrophobicity are key determinants of ligand binding.

The foundational concept of using this compound as a molecular probe was established in early studies on alcohol dehydrogenases. These studies demonstrated that the bulky and rigid structure of this compound could be used to map the dimensions and characteristics of the substrate-binding pocket of these enzymes[1]. While specific quantitative binding data for the parent this compound molecule is not extensively available in recent literature, the principles of its use continue to be applied and are evident in the development of a multitude of adamantane-containing enzyme inhibitors.

Principle of this compound as a Binding Pocket Probe

The utility of this compound as a probe stems from its unique physicochemical properties:

  • Rigid, Cage-Like Structure: this compound's rigid framework prevents conformational changes upon binding, providing a clear "snapshot" of the space available within a binding pocket.

  • Defined Volume and Shape: Its known dimensions allow for inferences about the size and geometry of the cavity it occupies.

  • Lipophilicity: The hydrocarbon cage readily interacts with hydrophobic residues, making it an excellent probe for non-polar regions of a binding pocket.

  • Carbonyl Group: The ketone functionality provides a potential hydrogen bond acceptor, allowing for interactions with polar residues within the active site.

By studying the binding affinity and inhibitory activity of this compound and its derivatives, researchers can deduce critical information about an enzyme's binding pocket, which can guide the rational design of more potent and selective inhibitors.

Applications in Drug Discovery

The insights gained from using this compound as a probe are instrumental in the early stages of drug discovery:

  • Target Validation: Confirming the presence of a "druggable" hydrophobic pocket in a protein of interest.

  • Hit Identification: Serving as a scaffold for fragment-based drug discovery campaigns.

  • Lead Optimization: Guiding the modification of lead compounds to improve their steric and hydrophobic interactions with the target enzyme.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how modifications to a core scaffold affect binding affinity and biological activity.

Experimental Protocols

The following protocols are generalized methods for assessing the interaction of this compound or its derivatives with a target enzyme. It is crucial to optimize these protocols for the specific enzyme and instrumentation being used.

Protocol 1: Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the inhibitory potential of this compound or its derivatives against an enzyme where the reaction can be monitored by a change in absorbance. A classic example is the use of this compound as a potential inhibitor of alcohol dehydrogenase (ADH).

Materials:

  • Purified enzyme (e.g., Horse Liver Alcohol Dehydrogenase - HLADH)

  • Substrate (e.g., ethanol for HLADH)

  • Cofactor (e.g., NAD+ for HLADH)

  • This compound or this compound derivative

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8)

  • Spectrophotometer capable of reading in the UV range (e.g., 340 nm for NADH formation)

  • 96-well UV-transparent microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the low nanomolar range and determined empirically.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a stock solution of the cofactor in assay buffer.

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a range of concentrations for testing.

  • Assay Setup (96-well plate format):

    • Blank wells: Assay buffer only.

    • Control wells (No inhibitor): Enzyme, substrate, cofactor, and solvent (e.g., DMSO) without the test compound.

    • Test wells: Enzyme, substrate, cofactor, and varying concentrations of the this compound probe.

  • Reaction Initiation and Measurement:

    • To each well, add the assay buffer, enzyme, and the test compound or solvent.

    • Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and cofactor mixture.

    • Immediately begin monitoring the change in absorbance at 340 nm over time. The rate of NADH formation is indicative of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the this compound probe relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Biophysical Characterization of Binding using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to confirm direct binding of a ligand to a protein and to map the interaction site. Saturation Transfer Difference (STD) NMR is particularly useful for this purpose.

Materials:

  • Purified, isotopically labeled (¹⁵N or ¹³C) or unlabeled enzyme

  • This compound or this compound derivative

  • NMR Buffer (e.g., Phosphate buffer in D₂O, pH 7.4)

  • High-field NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the enzyme in the NMR buffer at a concentration typically in the range of 10-50 µM.

    • Prepare a stock solution of the this compound probe in the same NMR buffer (or a deuterated organic solvent if necessary, kept to a minimal volume).

    • Prepare two NMR samples: a reference sample containing only the this compound probe, and a test sample containing the enzyme and the this compound probe (typically at a 100:1 ligand-to-protein ratio).

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • Acquire a 1D ¹H STD NMR spectrum of the test sample. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

    • Acquire a reference "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the protons of the ligand that are in close contact with the protein.

  • Data Analysis:

    • Identify the proton signals of the this compound probe that appear in the STD spectrum. The presence of these signals confirms binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the this compound molecule are in closest proximity to the enzyme surface.

Data Presentation

While specific quantitative data for this compound is scarce, the following tables present representative data for adamantane derivatives, illustrating how such data should be structured.

Table 1: Inhibitory Activity of Adamantane Derivatives against Various Enzymes

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Reference
Derivative A 11β-HSD1Cell-based5.44[2]
Derivative B UreaseEnzyme Inhibition32.76[3]
Derivative C α-GlucosidaseEnzyme Inhibition38.73[3]
Derivative D α-AmylaseEnzyme Inhibition97.37[3]

Table 2: Structure-Activity Relationship of Adamantyl Thiazolone Analogs as 11β-HSD1 Inhibitors

Compound IDR Group at C-5 of Thiazole Ring% Inhibition of 11β-HSD1 (at 10 µM)IC₅₀ (µM)
3a H15.30> 10
3c Ethyl69.225.44
3d n-Propyl76.40Not Reported

Data adapted from

Visualization of Workflows and Concepts

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, Cofactor, and this compound Stocks plate_setup Set up 96-well plate: Blanks, Controls, Test Wells reagent_prep->plate_setup Dispense incubation Pre-incubate Enzyme with this compound plate_setup->incubation reaction Initiate Reaction with Substrate and Cofactor incubation->reaction measurement Monitor Absorbance Change (e.g., at 340 nm) reaction->measurement velocity_calc Calculate Initial Reaction Velocities (V₀) measurement->velocity_calc Raw Data inhibition_calc Determine % Inhibition velocity_calc->inhibition_calc ic50_calc Plot Dose-Response Curve and Calculate IC₅₀ inhibition_calc->ic50_calc

Caption: Workflow for determining the IC₅₀ of an this compound probe.

logical_relationship cluster_outputs Information Gained This compound This compound Probe (Rigid, Lipophilic) binding Binding Event This compound->binding enzyme Enzyme with Binding Pocket enzyme->binding pocket_dims Binding Pocket Dimensions & Shape binding->pocket_dims hydrophobicity Hydrophobicity of the Binding Site binding->hydrophobicity sar Structure-Activity Relationship (SAR) Data binding->sar

Caption: Potential interactions of this compound in the HLADH active site.

Conclusion

This compound and its derivatives are powerful tools for probing the binding pockets of enzymes. Their rigid, lipophilic nature provides valuable information about the size, shape, and chemical environment of active and allosteric sites. The protocols and concepts outlined in this document provide a framework for researchers to utilize these probes in their own experimental systems. While quantitative data for the parent this compound molecule is limited, the extensive literature on adamantane derivatives underscores the enduring utility of this chemical scaffold in drug discovery and chemical biology. The continued application of modern biophysical techniques, such as NMR and X-ray crystallography, will further illuminate the precise nature of adamantane-enzyme interactions and facilitate the design of next-generation therapeutics.

References

Application Notes and Protocols for the Preparation of Adamantanone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and workflows for the synthesis of various adamantanone oxime derivatives. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. This compound oxime and its derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds, including those with potential anti-inflammatory, antifungal, and cannabimimetic activities.[1]

Data Presentation: Synthesis of this compound Oxime Derivatives

The following table summarizes various synthetic methods for this compound oxime and its derivatives, providing a comparative overview of reaction conditions and yields.

Derivative NameStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
This compoundAdamantane98% Sulfuric Acid-80-824h50-51[2]
This compoundAdamantaneVO(acac)₂, Acetic Acid, Pyridine, H₂O₂, Hexafluoroacetone sesquihydrateWater605h70[3]
1-Adamantylethanone Oxime1-AdamantylethanoneHydroxylamine Hydrochloride, Sodium HydroxideEthanol, WaterReflux1h94[4]
1-Adamantyl-amphi-glyoxime1-Adamantyl 2-hydroxyiminoacetonitrileHydroxylamine Hydrochloride, Sodium HydroxideEthanol, WaterReflux1h94
1-Adamantylethanone Oxime p-toluenesulfonate1-Adamantylethanone Oximep-toluenesulfonyl chlorideTetrahydrofuran53h-
O-Ethyl Oxime EthersCinnamaldehydeHydroxylamine hydrochloride, Ethyl bromide, Anhydrous Potassium carbonateTetrahydrofuranReflux50 min68
O-Alkyl Oxime EthersOxime, AlcoholTriphenylphosphine, Carbon tetrachloride, DBU, TBAI (catalytic)AcetonitrileReflux-Good
Alkyl and Aryl Oxime EstersKetoximes/Aldoximes, Carboxylic AcidEDCI, DMAP (catalytic)DichloromethaneRoom Temp-90-97

Experimental Protocols

Protocol 1: Synthesis of this compound from Adamantane

This protocol describes the oxidation of adamantane to this compound using sulfuric acid.

Materials:

  • Adamantane

  • 98% Sulfuric acid

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Carefully add adamantane to 98% sulfuric acid in a flask equipped with a stirrer and a condenser.

  • Gradually heat the mixture to 80°C over a 2-hour period with vigorous stirring.

  • Continue stirring at 80°C for an additional 2 hours.

  • Increase the temperature to 82°C.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by steam distillation or column chromatography.

Protocol 2: Synthesis of 1-Adamantylethanone Oxime

This protocol details the oximation of 1-adamantylethanone.

Materials:

  • 1-Adamantylethanone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1-adamantylethanone in ethanol in a round-bottomed flask.

  • Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in distilled water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the ethanolic solution of 1-adamantylethanone.

  • Reflux the mixture with vigorous stirring for 1 hour.

  • After cooling to room temperature, add distilled water until the solution becomes cloudy.

  • Cool the solution to 0°C to precipitate the product.

  • Collect the precipitate by filtration, wash with distilled water, and dry under vacuum to obtain 1-adamantylethanone oxime.

Protocol 3: General Procedure for the Synthesis of O-Alkyl Oxime Ethers

This protocol provides a general method for the O-alkylation of oximes.

Materials:

  • Oxime (e.g., this compound oxime)

  • Alcohol

  • Triphenylphosphine (Ph₃P)

  • Carbon tetrachloride (CCl₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrabutylammonium iodide (TBAI, catalytic amount)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the oxime, alcohol, triphenylphosphine, and a catalytic amount of TBAI in anhydrous acetonitrile, add DBU.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the corresponding O-alkyl oxime ether.

Protocol 4: General Procedure for the Synthesis of Oxime Esters

This protocol describes a facile method for the esterification of oximes.

Materials:

  • Oxime (e.g., this compound oxime)

  • Carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the oxime, carboxylic acid, and a catalytic amount of DMAP in dichloromethane, add EDCI.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • For solid products, purification can often be achieved by simple washing or recrystallization, avoiding column chromatography.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_oxime Oxime Formation cluster_derivatives Derivative Synthesis Adamantane Adamantane This compound This compound Adamantane->this compound Oxidation Adamantanone_Oxime This compound Oxime This compound->Adamantanone_Oxime Oximation Oxime_Ethers O-Alkyl/Aryl Oxime Ethers Adamantanone_Oxime->Oxime_Ethers O-Alkylation/ O-Arylation Oxime_Esters Oxime Esters Adamantanone_Oxime->Oxime_Esters Esterification Carbamates Oxime Carbamates Adamantanone_Oxime->Carbamates Carbamoylation G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein CB2 CB2 Receptor CB2->G_protein Immune_Response Modulation of Immune Response CB2->Immune_Response AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Pathway G_protein->MAPK Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux G_protein->K_channel cAMP ↓ cAMP AC->cAMP Ligand Adamantane Derivative (Agonist) Ligand->CB1 Ligand->CB2

References

Application Notes and Protocols: Adamantanone in the Synthesis of Photosensitive Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of adamantanone and its derivatives in the synthesis of advanced photosensitive materials. The unique, rigid, and bulky three-dimensional structure of the adamantane cage, often derived from this compound, imparts desirable properties such as high thermal stability, enhanced solubility in organic solvents, and significant plasma etch resistance to polymers and molecular glasses.[1][2][3] These characteristics make this compound-based compounds highly valuable in the fields of microfabrication and targeted photodynamic therapy.

Application I: this compound Derivatives in Photoresists for Advanced Lithography

Application Note

Adamantane derivatives are critical components in the formulation of chemically amplified photoresists, particularly for deep-UV (DUV) and electron beam lithography (EBL).[2][4] The incorporation of the bulky adamantyl group into the polymer backbone or as a pendant group enhances the material's thermal properties, such as the glass transition temperature (Tg), which is crucial for maintaining pattern fidelity during processing. Furthermore, the high carbon-to-hydrogen ratio of the adamantane moiety contributes to increased plasma etch resistance, a vital property for transferring the patterned image to the underlying substrate.

This compound serves as a key precursor for synthesizing various acid-labile protecting groups that are fundamental to the mechanism of chemically amplified photoresists. Upon exposure to radiation, a photoacid generator (PAG) releases an acid, which then catalyzes the cleavage of these adamantyl-based protecting groups. This cleavage reaction alters the solubility of the exposed regions of the photoresist, allowing for the development of a positive or negative tone image. The molecular glass nature of some adamantane-based resists also helps in reducing line-edge roughness, a significant challenge in high-resolution lithography.

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Based Molecular Glass Resist (Illustrative Example)

This protocol is a representative synthesis of an adamantane derivative that can be used as a molecular glass photoresist, based on reactions involving this compound.

1. Synthesis of a Diol-Adamantanone Adduct:

  • Reaction: 2-Adamantanone is reacted with a diol (e.g., D-(+)-galactose) in the presence of a Lewis acid catalyst.

  • Procedure:

    • Dissolve 2-adamantanone (e.g., 60 mmol) and D-(+)-galactose (e.g., 30 mmol) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Add zinc chloride (e.g., 120 mmol) to the solution.

    • Carefully add concentrated sulfuric acid (e.g., 1.5 mL) to the mixture. The solution should turn from a slurry to a clear solution.

    • Stir the reaction at room temperature for 16-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography.

2. Formulation of the Photoresist:

  • Procedure:

    • Dissolve the synthesized adamantane-based molecular glass in a suitable solvent, such as propylene glycol monomethyl ether acetate (PGMEA).

    • Add a photoacid generator (PAG), such as triphenylsulfonium triflate, to the solution (typically 1-5% by weight of the molecular glass).

    • Add a base quencher, such as trioctylamine, to control acid diffusion.

    • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

Protocol 2: Photolithography Process using Adamantane-Based Photoresist

This protocol outlines the general steps for patterning a silicon wafer using a formulated adamantane-based photoresist.

  • 1. Substrate Preparation:

    • Start with a clean silicon wafer.

    • Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to ensure good photoresist adhesion.

  • 2. Spin Coating:

    • Dispense the formulated adamantane-based photoresist onto the center of the wafer.

    • Spin the wafer at a specific speed (e.g., 1500-3000 rpm) to achieve a uniform thin film of the desired thickness.

  • 3. Soft Bake:

    • Bake the coated wafer on a hot plate (e.g., at 90-130 °C for 60-90 seconds) to remove the solvent from the photoresist film.

  • 4. Exposure:

    • Expose the photoresist film to a specific wavelength of light (e.g., 193 nm for ArF lithography or an electron beam) through a photomask containing the desired pattern.

  • 5. Post-Exposure Bake (PEB):

    • Bake the wafer again (e.g., at 100-140 °C for 60-90 seconds) to drive the acid-catalyzed deprotection reaction.

  • 6. Development:

    • Immerse the wafer in a developer solution (e.g., 0.26N tetramethylammonium hydroxide, TMAH) to dissolve the exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) regions.

  • 7. Hard Bake:

    • Bake the wafer at a higher temperature (e.g., 110-150 °C) to further cure the remaining photoresist pattern.

Data Presentation

Table 1: Thermal Properties of an Adamantane-Based Molecular Glass Resist

PropertyValueReference
Glass Transition Temperature (Tg)80.6 °C
Thermal Decomposition Temperature (Td)150 °C

Table 2: Lithographic Performance of an Adamantane-Based Dual-Tone Resist

ToneResolution (Line/Space)DoseReference
Negative21 nm50 µC/cm²
Positive30 nm100 µC/cm²

Visualizations

G cluster_synthesis Synthesis of Adamantane-Acetal Resist Component This compound This compound Reaction Reaction This compound->Reaction Galactose Galactose Galactose->Reaction Purification Purification Reaction->Purification Adamantane-Acetal Adamantane-Acetal Purification->Adamantane-Acetal

Caption: Synthesis pathway for an this compound-based resist component.

G Substrate_Prep Substrate Preparation (HMDS) Spin_Coat Spin Coating Substrate_Prep->Spin_Coat Soft_Bake Soft Bake Spin_Coat->Soft_Bake Exposure Exposure (UV/E-beam) Soft_Bake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development (TMAH) PEB->Development Hard_Bake Hard Bake Development->Hard_Bake Final_Pattern Final Resist Pattern Hard_Bake->Final_Pattern

Caption: Experimental workflow for photolithography.

Application II: this compound Derivatives in Photosensitizers for Photodynamic Therapy (PDT)

Application Note

Adamantane derivatives are increasingly being explored in the development of advanced photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which induce apoptosis and necrosis in cancer cells.

The lipophilic nature of the adamantane cage, often introduced into a photosensitizer molecule starting from precursors like this compound, facilitates the formulation of nanoparticles and improves their interaction with cell membranes. A key strategy involves the use of adamantane as a guest molecule in host-guest chemistry, for example, with cyclodextrins. This allows for the self-assembly of adamantane-functionalized photosensitizers and cyclodextrin-based targeting ligands (e.g., mannose for targeting cancer cells with overexpressed mannose receptors) into nanoparticles. This supramolecular approach enhances the aqueous solubility, stability, and tumor-specific delivery of the photosensitizer, thereby improving the efficacy of PDT while minimizing side effects.

Experimental Protocols

Protocol 3: Synthesis of an Adamantane-Functionalized Photosensitizer (Conceptual)

This protocol describes a conceptual pathway for synthesizing an adamantane-functionalized photosensitizer, such as a BODIPY dye.

1. Synthesis of an Adamantane Linker:

  • Reaction: Convert 2-adamantanone to an amine- or carboxyl-functionalized adamantane. This can be achieved through reductive amination or oxidation followed by functional group transformations.

  • Procedure (Illustrative for Reductive Amination):

    • Dissolve 2-adamantanone in a suitable solvent like methanol.

    • Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction to isolate the 2-aminoadamantane.

2. Conjugation to a Photosensitizer Core:

  • Reaction: Couple the functionalized adamantane to a photosensitizer core (e.g., a BODIPY derivative with a reactive site).

  • Procedure:

    • Activate the carboxylic acid group on either the photosensitizer or the adamantane linker using a coupling agent like EDC/NHS.

    • React the activated species with the amine-functionalized counterpart in an appropriate solvent with a non-nucleophilic base.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final adamantane-functionalized photosensitizer by column chromatography or preparative HPLC.

Protocol 4: Formulation and In Vitro Testing of Photosensitizer Nanoparticles

This protocol outlines the formation of nanoparticles through host-guest interaction and their subsequent testing on cancer cells.

  • 1. Nanoparticle Formulation:

    • Prepare a solution of the adamantane-functionalized photosensitizer (e.g., BTA - BODIPY-tris-Adamantane) in a suitable solvent.

    • Prepare an aqueous solution of a modified cyclodextrin, such as heptamannosylated β-cyclodextrin (CD-Man7).

    • Mix the two solutions and allow them to self-assemble through host-guest complexation between the adamantane units and the cyclodextrin cavities.

    • Characterize the resulting nanoparticles for size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • 2. In Vitro Phototoxicity Assay:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, which are rich in mannose receptors).

    • Incubate the cells with the photosensitizer nanoparticles for a specific period to allow for cellular uptake.

    • Wash the cells to remove any non-internalized nanoparticles.

    • Irradiate the cells with a light source of the appropriate wavelength and dose to activate the photosensitizer.

    • Assess cell viability using a standard assay (e.g., MTT assay) to determine the phototoxic effect.

Visualizations

G cluster_pathway Targeted Photodynamic Therapy Pathway PS_NP Adamantane-PS Nanoparticle Cancer_Cell Cancer Cell (Mannose Receptor) PS_NP->Cancer_Cell Targeting Internalization Receptor-Mediated Endocytosis Cancer_Cell->Internalization Irradiation Light Irradiation Internalization->Irradiation ROS ROS Generation (Singlet Oxygen) Irradiation->ROS Apoptosis Cell Death (Apoptosis) ROS->Apoptosis

Caption: Signaling pathway for targeted photodynamic therapy.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-adamantyl ethers via the Williamson ether synthesis, starting from the sterically hindered secondary alcohol, 2-adamantanol. The adamantane scaffold is a crucial component in various therapeutic agents and advanced materials due to its rigid, lipophilic structure. These protocols offer a reliable method for the preparation of 2-alkoxyadamantane derivatives, key intermediates in the development of novel compounds.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][2] While the synthesis is generally straightforward, the use of sterically hindered secondary alcohols such as 2-adamantanol presents challenges, often leading to competing elimination reactions.[2] However, with carefully controlled reaction conditions, the Williamson ether synthesis remains the most direct and effective method for preparing 2-alkoxyadamantanes.[3]

This protocol details the successful synthesis of 2-methoxyadamantane from 2-adamantanol, a representative example for the synthesis of a broader range of 2-alkoxyadamantane derivatives.

Data Presentation

The following table summarizes the key quantitative parameters for the Williamson ether synthesis of 2-methoxyadamantane from 2-adamantanol. This data is compiled from established laboratory procedures.

ParameterValueReference
Starting Material2-Adamantanol
Primary ReagentsSodium hydride (NaH), Methyl iodide (CH₃I)
Molar Ratio (2-Adamantanol:NaH:CH₃I)1.0 : 1.2 : 1.5
SolventAnhydrous Tetrahydrofuran (THF)
Deprotonation Temperature0 °C to Room Temperature
Alkylation Temperature0 °C to 60 °C
Reaction Time4-6 hours
Typical Yield85-95%

Experimental Protocol: Synthesis of 2-Methoxyadamantane

This protocol describes a representative procedure for the synthesis of 2-methoxyadamantane from 2-adamantanol.

Materials:

  • 2-Adamantanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Deionized Water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (argon or nitrogen).

  • Formation of the Alkoxide:

    • To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Add anhydrous THF to the flask to create a suspension.

    • In a separate flask, dissolve 2-adamantanol (1.0 equivalent) in anhydrous THF.

    • Slowly add the 2-adamantanol solution to the sodium hydride suspension at 0 °C (using an ice bath) via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 2-adamantoxide.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Add methyl iodide (1.5 equivalents) dropwise to the suspension.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60 °C. Maintain this temperature for 4-6 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2-methoxyadamantane.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Williamson ether synthesis starting from 2-adamantanol.

Reaction_Mechanism Williamson Ether Synthesis of 2-Methoxyadamantane cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Adamantanol 2-Adamantanol Sodium_2-Adamantoxide Sodium 2-Adamantoxide 2-Adamantanol->Sodium_2-Adamantoxide Deprotonation Hydrogen_Gas Hydrogen Gas (H2) 2-Adamantanol->Hydrogen_Gas Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Sodium_2-Adamantoxide Sodium_Hydride->Hydrogen_Gas Methyl_Iodide Methyl Iodide (CH3I) 2-Methoxyadamantane 2-Methoxyadamantane Methyl_Iodide->2-Methoxyadamantane Sodium_Iodide Sodium Iodide (NaI) Methyl_Iodide->Sodium_Iodide Sodium_2-Adamantoxide->2-Methoxyadamantane SN2 Attack Sodium_2-Adamantoxide->Sodium_Iodide

Caption: Reaction mechanism of 2-methoxyadamantane synthesis.

Experimental_Workflow Experimental Workflow for 2-Adamantyl Ether Synthesis Start Start Reaction_Setup Inert Atmosphere Setup Start->Reaction_Setup Deprotonation Deprotonation of 2-Adamantanol with NaH in THF (0°C -> RT) Reaction_Setup->Deprotonation Alkylation Addition of Alkyl Halide (0°C -> 60°C, 4-6h) Deprotonation->Alkylation Quenching Reaction Quenching with Water Alkylation->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing_Drying Wash with Brine & Dry Extraction->Washing_Drying Solvent_Removal Solvent Removal Washing_Drying->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product Pure 2-Alkoxyadamantane Purification->Final_Product

Caption: Step-by-step experimental workflow diagram.

References

Troubleshooting & Optimization

How to improve the yield of adamantanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of adamantanone and improve yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low when oxidizing adamantane with sulfuric acid?

A: Low yields in this common synthesis are often traced back to several key factors:

  • Purity of Starting Materials: Impurities in the adamantane starting material can lead to unintended side reactions, which significantly reduces the yield of the desired this compound and complicates the purification process[1].

    • Solution: Always use high-purity adamantane from a reliable supplier. It is recommended to perform quality checks on starting materials before beginning the synthesis[1].

  • Reaction Temperature and Time: The oxidation of adamantane is highly sensitive to temperature.

    • Problem: Temperatures that are too high can cause decomposition of the product and the formation of non-distillable residues, while temperatures that are too low result in an incomplete reaction[1][2].

    • Solution: A gradual, controlled increase in temperature is often most effective. For example, a protocol might involve heating the mixture to 70°C and then slowly raising it to 80-82°C over several hours[3]. Monitoring the reaction's progress via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time, which can be extensive (30 hours or more) for achieving high yields.

  • Incomplete Reaction: The reaction may be terminated prematurely, leaving unreacted adamantane or intermediate products like adamantanol.

    • Solution: Ensure the reaction runs to completion by monitoring it. One protocol suggests continuing until the original adamantane and intermediate adamantanol are absent according to GLC analysis.

Q2: I'm observing a significant amount of side products. How can I improve the selectivity for 2-adamantanone?

A: The formation of side products is a common challenge. Improving selectivity involves optimizing several parameters:

  • Choice of Oxidizing System: While concentrated sulfuric acid is standard, its oxidative power can lead to over-oxidation or other side reactions.

    • Solution: Consider using an oxidizing agent where a carboxylic acid (e.g., trifluoroacetic acid, monochloroacetic acid) or a sulfonic acid is present with the sulfuric acid. This has been shown to improve selectivity and yield, often in a shorter reaction time.

  • Catalysts: The absence of a catalyst or the use of an inappropriate one can affect selectivity.

    • Solution: The addition of a catalytic amount of sodium nitrite (e.g., 2% of the adamantane weight) has been reported to increase the yield to around 77%. While metallic catalysts like palladium or platinum can be effective, they are often expensive.

  • Solvent Choice: The reaction solvent plays a critical role in reaction rate and selectivity.

    • Solution: While this reaction is often run in sulfuric acid as both reagent and solvent, for other adamantane derivatizations, solvent choice is key. For instance, a mixture of solvents, such as acetone with a small amount of acetic acid, has been found to enhance reaction rates and selectivity in some cases.

Q3: My purification process seems inefficient, and I'm losing a lot of product. What is the best way to purify crude this compound?

A: this compound purification requires careful selection of methods to maximize purity while minimizing loss.

  • Problem: A single purification method may not be sufficient to remove all impurities, especially if they have similar physical properties to this compound.

  • Solution: A multi-step purification approach is often most effective.

    • Steam Distillation: This is a highly effective method for isolating this compound from the acidic reaction mixture after quenching on ice. It is particularly useful for removing non-volatile impurities. Yields of pure this compound around 72% can be achieved this way.

    • Recrystallization: This is a straightforward and common technique for purifying solid this compound. Ethanol is a frequently used solvent. The key is to allow for slow cooling to prevent impurities from being trapped in the crystal lattice.

    • Column Chromatography: For achieving very high purity, column chromatography using alumina or silica gel as the stationary phase is an excellent option.

    • Solvent Extraction: After steam distillation, additional product can often be recovered from the aqueous filtrate by extraction with an organic solvent like dichloromethane or chloroform.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to produce this compound?

A: There are two main, well-established methods for synthesizing this compound:

  • Oxidation of Adamantane: This is a direct route where adamantane is oxidized, typically using concentrated sulfuric acid. Yields for this method are commonly reported in the 47-56% range.

  • Oxidation of 1-Adamantanol: This route often provides a better yield and may require a shorter reaction time compared to starting from adamantane. When 1-adamantanol is stirred in concentrated sulfuric acid, yields of crude this compound can reach 84%, with a 72% yield of pure product after steam distillation.

Q2: How critical is the purity of the starting adamantane?

A: The purity of the starting material is extremely important. Impurities can engage in side reactions, which not only lowers the overall yield but also introduces new impurities that can be difficult to separate from the final product, making the purification process more challenging and costly.

Q3: Can catalysts be used to improve the reaction?

A: Yes, catalysts can significantly improve the synthesis. While expensive metallic catalysts like platinum or palladium are an option, other more cost-effective catalysts have been successfully used. For example, adding carboxylic acids, sulfonic acids, or sodium nitrite to the sulfuric acid oxidation has been shown to increase yield and reaction efficiency.

Q4: What is the best way to monitor the reaction's progress?

A: The most reliable way to monitor the reaction is by using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the product, allowing you to determine the optimal point to stop the reaction.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes yields reported for different this compound synthesis protocols.

Starting MaterialReagents/ConditionsReported YieldReference
Adamantane98% Sulfuric Acid, heated to 82°C50-56%
AdamantaneConcentrated Sulfuric Acid47-48%
AdamantaneConcentrated H2SO4, Catalyst57-78%
1-AdamantanolConcentrated (96%) Sulfuric Acid, 75°C72% (pure), 84% (crude)
1-AdamantanolConcentrated Sulfuric Acid, 30°C, 12 hours72%
Adamantane98% H2SO4, Trifluoroacetic Acid, 60°C, 4 hrsHigh Yield (Specific % not cited)

Experimental Protocols

Protocol 1: Synthesis of this compound from Adamantane

This protocol is adapted from a procedure in Organic Syntheses.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 400 mL of 98% sulfuric acid.

  • Reaction: While stirring, add 100 g (0.735 mole) of powdered adamantane in one portion. Heat the mixture rapidly to an internal temperature of 70°C.

  • Temperature Control: Gradually increase the temperature to 80°C over a 2-hour period while maintaining vigorous stirring. Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Quenching: After the reaction is complete (as determined by monitoring), cool the mixture and pour it onto ice.

  • Isolation (Steam Distillation): Transfer the quenched mixture to a larger flask suitable for steam distillation. It is advisable to use superheated steam. Distill the mixture to recover the crude this compound. Using a receiving flask containing a solvent like ethyl acetate can help rinse the product from the condensers.

  • Extraction: Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product (typically 97-98% pure) can be further purified by column chromatography (alumina, eluent: ether) or recrystallization if necessary.

Protocol 2: Synthesis of this compound from 1-Adamantanol

This protocol is based on a reported convenient synthesis method.

  • Preparation: Prepare a 0.8 molar solution of 1-adamantanol in concentrated (96%) sulfuric acid in a flask equipped with a stirrer.

  • Reaction: Heat the solution to 75°C and stir. The reaction typically takes 4-6 hours for the intermediate adamantane to be fully consumed.

  • Quenching: Once the reaction is complete, pour the reaction mixture onto ice.

  • Isolation Option A (Extraction): Extract the quenched mixture with ether. After washing and drying the ether layer, evaporate the solvent to obtain crude this compound (yield reported as 84%).

  • Isolation Option B (Steam Distillation): Immediately following the quenching step, subject the mixture to steam distillation. This method directly yields pure this compound (m.p. 280-282°C) with a reported yield of 72%.

Visualizations

G start Start: Adamantane or 1-Adamantanol reaction Step 1: Oxidation (e.g., Conc. H2SO4, 75-82°C) start->reaction quench Step 2: Quenching (Pour onto ice) reaction->quench isolate Step 3: Isolation (Steam Distillation or Solvent Extraction) quench->isolate purify Step 4: Purification (Recrystallization or Chromatography) isolate->purify analyze Step 5: Analysis (GC, HPLC, NMR) purify->analyze end_node Final Product: Pure this compound analyze->end_node

Caption: General experimental workflow for the synthesis and purification of this compound.

G q_yield Low this compound Yield? c_purity Check Starting Material Purity q_yield->c_purity Possible Cause c_cond Review Reaction Conditions q_yield->c_cond Possible Cause c_purify Optimize Purification & Isolation q_yield->c_purify Possible Cause s_impure Solution: Use High Purity Reagents c_purity->s_impure s_temp Solution: Control Temp. & Monitor Reaction Time c_cond->s_temp s_method Solution: Use Multi-Step Purification (e.g., Distill then Recrystallize) c_purify->s_method

Caption: Troubleshooting flowchart for diagnosing sources of low this compound yield.

References

Technical Support Center: Troubleshooting Common Side Reactions in the Oxidation of Adamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, understanding, and troubleshooting common side reactions encountered during the oxidation of adamantane. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and most common side products in the oxidation of adamantane?

A1: The oxidation of adamantane primarily targets its tertiary (bridgehead) and secondary (methylene) C-H bonds. The desired product is often 1-adamantanol, resulting from oxidation at the more reactive tertiary position. However, a mixture of products is common.

  • Primary (Desired) Product: 1-Adamantanol (oxidation at the tertiary C-H bond).

  • Common Side Products:

    • 2-Adamantanol (oxidation at the secondary C-H bond).[1][2]

    • 2-Adamantanone (further oxidation of 2-adamantanol).[1][2]

    • Overoxidation Products: Adamantanediols, -triols, and even -tetraols and -pentaols can form under more stringent conditions or with prolonged reaction times.[3]

Q2: My reaction is producing a significant amount of 2-adamantanone. How can I minimize its formation?

A2: The formation of 2-adamantanone is a common issue, arising from the oxidation of the secondary C-H bond to 2-adamantanol, which is then rapidly oxidized to the ketone. To minimize its formation, consider the following:

  • Choice of Catalyst and Oxidant: Some catalytic systems exhibit higher selectivity for the tertiary position. For instance, systems employing electrophilic hydrogen atom transfer (HAT) catalysts can show high selectivity for the 3° position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of overoxidation and improve selectivity.

    • Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the desired conversion of the starting material is achieved to prevent further oxidation of the alcohol products.

  • Use of Milder Oxidizing Agents: Strong oxidizing agents like chromic acid or potassium permanganate are more likely to lead to overoxidation. Milder reagents may provide better control.

Q3: I am observing poor regioselectivity with a mixture of 1- and 2-substituted products. How can I improve the yield of 1-adamantanol?

A3: Achieving high regioselectivity for the tertiary position is a common challenge. The tertiary C-H bonds are generally more reactive, but the difference in reactivity with the secondary C-H bonds is not always large enough to ensure complete selectivity.

  • Catalyst Selection: The choice of catalyst is crucial. For example, in photocatalytic C-H alkylation, a dual-catalyst system with a quinuclidinium radical cation as the HAT catalyst has been shown to provide outstanding selectivity (>20:1) for the tertiary position.

  • Reaction Mechanism: Reactions proceeding through a radical mechanism can sometimes be less selective. Understanding the mechanism of your chosen oxidation method can help in optimizing for better selectivity.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the reaction. Experimenting with different solvents may lead to improved results.

Q4: My adamantane oxidation has a low overall yield. What are the potential causes and how can I troubleshoot this?

A4: Low yields in adamantane functionalization can be attributed to several factors:

  • Purity of Starting Materials: Ensure that your adamantane and all reagents are of high purity, as impurities can lead to side reactions or catalyst deactivation.

  • Catalyst Activity: If using a catalyst, ensure it is active and handled correctly. Some catalysts are sensitive to air and moisture.

  • Reaction Conditions:

    • Temperature: The reaction may require a specific temperature range to proceed efficiently. Both too low and too high temperatures can be detrimental.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

  • Work-up Procedure: The product may be lost during extraction or purification. Ensure efficient extraction and choose an appropriate purification method (e.g., column chromatography, recrystallization, or sublimation).

Quantitative Data on Product Distribution

The following tables summarize the product distribution from adamantane oxidation under various experimental conditions, providing a reference for expected outcomes with different systems.

Table 1: Product Distribution in the Oxidation of Adamantane with H₂O₂ and a Cu₂Cl₄·2DMG Catalyst

Reaction Temperature (°C)Total Yield of 1-O-Adamantane Products (%)Total Yield of 2-O-Adamantane Products (%)Total Yield of 3-O-Adamantane Products (%)Total Yield of 4-O-Adamantane Products (%)Total Yield of 5-O-Adamantane Products (%)
30-46---
40----7
50--4525-
8022----

Note: The original study provides more detailed breakdowns of the products within each oxygenation group.

Table 2: Influence of Catalyst on Product Yield in the Oxidation of Adamantane with H₂O₂

CatalystSolventProduct(s)Conversion (%)Selectivity (%)
RuCl₃Ethyl Acetate/Water1-Adamantanol, 1,3-Adamantanediol-52% 1-Adamantanol, 20% 1,3-Adamantanediol
Fe-MCM-41 with Cu²⁺-1-Adamantanol32.5-
TiO(acac)₂/PtOₓ/SiO₂Acetic Acid2-Adamantanone, 1-Adamantanol-22.2 mol% Adamantanone, 18.0 mol% 1-Adamantanol

Table 3: Regioselectivity in Various Adamantane Functionalization Reactions

Reaction TypeReagents/CatalystProduct(s)Yield (%)Regioselectivity (3°:2°)
Oxidative CarbonylationPd catalyst, CO, Benzyl alcoholAdamantyl esters683:1
Metal-free Oxidative CarbonylationDTBP, CO, Benzyl alcoholAdamantyl esters772:1
AlkylationDual photoredox and H-atom transfer catalysis3°-alkylated adamantanes64-72>20:1

Experimental Protocols

Protocol 1: Synthesis of 2-Adamantanone via Oxidation with Concentrated Sulfuric Acid

This protocol describes a classic method for the synthesis of 2-adamantanone, a common side product in many adamantane oxidations.

Materials:

  • Adamantane

  • 98% Sulfuric acid

  • Crushed ice

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 600 mL of 98% sulfuric acid.

  • Add 100 g (0.735 mole) of powdered adamantane to the stirred acid.

  • Heat the mixture in a water bath to an internal temperature of 70°C.

  • Gradually increase the temperature to 80°C over a 2-hour period with vigorous stirring.

  • Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Monitor the reaction by GC analysis. Once the desired conversion is reached (the original protocol suggests when 2-3% of adamantanol is present), immediately pour the hot reaction mixture onto 800 g of crushed ice.

  • The crude this compound can be purified by steam distillation from the resulting suspension.

  • Extract the aqueous distillate with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Oxidation of Adamantane with Potassium Permanganate

This protocol provides a general method for the oxidation of adamantane using a strong oxidizing agent, which can lead to a mixture of products.

Materials:

  • Adamantane

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve adamantane in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred adamantane solution. The reaction is exothermic, so maintain a low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench the excess permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with dilute sulfuric acid to dissolve the manganese dioxide.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude product mixture, which can be analyzed and separated by column chromatography.

Visualized Workflows and Pathways

Adamantane Oxidation Pathways

OxidationPathways Adamantane Oxidation Pathways Adamantane Adamantane Adamantanol1 1-Adamantanol (Tertiary Alcohol) Adamantane->Adamantanol1 Oxidation (3°) Adamantanol2 2-Adamantanol (Secondary Alcohol) Adamantane->Adamantanol2 Oxidation (2°) Diols Adamantanediols Adamantanol1->Diols Overoxidation Adamantanone2 2-Adamantanone (Ketone) Adamantanol2->Adamantanone2 Further Oxidation Adamantanol2->Diols Overoxidation Triols Adamantanetriols Diols->Triols Further Overoxidation

Caption: Primary and side reaction pathways in adamantane oxidation.

Troubleshooting Workflow for Low Yield in Adamantane Oxidation

TroubleshootingWorkflow Troubleshooting Low Yield in Adamantane Oxidation Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK Impure Source High-Purity Reagents CheckPurity->Impure Impure CheckCatalyst Evaluate Catalyst Activity (if applicable) CheckConditions->CheckCatalyst Conditions Correct IncorrectConditions Adjust Temperature, Time, or Stoichiometry CheckConditions->IncorrectConditions Incorrect OptimizeWorkup Optimize Work-up & Purification CheckCatalyst->OptimizeWorkup Catalyst Active InactiveCatalyst Use Fresh/Active Catalyst, Handle Under Inert Atmosphere CheckCatalyst->InactiveCatalyst Inactive/Deactivated LossDuringWorkup Modify Extraction/ Purification Method OptimizeWorkup->LossDuringWorkup Losses Identified End Yield Improved OptimizeWorkup->End Optimized Impure->CheckPurity IncorrectConditions->CheckConditions InactiveCatalyst->CheckCatalyst LossDuringWorkup->OptimizeWorkup

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting low C2-selectivity in adamantane functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a particular focus on the difficult task of achieving C2-selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity in adamantane functionalization so challenging?

Adamantane possesses two distinct types of C-H bonds: four equivalent tertiary (C1 or bridgehead) C-H bonds and six equivalent secondary (C2 or methylene) C-H bonds. The tertiary C-H bonds are generally more reactive towards radical and carbocation-based reactions due to the greater stability of the resulting intermediates. This inherent reactivity difference makes it challenging to selectively functionalize the C2 position, as most reactions preferentially occur at the C1 position.

Q2: What are the typical C1:C2 selectivity ratios observed in common functionalization reactions?

The regioselectivity is highly dependent on the reaction mechanism and the catalyst system employed. In many cases, particularly in radical-based C-H alkylations, there is a strong preference for the tertiary (C1) position. For instance, using an electrophilic hydrogen atom transfer (HAT) catalyst like a quinuclidinium radical cation can result in outstanding selectivity for the C1 position, with ratios greater than 20:1.[1] However, other methods may yield mixtures of 1- and 2-substituted products. For example, a palladium-catalyzed oxidative carbonylation has been reported to yield a C1 to C2 product ratio of 3:1.[2]

Q3: What is a directing group and can it be used to enhance C2-selectivity?

A directing group is a functional group that is temporarily or permanently attached to a molecule to guide a reagent to a specific position.[1][3] In the context of adamantane functionalization, a directing group can be used to overcome the inherent preference for the C1 position by sterically or electronically favoring reaction at a C2 position. While this is a promising strategy, the development of directing groups that are highly effective for C2-selective functionalization of an otherwise unsubstituted adamantane core remains a significant area of research.[4] Often, functionalization at the C2 position is accomplished by first introducing a group at the C1 position, which then influences the position of a second functionalization.

Troubleshooting Guide: Low C2-Selectivity

This guide addresses the common issue of obtaining low yields of the desired C2-functionalized product, often accompanied by a high yield of the C1-substituted isomer.

Issue 1: Reaction yields predominantly the C1-substituted product with little to no C2-product.

This is the most common challenge and stems from the higher intrinsic reactivity of the C1 position.

Possible Causes and Solutions:

  • Inappropriate Catalyst System: Many standard catalysts for C-H activation are not designed for C2-selectivity.

    • Recommendation: Investigate catalyst systems that are less sensitive to electronic effects and more influenced by sterics. While not always selective for C2, some metal-catalyzed systems have shown the ability to produce mixtures containing the C2 isomer. Consider exploring literature on directing group-assisted functionalizations.

  • Radical vs. Other Mechanisms: Free radical reactions, a common method for functionalizing adamantane, strongly favor the formation of the more stable tertiary radical at the C1 position.

    • Recommendation: Explore alternative reaction mechanisms. For example, methods that proceed through a concerted or organometallic pathway might offer different selectivity profiles.

  • Reaction Conditions: Temperature, solvent, and concentration can influence selectivity, although often to a lesser extent than the choice of catalyst.

    • Recommendation: Systematically screen reaction parameters. A lower reaction temperature might favor the kinetically controlled product, which could potentially be the C2 isomer in some specialized systems, though this is not a general rule.

Issue 2: A directing group approach is failing to produce the desired C2-product.

When employing a directing group strategy, failure can occur at multiple stages.

Possible Causes and Solutions:

  • Ineffective Directing Group: The chosen directing group may not be capable of effectively positioning the catalyst or reagent at the C2 position.

    • Recommendation: Consult literature for directing groups known to be effective in similar rigid cage-like structures. The geometry and chelation properties of the directing group are critical.

  • Steric Hindrance: The directing group itself, or the combination of the directing group and the catalyst, may be too bulky to approach the C2 position effectively.

    • Recommendation: Consider using a smaller directing group or a catalyst with a less sterically demanding ligand set.

  • Incorrect Stoichiometry: The ratio of the substrate, directing group, and catalyst can be crucial.

    • Recommendation: Optimize the stoichiometry of all reaction components.

Data Presentation

Table 1: Comparison of C1 vs. C2 Selectivity in Adamantane Functionalization

Reaction TypeCatalyst/ReagentC1:C2 RatioReference
Photocatalytic C-H AlkylationIr-photocatalyst / Quinuclidine HAT catalyst>20:1
Oxidative CarbonylationPalladium catalyst3:1
PhotoacetylationDiacetyl5.5:1 (Apical:Medial in Diamantane)
HydroxylationMetal Carbonyls (e.g., Mo(CO)₆) / CBr₄/H₂OPredominantly C1 (1-adamantanol), but 2-adamantanone can be a major product with a phase-transfer catalyst.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation (Favoring C1-Selectivity)

This protocol is adapted from a method demonstrating high C1-selectivity and is provided as a baseline for understanding typical adamantane functionalization conditions.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine adamantane (0.5 mmol, 1.0 equiv.), the photocatalyst (e.g., an Iridium complex, 1-2 mol%), and the Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine derivative, 10-20 mol%).

  • Reagent Addition: Add the alkene coupling partner (1.5 equiv.) followed by the solvent (e.g., 1,2-dichloroethane, 0.1 M).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vial under irradiation with the appropriate wavelength light source (e.g., blue LEDs) and stir at room temperature for 8-48 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the C1-alkylated adamantane product.

Visualizations

G Troubleshooting Low C2-Selectivity start Low C2-Selectivity Observed check_mechanism Reaction Mechanism Check (Radical vs. Other) start->check_mechanism is_radical Is the reaction radical-based? check_mechanism->is_radical yes_radical Yes is_radical->yes_radical no_radical No is_radical->no_radical high_c1 High C1-selectivity is expected. Consider alternative mechanisms. is_radical->high_c1 Yes check_catalyst Catalyst System Review is_radical->check_catalyst No optimize_conditions Systematically screen reaction conditions: - Temperature - Solvent - Concentration high_c1->optimize_conditions directing_group Using Directing Group? check_catalyst->directing_group check_catalyst->directing_group Yes no_directing_group No Directing Group check_catalyst->no_directing_group screen_catalysts Screen alternative catalysts. (e.g., different metals, ligands) check_catalyst->screen_catalysts No optimize_dg Optimize Directing Group: - Geometry - Sterics - Stoichiometry directing_group->optimize_dg Yes optimize_dg->optimize_conditions screen_catalysts->optimize_conditions

References

Technical Support Center: Optimizing Adamantanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for adamantanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound via sulfuric acid oxidation of adamantane?

The optimal temperature for the oxidation of adamantane to this compound using concentrated sulfuric acid generally falls within a moderately elevated range to ensure a balance between reaction rate and product stability.[1] Most established protocols recommend a temperature range of 60°C to 85°C .[2] A common procedure involves an initial heating phase to around 70°C, followed by a gradual increase to 80-82°C over several hours.[3] For some oxidation reactions, a broader range of 50°C to 80°C is considered effective.[1]

Q2: How does reaction temperature impact the yield and purity of this compound?

Reaction temperature is a critical parameter that significantly influences both the yield and purity of the final product.

  • Increased Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions and lead to the decomposition of the desired this compound product, thereby reducing both yield and purity.[1]

  • Decreased Temperature: Lower temperatures slow down the reaction rate. If the temperature is too low, the reaction may be incomplete, resulting in a low conversion of the starting material, adamantane, and consequently, a lower yield.

Careful control within the optimal range is essential for maximizing yield and minimizing the formation of impurities.

Q3: What are common side products or issues that arise from non-optimal reaction temperatures?

Deviating from the optimal temperature range can lead to several issues:

  • Incomplete Reaction: At temperatures below the optimal range, the reaction may stall, leaving unreacted adamantane and intermediate products like adamantanol in the reaction mixture.

  • Formation of Byproducts: Temperatures exceeding the recommended range can cause over-oxidation or decomposition, leading to various impurities that complicate the purification process.

  • Sublimation of Adamantane: Adamantane can sublime at elevated temperatures. This can cause the starting material to collect on the cooler parts of the flask, effectively removing it from the reaction mixture and reducing the overall yield.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, with a focus on temperature-related issues.

Problem Possible Cause Recommended Solution
Low Yield of this compound Reaction temperature was too low. The reaction rate was likely insufficient for complete conversion. Increase the temperature to the recommended 70-85°C range and monitor the reaction progress using GC or HPLC to ensure the disappearance of starting material.
Reaction temperature was too high. Excessive heat may have caused product decomposition or side reactions. Lower the temperature and ensure it is maintained consistently within the optimal range.
Incomplete reaction time. Even at the correct temperature, insufficient time will result in low conversion. Monitor the reaction until the starting adamantane is consumed.
High Level of Impurities in Product Reaction temperature was too high. Side reactions are more prevalent at higher temperatures. Maintain the temperature strictly within the 70-85°C range. Use a temperature controller for precise regulation.
Impure starting materials. Impurities in the initial adamantane can lead to byproducts. Ensure high-purity adamantane is used for the reaction.
Product Contains Unreacted Adamantane or Adamantanol Reaction temperature was too low or reaction time was too short. The reaction did not proceed to completion. Increase the reaction temperature or prolong the reaction time. Monitor the reaction mixture by GLC to confirm the absence of adamantane and the intermediate adamantanol before workup.

Experimental Protocols & Data

This compound Synthesis via Sulfuric Acid Oxidation

This protocol is a modification of the method reported by Geluk and co-workers.

Reagents and Equipment:

  • Adamantane

  • 98% Sulfuric Acid

  • Ice

  • Dichloromethane

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a gas outlet.

  • Water bath

Procedure:

  • Prepare 98% sulfuric acid by carefully adding fuming sulfuric acid to 96% sulfuric acid.

  • Add 100 g (0.735 mole) of powdered adamantane in one portion to the stirred 98% sulfuric acid in the flask.

  • Heat the mixture rapidly using a water bath to an internal temperature of 70°C.

  • Gradually increase the internal temperature from 70°C to 80°C over a 2-hour period while maintaining vigorous stirring.

  • Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Once the reaction is complete (most adamantane is dissolved), cool the mixture and pour it carefully onto crushed ice.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by steam distillation or recrystallization.

Quantitative Data on Reaction Conditions
Starting Material Oxidizing Agent Temperature (°C) Reaction Time (hours) Yield (%) Reference
AdamantaneConc. Sulfuric Acid76-7830Not specified, but product is high purity
Adamantane98% Sulfuric Acid70 → 824+~70-71
AdamantaneConc. Sulfuric Acid60-85Not specified57-78
AdamantaneVO(acac)₂ / H₂O₂60570

Visualizations

Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Adamantane, 98% H₂SO₄) setup_apparatus Setup Reaction Apparatus charge_flask Charge Flask with Adamantane & H₂SO₄ setup_apparatus->charge_flask heat_reaction Heat Mixture (70°C → 82°C) charge_flask->heat_reaction monitor_reaction Monitor Progress (GC/HPLC) heat_reaction->monitor_reaction quench Quench on Ice monitor_reaction->quench extract Extract with Dichloromethane quench->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify Product (Steam Distillation) dry_evaporate->purify final_product Pure this compound purify->final_product Yields this compound

Caption: Experimental workflow for the synthesis of this compound.

Impact of Temperature on Reaction Outcome

G cluster_outcomes Reaction Outcomes Temp Reaction Temperature Low_Yield Low Yield Temp->Low_Yield Too Low (<60°C) Incomplete Reaction High_Yield Optimal Yield & Purity Temp->High_Yield Optimal (70-85°C) Low_Purity Low Purity (Side Products) Temp->Low_Purity Too High (>85°C) Decomposition

Caption: Relationship between reaction temperature and synthesis outcome.

References

Technical Support Center: Recrystallization of Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying adamantanone via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.

Solvent Selection for this compound Recrystallization

The choice of solvent is critical for effective recrystallization. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling. This compound, a cage-like ketone, is soluble in a variety of organic solvents.[1][2]

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound is not widely available in the literature. However, the following table provides a summary of suitable solvents based on available data and qualitative assessments. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude sample.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureComments
MethanolHigh (approx. 10 g/100 mL)[2]Very HighA good starting point, but high solubility at room temperature may lead to lower yields.
EthanolHighVery HighSimilar to methanol, may require cooling to very low temperatures to maximize recovery.
IsopropanolModerateHighOften a good balance between dissolving the compound when hot and allowing for good recovery when cold.
Ethyl AcetateHighVery HighThis compound is readily soluble in ethyl acetate.[1] A co-solvent may be needed to reduce solubility at room temperature.
AcetoneHighVery HighThis compound is soluble in acetone.[1] Similar to other highly effective solvents, recovery might be a challenge.
Hexane/HeptaneLowModerateCan be a good choice for recrystallization, or used as an anti-solvent with a more polar solvent.
TolueneModerateHighA higher boiling point solvent that can be effective for recrystallization.
WaterInsolubleInsolubleAdamantane and its derivatives are generally insoluble in water.

Note: The solubility data presented is a combination of published values and qualitative assessments. It is intended as a guideline for solvent selection. Actual solubilities can be affected by the purity of the this compound and the specific experimental conditions.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined from the data above and, ideally, a preliminary solvent screen.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture with stirring. Continue to add small portions of the solvent until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a high recovery rate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This is a common issue that typically arises from using too much solvent.

  • Solution: Reheat the solution to boiling and evaporate some of the solvent. Allow the solution to cool again. If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.

Q2: The product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the this compound is more soluble to lower the supersaturation point. Allow the solution to cool very slowly.

Q3: The recovery of my purified this compound is very low. How can I improve the yield?

A3: Low recovery is often due to using too much solvent or the chosen solvent having too high of a solubility for this compound at low temperatures.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.

    • Cool the solution in an ice bath for an extended period to maximize precipitation.

    • Consider using a different solvent or a mixed solvent system where the solubility of this compound is lower at cold temperatures.

Q4: The recrystallized product is still impure. What went wrong?

A4: This can be caused by several factors:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow for slow cooling to room temperature before placing the flask in an ice bath.

  • Inadequate Washing: Not washing the crystals with cold solvent after filtration can leave impurities on the crystal surface.

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. A different solvent or a second recrystallization may be necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting this compound Recrystallization start Start Recrystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals Formed observe->no_crystals No oiled_out Product Oiled Out observe->oiled_out Oiled low_yield Low Yield crystals->low_yield Low Recovery? impure Product Impure crystals->impure Impure? end_success Successful Purification crystals->end_success Good Yield & Purity troubleshoot_no_crystals Too Much Solvent? Induce Crystallization (Scratch/Seed) no_crystals->troubleshoot_no_crystals troubleshoot_oiled_out Reheat, Add Co-solvent, Cool Slowly oiled_out->troubleshoot_oiled_out troubleshoot_low_yield Use Less Solvent, Cool Longer, Change Solvent low_yield->troubleshoot_low_yield troubleshoot_impure Cool Slower, Wash Thoroughly, Re-recrystallize impure->troubleshoot_impure end_reattempt Re-attempt Recrystallization troubleshoot_no_crystals->end_reattempt troubleshoot_oiled_out->end_reattempt troubleshoot_low_yield->end_reattempt troubleshoot_impure->end_reattempt

Caption: A flowchart outlining the troubleshooting steps for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Purification of Adamantane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted adamantane from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted adamantane from a reaction mixture?

A1: The most common and effective methods for purifying adamantane derivatives from unreacted adamantane are sublimation, recrystallization, and column chromatography. The choice of method depends on the properties of the desired product and the impurities present.

Q2: How do I choose the best purification method for my product?

A2:

  • Sublimation is ideal for purifying adamantane itself or volatile adamantane derivatives from non-volatile impurities. Adamantane sublimes slowly even at room temperature.[1]

  • Recrystallization is a good choice for crystalline solid derivatives. It relies on the difference in solubility between the product and impurities in a given solvent at different temperatures.

  • Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.[2]

Q3: My adamantane derivative is not UV-active. How can I visualize it on a TLC plate?

A3: Many adamantane derivatives do not absorb UV light and are therefore invisible on a TLC plate under a UV lamp. In such cases, chemical staining is necessary for visualization. A potassium permanganate (KMnO₄) stain is a common and effective choice, as it reacts with many organic compounds to produce yellow or brown spots on a purple background. Another simple and often effective method is using an iodine chamber.[3]

Q4: I am having trouble with the solubility of my adamantane derivative. What can I do?

A4: Adamantane and its derivatives are generally nonpolar and hydrophobic, leading to good solubility in nonpolar organic solvents like benzene, hexane, and chloroform, and poor solubility in polar solvents such as water.[4][5] The solubility in organic solvents tends to increase with temperature. If you are facing solubility issues during a reaction or purification, consider switching to a more appropriate solvent based on the polarity of your specific derivative.

Troubleshooting Guides

Sublimation
ProblemPotential CauseSuggested Solution(s)
Low recovery of sublimed product - Temperature is too low. - Vacuum is not sufficient. - Sublimation time is too short.- Gradually increase the temperature of the heating bath. - Ensure all connections in the sublimation apparatus are properly sealed and the vacuum pump is functioning correctly. - Extend the sublimation time.
Product is contaminated with starting material The vapor pressures of the product and adamantane are too similar at the sublimation temperature.- Try a lower sublimation temperature and higher vacuum to exploit smaller differences in vapor pressure. - Consider an alternative purification method like recrystallization or column chromatography.
No sublimation is observed - The compound may not be volatile enough under the applied conditions. - The system has a leak.- Increase the temperature and/or decrease the pressure (improve vacuum). - Check all joints and seals for leaks.
Recrystallization
ProblemPotential CauseSuggested Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until clear and allow to cool slowly.
Oily product forms instead of crystals ("oiling out") - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Use a lower boiling point solvent. - Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low yield of crystals - The compound is too soluble in the chosen solvent at low temperatures. - Too much solvent was used for dissolution.- Cool the solution in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor and perform a second recrystallization.
Crystals are colored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.
Column Chromatography
ProblemPotential CauseSuggested Solution(s)
Poor separation of spots on TLC The eluent system is not optimal.- Adjust the polarity of the eluent. For nonpolar compounds like adamantane, a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) is common. Run several TLCs with different solvent ratios to find the optimal separation.
Co-elution of product and adamantane The polarity difference between the product and adamantane is small in the chosen eluent.- Use a less polar eluent system. Since adamantane is very nonpolar, it will elute quickly. A gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity, can be effective.
Streaking of spots on TLC/column - The sample is overloaded. - The sample is not fully dissolved in the mobile phase before loading. - The compound is acidic or basic and is interacting strongly with the silica gel.- Load a smaller amount of the crude product onto the column. - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape.
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent.

Data Presentation

Sublimation Data for Adamantane
Temperature (°C)Vapor Pressure (mmHg)
250.881 (estimated)
50~0.825
100~11.25
150~82.5
200~352.5
270 (Melting Point)760

Note: Vapor pressure values above 25°C are extrapolated and should be considered as estimates.

Solubility of Adamantane

Adamantane is readily soluble in nonpolar organic solvents and practically insoluble in water. The solubility generally increases with temperature.

SolventTemperature (°C)Solubility (Qualitative)
Water25Practically Insoluble
Hexane25Soluble
Toluene25Soluble
Chloroform25Soluble

Experimental Protocols

Protocol 1: Purification of Adamantane by Sublimation under Vacuum

This protocol describes the purification of adamantane from non-volatile impurities using vacuum sublimation.

Materials:

  • Crude adamantane

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., cold water or a circulating chiller)

Procedure:

  • Place the crude adamantane in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and start the vacuum. A good vacuum is essential for efficient sublimation at a lower temperature.

  • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or an oil bath. The temperature should be high enough to cause sublimation but low enough to avoid melting or decomposition. A temperature range of 80-120°C is often a good starting point.

  • Pure adamantane will sublime and deposit as crystals on the cold finger.

  • Continue the sublimation until a sufficient amount of product has collected on the cold finger.

  • Turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus to atmospheric pressure.

  • Disassemble the apparatus and scrape the purified adamantane crystals from the cold finger.

Diagram of Sublimation Workflow:

Sublimation_Workflow A Place Crude Adamantane in Apparatus B Assemble and Seal Apparatus A->B C Apply Vacuum B->C D Start Coolant in Cold Finger C->D E Gently Heat D->E F Adamantane Sublimes and Deposits on Cold Finger E->F G Cool to Room Temperature F->G H Vent to Atmospheric Pressure G->H I Collect Purified Adamantane H->I

Caption: Workflow for the purification of adamantane by vacuum sublimation.

Protocol 2: Recrystallization of 1-Bromoadamantane

This protocol describes the purification of 1-bromoadamantane from impurities by recrystallization from methanol.

Materials:

  • Crude 1-bromoadamantane

  • Methanol

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 1-bromoadamantane in an Erlenmeyer flask.

  • Add a small amount of methanol to the flask.

  • Gently heat the mixture with stirring until the solvent begins to boil.

  • Continue adding methanol dropwise until the 1-bromoadamantane is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of 1-bromoadamantane should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air-dry on the filter paper.

Diagram of Recrystallization Workflow:

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if necessary) A->B C Cool Solution Slowly to Room Temperature A->C no insoluble impurities B->C clear solution D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G Column_Chromatography_Workflow cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution and Collection cluster_isolate Product Isolation A Pack Column with Silica Gel Slurry B Add Sand Layers A->B C Dissolve Crude Mixture B->C D Load Sample onto Column C->D E Elute with Nonpolar Solvent (e.g., Hexane) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Increase Solvent Polarity (e.g., add Ethyl Acetate) G->H Adamantane Eluted I Continue Collecting and Monitoring Fractions H->I J Combine Pure Fractions I->J 1-Adamantanol Eluted K Evaporate Solvent J->K

References

Preventing byproduct formation in large-scale adamantanone production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adamantanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize the large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the sulfuric acid-mediated oxidation of adamantane, and how are they formed?

A1: In the large-scale synthesis of this compound via the oxidation of adamantane with concentrated sulfuric acid, the two most common byproducts are 1-adamantanol and unreacted adamantane .

The reaction mechanism involves the direct oxidation of adamantane, which first produces 1-adamantanol. This alcohol is then dehydrated in the strong acid to form a 1-adamantyl cation. A 1,2-hydride shift establishes an equilibrium between the 1-adamantyl cation and the 2-adamantyl cation. The reaction of the 2-adamantyl cation with water (present in the sulfuric acid) forms 2-adamantanol, which is then oxidized to the final product, this compound.[1] 1-Adamantanol is an intermediate in this process; if the reaction is not driven to completion, it will remain as a significant impurity.[2][3] Unreacted adamantane can also contaminate the final product if the reaction conditions are not optimal or if purification is incomplete.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Adamantane Adamantane (Starting Material) 1-Adamantyl Cation 1-Adamantyl Cation Adamantane->1-Adamantyl Cation Oxidation 2-Adamantyl Cation 2-Adamantyl Cation 1-Adamantyl Cation->2-Adamantyl Cation Oxidation 1-Adamantanol 1-Adamantanol (Byproduct) 1-Adamantyl Cation->1-Adamantanol Incomplete Reaction 2-Adamantanol 2-Adamantanol 2-Adamantyl Cation->2-Adamantanol Oxidation This compound This compound (Desired Product) 2-Adamantanol->this compound Oxidation

Q2: My this compound yield is low and I'm seeing a high percentage of 1-adamantanol. What are the likely causes and how can I fix this?

A2: A low yield of this compound coupled with a high concentration of 1-adamantanol typically indicates an incomplete reaction. 1-adamantanol is the primary intermediate, and its persistence suggests that the conditions were insufficient to drive the reaction forward to the desired ketone.

Troubleshooting Steps:

  • Reaction Time: The conversion of 1-adamantanol to this compound requires sufficient time. For the sulfuric acid method, reaction times of 4 hours or more are common.[4] A Russian patent describes a 30-hour incubation period to ensure the complete absence of adamantanol.[2] It is crucial to monitor the reaction progress.

  • Temperature Control: The reaction temperature is critical. The process is typically conducted by gradually heating the mixture to around 80-82°C. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote the formation of unwanted side products and tar.

  • Stirring Efficiency: On a large scale, vigorous and efficient stirring is essential to ensure proper mixing of the solid adamantane with the viscous sulfuric acid. Poor mixing can lead to localized areas of low reactivity and prevent the reaction from going to completion.

  • Reaction Monitoring: The most effective way to optimize the yield is to monitor the disappearance of 1-adamantanol. This is typically done by taking small aliquots from the reaction mixture, quenching them on ice, extracting with a solvent like dichloromethane, and analyzing by Gas Chromatography (GC). The reaction should be stopped only when the 1-adamantanol content is minimized (e.g., 2-3%).

Q3: How can I effectively remove unreacted adamantane and adamantanol from my final product on a large scale?

A3: Purification is critical for obtaining high-purity this compound. The most common and effective large-scale method is steam distillation .

This compound is volatile with steam, while unreacted adamantane is less so under these conditions, and adamantanol and other polar impurities remain in the acidic or neutralized solution. The crude product, after being quenched on ice, can be directly subjected to steam distillation. The distilled this compound can then be collected, extracted from the aqueous distillate using a solvent like dichloromethane, and dried. This method has been reported to yield this compound with a purity of 97-98% or higher. For even higher purity, subsequent recrystallization or column chromatography can be employed.

Q4: Are there alternative oxidation methods that can offer better yields or selectivity?

A4: Yes, several methods have been explored to improve upon the classic sulfuric acid oxidation. One notable alternative involves the use of a co-acid. A patented method describes the oxidation of adamantane using a mixture of concentrated sulfuric acid and a carboxylic or sulfonic acid, such as trifluoroacetic acid. This method claims to produce this compound in high yield and selectivity in a shorter reaction time.

Quantitative Data on this compound Synthesis

The following table summarizes yield and purity data from various reported synthesis methods.

MethodStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Standard H₂SO₄ OxidationAdamantane98% H₂SO₄4+70 → 8247-5197-98 (by GC)
H₂SO₄ Oxidation (Extended Time)AdamantaneConc. H₂SO₄3076-785799.5
H₂SO₄ / Oleum OxidationAdamantaneConc. H₂SO₄, 20% Oleum1060-7068>99
H₂SO₄ / Co-acid OxidationAdamantane98% H₂SO₄, Trifluoroacetic Acid46095.2Not Specified
H₂SO₄ Oxidation from Intermediate1-AdamantanolConc. H₂SO₄123072Not Specified

Experimental Protocols

Protocol 1: this compound Synthesis via Sulfuric Acid Oxidation

This protocol is adapted from a well-established Organic Syntheses procedure.

Materials:

  • Adamantane (100 g, 0.735 mole)

  • 98% Sulfuric Acid (600 mL)

  • Crushed Ice (800 g)

  • Dichloromethane

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • 1-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • Thermometer

  • Heating mantle

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: Charge the 1-L flask with 600 mL of 98% sulfuric acid.

  • Addition of Adamantane: With vigorous stirring, add 100 g of powdered adamantane in one portion.

  • Heating: Heat the mixture using a water bath to an internal temperature of 70°C. Then, gradually increase the temperature to 80°C over a 2-hour period.

  • Reaction: Continue stirring at 80°C for an additional 2 hours, then raise the temperature to 82°C.

  • Monitoring: Periodically check the reaction progress by GC analysis of a quenched and extracted sample. The reaction is considered optimal when the 1-adamantanol concentration is between 2-3%.

  • Quenching: Once the reaction is complete, carefully and immediately pour the hot reaction mixture onto 800 g of crushed ice.

  • Purification (Steam Distillation): Transfer the resulting suspension to a larger flask and perform steam distillation.

  • Extraction: Separate the organic layer from the distillate and extract the aqueous layer with two portions of dichloromethane.

  • Workup: Combine all organic extracts, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Experimental_Workflow A 1. Reaction Setup (Adamantane + H₂SO₄) B 2. Controlled Heating (Gradual ramp to 82°C) A->B Heat C 3. Reaction & Monitoring (Stir for 4+ hours, monitor by GC) B->C Maintain Temp D 4. Quenching (Pour onto crushed ice) C->D Reaction Complete E 5. Purification (Steam Distillation) D->E Transfer Suspension F 6. Extraction & Workup (DCM extraction, wash, dry) E->F Collect Distillate G Final Product (Pure this compound) F->G Evaporate Solvent

Troubleshooting Guide

// Nodes Start [label="Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield / High 1-Adamantanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpureProduct [label="Product Contaminated\nwith Adamantane", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CheckTime [label="Increase Reaction Time?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Optimize Temperature?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckStir [label="Improve Stirring?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Implement GC Monitoring", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Purification [label="Improve Purification?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SteamDistill [label="Optimize Steam Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="Perform Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> LowYield; Start -> ImpureProduct;

LowYield -> CheckTime; CheckTime -> CheckTemp [label="Yes"]; CheckTemp -> CheckStir [label="Yes"]; CheckStir -> Monitor [label="Yes"];

ImpureProduct -> Purification; Purification -> SteamDistill [label="Yes"]; SteamDistill -> Recrystallize [label="If still impure"]; } caption: Decision Tree for Troubleshooting this compound Synthesis.

References

How to avoid product decomposition during adamantanone work-up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding product decomposition during the work-up of adamantanone and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental work-up of this compound, leading to product loss or impurity formation.

Issue Potential Cause Recommended Solution
Low product yield after basic extraction Aldol condensation: Under strongly basic conditions, this compound can form an enolate, which can then react with another molecule of this compound to form a β-hydroxyketone or an α,β-unsaturated ketone after dehydration.[1]- Use a mild inorganic base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. - Keep the temperature low during the extraction process. - Minimize the contact time with the basic solution.
Product degradation during acidic work-up Acid-catalyzed reactions: Strong acids, especially in the presence of aromatic compounds, can lead to side reactions like Friedel-Crafts acylation.[1][2] Concentrated sulfuric acid is used in the synthesis of this compound from adamantane, highlighting the reactivity under strongly acidic conditions.[2][3]- Use dilute acids for pH adjustment, such as 1M HCl or 1M H₂SO₄. - Perform acid washes at low temperatures (0-5 °C). - If possible, use a non-acidic work-up or purify via alternative methods like chromatography or recrystallization.
Formation of byproducts during purification Reaction with purification media: this compound may react with certain purification agents. For example, treatment with fuming sulfuric acid is a known purification method but can also lead to sulfonation or other reactions if not carefully controlled.- For chromatography, consider using neutral alumina (activity grade IV) instead of silica gel to minimize acid-catalyzed side reactions. - If using acidic purification methods, carefully control the reaction time and temperature.
Incomplete removal of starting materials/reagents Inadequate washing or extraction: Residual starting materials or reagents from the synthesis can interfere with crystallization or downstream applications.- Ensure thorough washing of the organic layer with appropriate aqueous solutions (e.g., brine to remove water-soluble impurities). - If starting materials are persistent, consider a purification method with high resolving power, such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound decomposition during work-up?

A1: The primary causes of this compound decomposition or side reactions during work-up are exposure to strong acids and bases. Under strongly basic conditions, this compound can undergo self-condensation (aldol reaction). Strong acids can promote other reactions, and prolonged contact should be avoided.

Q2: What is the recommended pH range for the aqueous extraction of this compound?

A2: It is best to maintain a pH as close to neutral (pH 7) as possible. If an acidic or basic wash is necessary to remove impurities, it should be done quickly with dilute solutions and at a low temperature. For routine extractions, using a saturated sodium bicarbonate solution for neutralization is a safe choice.

Q3: Can I use silica gel for the column chromatography of this compound?

A3: While silica gel can be used, its acidic nature may cause issues for sensitive this compound derivatives. Neutral alumina is a recommended alternative to minimize the risk of acid-catalyzed side reactions. The choice of eluent will depend on the polarity of the specific this compound derivative.

Q4: My NMR spectrum shows unexpected peaks after work-up. What could they be?

A4: Unexpected peaks could be due to several factors:

  • Aldol addition products: If a strong base was used, you might see peaks corresponding to β-hydroxyketones or α,β-unsaturated ketones.

  • Byproducts from starting materials: Incomplete reaction or side reactions of your starting materials could lead to impurities.

  • Solvent adducts: Though less common for this compound, reactive intermediates could potentially form adducts with the work-up or chromatography solvents.

Q5: How can I remove unreacted adamantane from my this compound product?

A5: Adamantane is a non-polar hydrocarbon and can be separated from the more polar this compound by column chromatography. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) should effectively separate the two compounds.

Experimental Protocols

Standard Aqueous Work-up Protocol for this compound

  • Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the organic layer with water to remove water-soluble impurities.

    • If the reaction was acidic, wash with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • If the reaction was basic, wash with a dilute solution of a weak acid, such as 1M ammonium chloride (NH₄Cl).

    • Finally, wash with brine (saturated NaCl solution) to facilitate the separation of the aqueous and organic layers and to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for this compound Work-up Troubleshooting

Adamantanone_Workup_Troubleshooting cluster_synthesis Synthesis Complete cluster_workup Work-up cluster_analysis Analysis & Purification cluster_issues Troubleshooting Reaction_Mixture Reaction Mixture Containing this compound Quench Quench Reaction Reaction_Mixture->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Analysis Analyze Crude Product (TLC, NMR) Concentration->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impurities Impurities Present? Analysis->Impurities Pure_Product Pure this compound Purification Purification (Chromatography/Recrystallization) Purification->Pure_Product Low_Yield->Impurities No Check_pH Check Extraction pH Low_Yield->Check_pH Yes Impurities->Pure_Product No Optimize_Chromatography Optimize Purification Impurities->Optimize_Chromatography Yes Check_Temp Check Temperature Check_pH->Check_Temp Check_Temp->Extraction Adjust Conditions Optimize_Chromatography->Purification

Caption: A flowchart for troubleshooting common issues during this compound work-up.

Potential Side Reactions During this compound Work-up

Adamantanone_Side_Reactions cluster_basic Strongly Basic Conditions cluster_acidic Strongly Acidic Conditions This compound This compound Enolate Enolate Intermediate This compound->Enolate Strong Base (e.g., NaOH) Protonated_Ketone Protonated Ketone This compound->Protonated_Ketone Strong Acid (e.g., H₂SO₄) Aldol_Product Aldol Adduct Enolate->Aldol_Product + this compound Acylation_Product Friedel-Crafts Product (with aromatics) Protonated_Ketone->Acylation_Product + Aromatic Compound

Caption: Potential side reactions of this compound under harsh work-up conditions.

References

Technical Support Center: Optimizing Catalyst Selection for Adamantane Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adamantane oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in adamantane functionalization.

Frequently Asked Questions (FAQs)

Q1: My adamantane oxidation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in adamantane oxidation and can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may have low intrinsic activity or may be deactivated. For instance, Lewis acid catalysts are highly sensitive to moisture and require anhydrous conditions.[1] Ensure you are using a high-purity, active catalyst and that the reaction is performed under appropriate conditions (e.g., inert atmosphere if required).

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence yield.[2] The optimal conditions can vary greatly between different catalytic systems. It is recommended to perform small-scale optimizations of these parameters. For example, in some systems, a slow, drop-wise addition of the oxidant can lead to higher conversion rates.[3][4]

  • Impure Reactants: The purity of the starting adamantane and the oxidant is crucial. Impurities can lead to side reactions and catalyst poisoning.[2] It is advisable to use purified reagents. Adamantane itself can be purified by sublimation or recrystallization.

  • Poor Solubility: Adamantane is highly lipophilic and has low solubility in polar solvents. The choice of solvent should ensure that all reactants are sufficiently dissolved. Nonpolar organic solvents like hexane or chloroform are often good choices.

Q2: I am observing a mixture of products (e.g., 1-adamantanol, 2-adamantanol, and adamantanone). How can I improve the selectivity of my reaction?

A2: Achieving high selectivity is key to successful adamantane functionalization. Here are some strategies:

  • Catalyst Selection: The choice of catalyst is the most critical factor for controlling selectivity.

    • For selective hydroxylation to 1-adamantanol (tertiary position), systems like Mo(CO)₆ with CBr₄/H₂O have shown high selectivity, achieving yields up to 85%. Certain iron-based catalysts also show a preference for the tertiary C-H bond.

    • Biocatalytic approaches using enzymes like cytochrome P450 can exhibit excellent regioselectivity for the tertiary position.

    • For oxidation to This compound , reactions in concentrated sulfuric acid can be effective, proceeding through the formation of 2-adamantanol, which is then oxidized.

  • Oxidant Choice: The nature of the oxidant can influence the product distribution. Milder oxidants may favor mono-hydroxylation, while stronger ones can lead to over-oxidation or the formation of ketones.

  • Reaction Mechanism: Understanding the reaction mechanism can help in tuning selectivity. For instance, radical reactions are often less selective, leading to a mixture of products. In contrast, some catalytic systems that proceed through a more controlled mechanism can offer higher selectivity.

Q3: My adamantane derivative is difficult to purify. What are the recommended purification techniques?

A3: The purification of adamantane derivatives can be challenging due to their physical properties.

  • Sublimation: Adamantane and some of its less polar derivatives have high melting points and can be effectively purified by sublimation, even at room temperature.

  • Recrystallization: This is a common method for purifying solid adamantane derivatives. The choice of solvent is crucial and depends on the polarity of the derivative. Experimenting with different solvents or solvent mixtures may be necessary.

  • Column Chromatography: For mixtures of products with different polarities (e.g., 1-adamantanol and 2-adamantanol), column chromatography on silica gel is a standard purification technique.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Conversion Inactive catalyst (e.g., due to moisture)Use a fresh, high-purity catalyst and ensure anhydrous conditions if necessary.
Incorrect reaction temperature.Optimize the reaction temperature by running small-scale experiments at different temperatures.
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Poor Selectivity (Mixture of Isomers) Non-selective catalyst or reaction conditions.Select a catalyst known for high regioselectivity (see Table 1).
Radical side reactions.Modify reaction conditions to minimize radical pathways (e.g., by using radical scavengers if appropriate for the desired mechanism).
Formation of Over-oxidized Products Oxidant is too strong or used in excess.Use a milder oxidant or a stoichiometric amount. Consider slow addition of the oxidant.
Reaction time is too long.Monitor the reaction and stop it once the desired product is formed in maximum yield.
Product "Oils Out" During Crystallization Inappropriate crystallization solvent or temperature.Experiment with different solvents, solvent mixtures, and cooling rates.
Presence of impurities inhibiting crystallization.Attempt to further purify the crude product by another method (e.g., a quick wash or flash chromatography) before recrystallization.

Data Presentation: Catalyst Performance in Adamantane Oxidation

The following table summarizes the performance of various catalytic systems for the oxidation of adamantane to provide a comparative overview.

Table 1: Comparison of Selected Catalytic Systems for Adamantane Oxidation

CatalystOxidantSolventTemp. (°C)Product(s)Yield (%)Selectivity (3°/2°)Reference
Mo(CO)₆CBr₄/H₂O-1401-Adamantanol85High for 1-ol
Ru(OH)Cl₃CBr₄/H₂O-1401-Adamantanol55High for 1-ol
Cu₂Cl₄·2DMGH₂O₂Acetonitrile/Water30-80Polyolsup to 72 (total)Varies with temp.
Iron PorphyrinsIodosobenzene--1- & 2-Adamantanol-Prefers secondary C-H
Pseudomonas putida (cytochrome P450cam)---1-Adamantanol-Selective for 1-ol
Streptomyces griseoplanus-Culture medium-1-Adamantanol32High for 1-ol
H₂SO₄ (conc.)---This compound--

Experimental Protocols

Protocol 1: Selective Hydroxylation of Adamantane to 1-Adamantanol using Mo(CO)₆

This protocol is based on the selective oxidation of adamantane at the tertiary position.

Materials:

  • Adamantane

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Carbon tetrabromide (CBr₄)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., a sealed tube or a round-bottom flask with a reflux condenser)

Procedure:

  • In a suitable reaction vessel, combine adamantane, carbon tetrabromide, and water. The molar ratio of adamantane to CBr₄ should be approximately 1:1, with a significant excess of water.

  • Add a catalytic amount of molybdenum hexacarbonyl (Mo(CO)₆).

  • Seal the reaction vessel or equip it with a reflux condenser and heat the mixture to 140 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the optimized reaction time (e.g., 10 hours), monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-adamantanol by column chromatography or recrystallization.

Protocol 2: General Procedure for Ozonation of Adamantane on Silica Gel

This method describes the hydroxylation of adamantane at the tertiary position using ozone.

Materials:

  • Adamantane

  • Silica gel

  • Pentane

  • Ozone generator

  • Ozonation vessel

  • Dry ice-isopropanol bath

  • Ethyl acetate

Procedure:

  • Dissolve adamantane in pentane and add silica gel to a round-bottom flask.

  • Remove the pentane by rotary evaporation at room temperature to obtain a dry powder of adamantane dispersed on silica gel.

  • Transfer the adamantane-silica gel mixture to an ozonation vessel and cool it to -78 °C using a dry ice-isopropanol bath.

  • Pass a stream of ozone through the cooled silica gel mixture.

  • After the reaction is complete (indicated by the appearance of a blue color), purge the excess ozone with a stream of oxygen or an inert gas.

  • Allow the mixture to warm to room temperature.

  • Extract the product from the silica gel with ethyl acetate.

  • Evaporate the solvent to obtain the crude 1-adamantanol.

  • Purify the product by recrystallization.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_outcome Outcome start Define Reaction Conditions (Solvent, Temp, Time) catalyst_prep Prepare Catalyst Stock Solutions start->catalyst_prep reactant_prep Prepare Adamantane & Oxidant Solutions catalyst_prep->reactant_prep reaction_setup Set up Parallel Reactions (Varying Catalysts) reactant_prep->reaction_setup run_reaction Run Reactions under Defined Conditions reaction_setup->run_reaction quench Quench Reactions run_reaction->quench analysis Analyze Product Mixture (GC, HPLC, NMR) quench->analysis data_eval Evaluate Yield & Selectivity analysis->data_eval optimize Optimize Best Performing Catalyst data_eval->optimize Iterate if necessary end Optimized Protocol data_eval->end optimize->end

Caption: A generalized workflow for screening and optimizing catalysts for adamantane oxidation.

General Catalytic Cycle for Adamantane Hydroxylation

catalytic_cycle catalyst Catalyst (M) activated_catalyst Activated Catalyst (M=O or M-OH) catalyst->activated_catalyst Oxidation activated_catalyst->catalyst Regeneration adamantane Adamantane (Ad-H) adamantane->catalyst adamantanol Adamantanol (Ad-OH) adamantanol->activated_catalyst oxidant Oxidant (XO) oxidant->activated_catalyst spent_oxidant Spent Oxidant (X) spent_oxidant->catalyst

Caption: A simplified representation of a catalytic cycle for the oxidation of adamantane.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree cluster_no_conversion No Conversion Issues cluster_conversion Conversion Occurs, but Low Yield start Low Yield in Adamantane Oxidation check_conversion Is Adamantane Being Consumed? (Check by GC/TLC) start->check_conversion catalyst_issue Check Catalyst Activity (Use fresh catalyst, check handling) check_conversion->catalyst_issue No side_products Are Side Products Formed? (Check by GC/MS, NMR) check_conversion->side_products Yes temp_issue Verify Reaction Temperature catalyst_issue->temp_issue time_issue Increase Reaction Time temp_issue->time_issue product_degradation Product Degradation (Reduce reaction time/temp) side_products->product_degradation Yes purification_loss Loss During Workup/Purification (Optimize extraction & purification) side_products->purification_loss No

References

Troubleshooting adamantane bromination low yield issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adamantane Bromination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of adamantane, specifically focusing on challenges related to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of 1-bromoadamantane?

A1: Low yields in the synthesis of 1-bromoadamantane are frequently due to several factors:

  • Over-bromination: The formation of polybrominated byproducts, such as 1,3-dibromoadamantane and 1,3,5-tribromoadamantane, is a common issue, especially when using an excess of the brominating agent or harsh reaction conditions.[1][2]

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted adamantane remaining in the product mixture.[3]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of adamantane to the brominating agent can either lead to incomplete conversion or the formation of multiple substitution products.[3]

  • Impure Reagents: The purity of both the adamantane starting material and the brominating agent is crucial for achieving high yields.[3]

  • Inefficient Purification: Difficulties in separating 1-bromoadamantane from unreacted starting material and polybrominated byproducts during purification can lead to a lower isolated yield.

Q2: How can I minimize the formation of polybrominated byproducts?

A2: To minimize the formation of di- and tri-brominated adamantane, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to adamantane. Using adamantane as the limiting reagent can help reduce the likelihood of multiple substitutions.

  • Avoid Harsh Catalysts: For the synthesis of 1-bromoadamantane, it is often recommended to perform the reaction without a Lewis acid catalyst. Lewis acids tend to promote further bromination.

  • Optimize Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to selectively form the mono-substituted product. It is advisable to monitor the reaction's progress using techniques like GC-MS or TLC to stop it once the starting material is consumed.

Q3: What are some alternative brominating agents to elemental bromine?

A3: While elemental bromine is commonly used, several other brominating agents can be employed, some of which may offer advantages in terms of safety and selectivity:

  • N-bromosuccinimide (NBS): A solid, crystalline compound that is easier and safer to handle than liquid bromine.

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that can serve as a "green" brominating reagent, slowly releasing bromine in the reaction mixture, which can improve product yield and reduce environmental impact.

  • Bromotrichloromethane (BrCCl₃): Can be used as a brominating agent, often in the presence of a catalyst.

Q4: I am having trouble purifying my 1-bromoadamantane. What are some recommended procedures?

A4: The high lipophilicity and volatility of adamantane derivatives can make purification challenging. Here are some common and effective purification methods:

  • Recrystallization: This is a widely used method for purifying 1-bromoadamantane. Methanol is a commonly reported solvent for recrystallization. The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly to form crystals.

  • Sublimation: Due to its cage-like structure, 1-bromoadamantane can be purified by sublimation, which can be very effective at removing non-volatile impurities.

  • Column Chromatography: While less common for large-scale preparations, silica gel column chromatography can be used to separate 1-bromoadamantane from impurities. A nonpolar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, is typically used.

Troubleshooting Guides

Issue 1: Low Yield of 1-Bromoadamantane with Significant Unreacted Starting Material
Possible Cause Recommended Solution
Insufficient Reaction Time Increase the reaction time and monitor the progress using TLC or GC-MS to ensure the consumption of the adamantane starting material.
Low Reaction Temperature Gradually increase the reaction temperature. For bromination with elemental bromine, refluxing is often employed.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction involves solids.
Deactivated Brominating Agent Use a fresh bottle of the brominating agent. Ensure that it has been stored properly to prevent degradation.
Issue 2: Low Yield of 1-Bromoadamantane with a High Percentage of Polybrominated Products
Possible Cause Recommended Solution
Excess Brominating Agent Reduce the molar equivalents of the brominating agent to a ratio closer to 1:1 with adamantane.
Presence of a Lewis Acid Catalyst For monosubstitution, avoid using Lewis acid catalysts like AlBr₃ or FeBr₃, as they promote further bromination.
Harsh Reaction Conditions Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it after the formation of the desired product.

Data Presentation: Comparison of Bromination Methods

Brominating Agent Catalyst/Conditions Product(s) Reported Yield Reference
Br₂Reflux1-Bromoadamantane93%
Br₂AlBr₃/BBr₃1,3-DibromoadamantaneHigh Yield
1,3-dibromo-5,5-dimethylhydantoinTrichloromethane, 65-70°C1-Bromoadamantaneup to 91%
BrCCl₃Mo(CO)₆, 140-160°C1-Bromoadamantane90-99%
Br₂Nitric AcidAdamantan-1-ol(Hydrolysis product)

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane using Elemental Bromine

Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic bromination with elemental bromine.

Materials:

  • Adamantane

  • Liquid Bromine

  • Saturated sodium bisulfite solution

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane.

  • Carefully add an excess of liquid bromine.

  • Heat the reaction mixture to 85°C for 6 hours, then increase the temperature to 110°C and maintain for an additional 3 hours.

  • Allow the reaction to cool to room temperature and let it stand overnight.

  • Remove the excess bromine by distillation.

  • Quench the remaining bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

  • Filter the solid product and wash the filter cake with water until neutral.

  • Dry the crude product.

  • Recrystallize the crude 1-bromoadamantane from methanol to obtain the purified product.

Protocol 2: Synthesis of 1,3-Dibromoadamantane

Objective: To synthesize 1,3-dibromoadamantane using a Lewis acid catalyst.

Materials:

  • Adamantane

  • Liquid Bromine

  • Aluminum tribromide (AlBr₃)

  • Boron tribromide (BBr₃) (optional, as part of a mixed catalyst system)

Procedure:

  • To a solution of adamantane in an appropriate solvent (e.g., bromine can act as both reactant and solvent), add a catalytic amount of aluminum tribromide.

  • Stir the mixture at room temperature. The reaction is often initiated by the generation of hydrogen bromide gas.

  • To avoid the formation of 1,3,5-tribromoadamantane, it is crucial to use short reaction times and avoid external heating after the catalyst has been added.

  • After the reaction is complete (monitor by GC), quench the reaction by carefully adding it to an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,3-dibromoadamantane by recrystallization.

Visualizations

Adamantane_Bromination_Pathway Adamantane Adamantane 1-Bromoadamantane 1-Bromoadamantane Adamantane->1-Bromoadamantane + Br₂ 1,3-Dibromoadamantane 1,3-Dibromoadamantane 1-Bromoadamantane->1,3-Dibromoadamantane + Br₂ (Lewis Acid) 1,3,5-Tribromoadamantane 1,3,5-Tribromoadamantane 1,3-Dibromoadamantane->1,3,5-Tribromoadamantane + Br₂ (Lewis Acid)

Caption: Reaction pathway for the sequential bromination of adamantane.

Troubleshooting_Workflow start Low Yield of 1-Bromoadamantane check_byproducts Check for Polybrominated Byproducts (GC-MS) start->check_byproducts check_sm Check for Unreacted Starting Material (GC-MS) check_byproducts->check_sm No high_polybromo High Polybromination check_byproducts->high_polybromo Yes high_sm High Starting Material check_sm->high_sm Yes end Optimized Yield check_sm->end No solution_polybromo Reduce Br₂ Stoichiometry Remove Lewis Acid Lower Temperature/Time high_polybromo->solution_polybromo solution_sm Increase Reaction Time Increase Temperature Check Reagent Purity high_sm->solution_sm solution_polybromo->end solution_sm->end

Caption: Troubleshooting workflow for low yield in adamantane bromination.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Br2_Equivalents Br₂ Equivalents Yield_Poly_Br Yield of Polybromoadamantanes Br2_Equivalents->Yield_Poly_Br Increases Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Yield_Poly_Br Increases Reaction_Rate Reaction Rate Lewis_Acid->Reaction_Rate Increases Temperature_Time Temperature & Time Temperature_Time->Yield_Poly_Br Increases Temperature_Time->Reaction_Rate Increases Yield_1_Br Yield of 1-Bromoadamantane Yield_Poly_Br->Yield_1_Br Decreases

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Monitoring Adamantanone Reactions via TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of adamantanone reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I use TLC to monitor the progress of my this compound reaction?

To monitor a reaction, you will spot three lanes on a single TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[1] As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot for the product appears.[1] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Q2: My this compound starting material and product are not visible under a UV lamp. What should I do?

Many adamantane derivatives are not UV-active because they lack chromophores that absorb UV light.[1][2] If you cannot see spots under a UV lamp, you must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective for many organic compounds, appearing as yellow or brown spots on a purple background. Another common method is using an iodine chamber, where compounds often appear as temporary yellow-brown spots.

Q3: Why is a "co-spot" necessary for reaction monitoring?

The co-spot, where the reaction mixture is spotted directly on top of the starting material, is crucial for accurately identifying the starting material spot in the reaction lane. This is especially important if the product's Retention Factor (Rf) is very close to that of the reactant. If the two spots are different, the co-spot may appear elongated or as two overlapping spots. It also helps confirm that the disappearance of the reactant spot is genuine and not an artifact of the reaction mixture affecting its mobility on the plate.

Q4: What is the ideal Rf value for my compounds?

For effective separation and monitoring, the Rf values for your starting material and product should ideally be between 0.2 and 0.8. An Rf value between 0.3 and 0.4 is often a good target for the starting reagent before beginning the reaction monitoring. If your spots are too close to the baseline (low Rf) or the solvent front (high Rf), you will need to adjust the polarity of your mobile phase.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. 1. Sample concentration is too low.2. Compound is not UV-active and no stain was used.3. The spotting line was below the solvent level in the chamber, washing the sample away.4. Compound is volatile and evaporated.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.2. Use a chemical stain like potassium permanganate or an iodine chamber for visualization.3. Ensure the initial spotting line is drawn above the solvent level in the developing chamber.4. Minimize the time between spotting the plate and developing it.
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic.3. The sample is degrading on the silica plate.1. Dilute the sample before spotting.2. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%).3. Consider using a neutral alumina plate or running a 2D TLC to check for degradation.
Spots are too close to the baseline (Low Rf). The mobile phase (eluent) is not polar enough to move the compound up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are too close to the solvent front (High Rf). The mobile phase (eluent) is too polar, causing the compound to travel too quickly.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the bottom of the chamber.2. The plate is touching the side of the chamber or the filter paper.3. The silica on the edge of the plate is damaged.1. Ensure the plate sits flat on the bottom of the developing chamber.2. Center the plate in the chamber so it does not touch the sides.3. If the edges are chipped, you can sometimes make a 45° cut at the corners to remove the damaged area.

Experimental Protocol: Monitoring an this compound Reaction

This protocol outlines the general steps for monitoring the conversion of this compound to a product.

1. Preparation of the TLC Chamber:

  • Pour a small amount (0.5-1 cm depth) of your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) into a developing chamber.

  • Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor.

  • Cover the chamber and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Mark three evenly spaced tick marks on this line for spotting: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

3. Spotting the TLC Plate:

  • Lane S (Starting Material): Dissolve a small amount of the this compound starting material in a volatile solvent. Use a capillary tube to apply a small spot onto the "S" tick mark.

  • Lane R (Reaction Mixture): Use a clean capillary tube to take a small aliquot of your reaction mixture and spot it on the "R" tick mark.

  • Lane C (Co-spot): First, spot the starting material on the "C" tick mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. Ensure spots are small (1-2 mm in diameter).

4. Developing the Plate:

  • Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line.

  • Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

5. Visualization:

  • Allow the plate to dry completely in a fume hood.

  • First, attempt to visualize the spots using a UV lamp. Circle any visible spots with a pencil.

  • If spots are not visible, use a chemical stain. For a potassium permanganate stain, dip the plate into the staining solution, then gently heat it with a heat gun until colored spots appear against the background.

6. Interpretation:

  • Analyze the plate. In the "R" lane, the this compound spot should decrease in intensity over time, while a new product spot (with a different Rf) should appear and intensify. The reaction is complete when the starting material spot is absent in the "R" lane.

Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis problem Problem Observed? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Streaking / Elongated Spots problem->streaking Yes bad_rf Rf Too High or Too Low? problem->bad_rf Yes uneven_front Uneven Solvent Front problem->uneven_front Yes end_node Problem Solved problem->end_node No sol_uv Use Chemical Stain (e.g., KMnO4, Iodine) no_spots->sol_uv sol_conc Increase Sample Concentration (Re-spot or concentrate sample) no_spots->sol_conc sol_level Check if Spotting Line is Above Solvent Level no_spots->sol_level sol_dilute Dilute Sample streaking->sol_dilute sol_acid_base Add Acid/Base Modifier to Mobile Phase streaking->sol_acid_base sol_polarity_high Decrease Mobile Phase Polarity bad_rf->sol_polarity_high Rf Too High sol_polarity_low Increase Mobile Phase Polarity bad_rf->sol_polarity_low Rf Too Low sol_chamber Ensure Plate is Centered and Not Touching Sides uneven_front->sol_chamber sol_plate_damage Check Plate for Damage (Cut damaged corners if needed) uneven_front->sol_plate_damage sol_uv->end_node sol_conc->end_node sol_level->end_node sol_dilute->end_node sol_acid_base->end_node sol_polarity_high->end_node sol_polarity_low->end_node sol_chamber->end_node sol_plate_damage->end_node

A workflow diagram for troubleshooting common TLC issues.

References

Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges encountered with adamantane derivatives in polar solvents.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments and offers potential solutions in a question-and-answer format.

Q1: My adamantane derivative is completely insoluble in water. What are my initial steps?

A1: This is a common observation. Adamantane and its derivatives are inherently lipophilic and thus generally have very low to no solubility in water.[1][2][3][4]

  • Initial Troubleshooting Workflow:

    G A Start: Insoluble Adamantane Derivative B Assess Polarity: 'Like Dissolves Like' A->B C Use Non-Polar Organic Solvents (e.g., Toluene, Hexane) B->C Derivative is Non-Polar D Still Insoluble in Non-Polar Solvents? C->D E Try Moderately Polar Aprotic Solvents (e.g., THF, DMSO, Chloroform) D->E Yes L Solved D->L No F Basic Physical Solubilization Methods E->F G Increase Temperature F->G H Sonication F->H I Vigorous Stirring F->I J Advanced Solubilization Needed? G->J H->J I->J K Proceed to Advanced Techniques: - Co-solvents - Cyclodextrins - Solid Dispersions J->K Yes J->L No

    Caption: Initial troubleshooting workflow for dissolving adamantane derivatives.

Q2: I've tried warming the solution and sonicating, but my compound still precipitates out of my polar solvent system upon standing. What should I do?

A2: This suggests that you may have formed a supersaturated solution that is not stable. Consider the following:

  • Co-solvent System: Introduce a water-miscible organic solvent to your polar solvent.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The addition of a co-solvent can reduce the interfacial tension between your hydrophobic compound and the aqueous environment.

  • Fresh Preparation: For immediate use in assays, it is often best to prepare the solution fresh and use it before precipitation occurs.

Q3: My adamantane derivative "oils out" instead of dissolving in my chosen solvent. What does this mean and how can I fix it?

A3: "Oiling out" typically occurs when the solvent is not optimal for the solute at the given temperature, or when the compound's melting point is low.

  • Solvent Polarity: The polarity of your solvent may not be a good match for your derivative. Try a different solvent with a polarity that more closely matches your compound.

  • Co-solvent Adjustment: If you are already using a co-solvent system, adjusting the ratio of the solvents can help. For example, adding a small amount of a more polar solvent like THF to a non-polar solvent might improve dissolution.

Q4: I am observing inconsistent results in my biological assays. Could this be related to solubility?

A4: Absolutely. Poor solubility is a frequent cause of unreliable experimental outcomes.

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions for any undissolved particles before use.

  • Consider Advanced Techniques: If you are working in an aqueous buffer system for your assay, you will likely need to employ a solubilization enhancement technique like cyclodextrin complexation or preparing a solid dispersion to ensure your compound remains in solution and is available to interact with its biological target.

Frequently Asked Questions (FAQs)

Q1: Why are adamantane derivatives so poorly soluble in polar solvents like water?

A1: The adamantane core is a rigid, bulky, and highly lipophilic (hydrophobic) hydrocarbon cage. This non-polar structure has very weak interactions with polar solvent molecules like water, leading to poor solubility. The principle of "like dissolves like" governs solubility, meaning non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

Q2: Can I improve the aqueous solubility of my adamantane derivative by changing its chemical structure?

A2: Yes, chemical modification is a powerful strategy. Introducing polar functional groups to the adamantane core can significantly enhance its solubility in polar solvents. Examples of such groups include:

  • Hydroxyl (-OH)

  • Carboxyl (-COOH)

  • Amine (-NH2)

  • Amide (-CONH2)

Q3: What are cyclodextrins and how do they improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like adamantane derivatives, within their central cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to be soluble in aqueous solutions.

  • Mechanism of Cyclodextrin Inclusion:

    G cluster_0 Insoluble Adamantane Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A Adamantane (Hydrophobic) D Adamantane inside Cyclodextrin Cavity A->D + Cyclodextrin B Hydrophobic Cavity C Hydrophilic Exterior

    Caption: Encapsulation of a hydrophobic adamantane derivative by a cyclodextrin.

Q4: What is a solid dispersion and how does it work?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state. The carrier is typically a water-soluble polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). By reducing the particle size of the drug to a molecular level and improving its wettability, solid dispersions can significantly enhance the dissolution rate and solubility.

Data Presentation: Solubility of Adamantane Derivatives

The following tables summarize available quantitative and qualitative solubility data for various adamantane derivatives in polar solvents.

Table 1: Quantitative Solubility Data of Adamantane Derivatives in Polar Solvents

Adamantane DerivativeSolventTemperature (°C)SolubilityReference(s)
1-Adamantanecarboxylic AcidWaterNot SpecifiedInsoluble
1-Adamantane CarboxamideWaterNot SpecifiedModerately Soluble
AdapaleneWaterNot SpecifiedPractically Insoluble
AdapaleneEthanolNot SpecifiedSlightly Soluble
Rimantadine HydrochlorideWater2050 mg/mL
Rimantadine HydrochloridePBS (pH 7.2)Not Specified~5 mg/mL
1,3-Bis(4-hydroxyphenyl)adamantaneWater257.7 x 10⁻⁴ g/L (Calculated)

Table 2: Qualitative Solubility of Adamantane Derivatives in Polar Solvents

Adamantane DerivativeMethanolEthanolTetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)Reference(s)
1-Adamantanecarboxylic AcidSoluble (faint turbidity)SolubleNot SpecifiedNot Specified
1,3-Bis(4-hydroxyphenyl)adamantaneSolubleNot SpecifiedSolubleSoluble
AdapaleneNot SpecifiedSlightly SolubleSparingly Soluble~5 mg/mL

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of adamantane derivatives.

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes the preparation of a solid inclusion complex of an adamantane derivative with a cyclodextrin.

  • Materials:

    • Adamantane derivative

    • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol/water (50:50 v/v) solution

    • Mortar and pestle

    • Vacuum oven or desiccator

  • Methodology:

    • Molar Ratio: Weigh molar equivalents of the adamantane derivative and the cyclodextrin. A 1:1 molar ratio is a common starting point.

    • Paste Formation: Place the cyclodextrin in the mortar and add a small amount of the ethanol/water solution to form a thick paste.

    • Incorporation: Gradually add the adamantane derivative to the paste while continuously triturating with the pestle.

    • Kneading: Continue kneading the mixture for at least 30-60 minutes to facilitate the formation of the inclusion complex.

    • Drying: Dry the resulting paste to obtain a solid powder. This can be done in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion to improve the dissolution of an adamantane derivative.

  • Materials:

    • Adamantane derivative

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

    • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven or desiccator

  • Methodology:

    • Drug-to-Carrier Ratio: Decide on the drug-to-carrier weight ratio. Common starting ratios are 1:1, 1:3, and 1:5.

    • Dissolution: Dissolve both the adamantane derivative and the hydrophilic carrier in a suitable volatile organic solvent. Ensure complete dissolution of both components.

    • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a solid film or mass.

    • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Pulverization: Scrape, pulverize, and sieve the dried solid dispersion to obtain a fine powder. This powder can then be used for dissolution studies.

Protocol 3: Utilizing a Co-solvent System

This protocol describes the use of a co-solvent to prepare a solution of an adamantane derivative.

  • Materials:

    • Adamantane derivative

    • Primary polar solvent (e.g., water, buffer)

    • Water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400)

    • Vortex mixer or sonicator

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the adamantane derivative in 100% of the chosen co-solvent (e.g., DMSO).

    • Dilution: For the final working solution, dilute the stock solution into the primary polar solvent. It is crucial to add the stock solution to the primary solvent while vortexing or sonicating to ensure rapid dispersion and prevent precipitation.

    • Final Co-solvent Concentration: Keep the final concentration of the co-solvent in your working solution as low as possible (ideally ≤ 1%) to avoid potential toxicity or artifacts in biological assays.

    • Fresh Preparation: Prepare the final diluted solution immediately before use, as hydrophobic compounds may precipitate out of aqueous solutions over time.

  • Logical Flow for Choosing a Solubilization Method:

    G A Start: Poorly Soluble Adamantane Derivative B Is the final application in an aqueous biological system? A->B C Is a high concentration required? B->C Yes H Use Non-polar or Moderately Polar Organic Solvents B->H No D Consider Co-solvent System (e.g., DMSO stock diluted in buffer) C->D No E Is long-term stability in aqueous solution needed? C->E Yes I End: Solubilization Achieved D->I F Cyclodextrin Complexation E->F Yes G Solid Dispersion E->G Yes F->I G->I H->I

    Caption: Decision tree for selecting a suitable solubilization strategy.

References

Technical Support Center: Adamantanone Purification via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing steam distillation for the purification of adamantanone.

Frequently Asked Questions (FAQs)

Q1: What is steam distillation and why is it used for this compound purification?

Steam distillation is a separation technique used to purify or isolate temperature-sensitive materials, like this compound, by taking advantage of their volatility. The process involves bubbling steam through a heated mixture of the crude this compound. The key principle is that the boiling point of a mixture of immiscible liquids (like water and this compound) is lower than the boiling point of either of the individual components. This allows for the distillation of this compound at a temperature below its decomposition point. This compound can be distilled with water vapor.[1] This method is particularly effective for separating this compound from non-volatile impurities or byproducts from its synthesis, such as resinous compounds that may form during sulfuric acid oxidation of adamantane.[2]

Q2: What are the key physical properties of this compound relevant to steam distillation?

Understanding the physical properties of this compound is crucial for successful steam distillation. This compound is a white crystalline powder with a camphor-like odor.[3][4] It has a high melting point and is practically insoluble in water, which are prerequisites for effective steam distillation.[5]

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₄O
Molar Mass150.22 g/mol
AppearanceWhite crystalline powder with a camphor-like odor
Melting Point256-260 °C (sublimes)
Boiling Point~211.78 - 246.7 °C at 760 mmHg
Water SolubilityPractically insoluble
Solubility in Organic SolventsSoluble in methanol, ethanol, DMSO, ether
Density~0.87 - 1.105 g/cm³
Vapor Pressure0.0267 mmHg at 25°C

Q3: What are the common impurities found in crude this compound?

Common impurities in crude this compound often originate from the synthesis process, which typically involves the oxidation of adamantane with concentrated sulfuric acid. Potential impurities include:

  • Adamantanol: An intermediate in the oxidation of adamantane, which can be carried over with the steam.

  • Unreacted Adamantane: The starting material for the synthesis.

  • Resinous byproducts: Polymeric materials formed during the strong acid oxidation.

  • Sulfuric Acid: Residual acid from the synthesis reaction.

Troubleshooting Guide

Problem 1: Low yield of purified this compound.

  • Possible Cause 1: Incomplete distillation.

    • Solution: Ensure the steam is passing through the mixture for a sufficient amount of time. It is advisable to continue distillation until the distillate is clear and no more solid this compound is observed. The use of superheated steam can also improve the efficiency of the distillation.

  • Possible Cause 2: this compound solidifying in the condenser.

    • Solution: The condenser water should not be too cold. Maintaining a slightly warmer condenser can prevent premature solidification. Rinsing the condenser with a suitable organic solvent like dichloromethane or ethyl acetate can help dissolve any solidified product.

  • Possible Cause 3: Incomplete extraction from the aqueous distillate.

    • Solution: this compound has very low solubility in water, but some losses can occur. Extract the aqueous layer of the distillate with a suitable organic solvent, such as dichloromethane, multiple times (e.g., two to three times) to ensure complete recovery of the product.

Problem 2: The distillation process is foaming excessively.

  • Possible Cause 1: Presence of impurities that act as surfactants.

    • Solution: Introduce the steam carefully and at a controlled rate. A steam inlet tube positioned above the liquid surface can help to break the foam.

  • Possible Cause 2: Overheating of the distillation flask.

    • Solution: Avoid excessive external heating of the distillation flask. The heat from the steam should be sufficient to carry out the distillation.

Problem 3: The purified this compound is still impure.

  • Possible Cause 1: Co-distillation of volatile impurities.

    • Solution: If the crude product contains volatile impurities like adamantanol, they may co-distill with the this compound. In such cases, a second purification step like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography may be necessary.

  • Possible Cause 2: Inadequate separation of the organic and aqueous layers.

    • Solution: Ensure a clean separation of the organic and aqueous layers after extraction. Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to remove residual water and some water-soluble impurities.

Experimental Protocol: Steam Distillation of this compound

This protocol is a generalized procedure based on established methods.

Materials:

  • Crude this compound

  • Steam generator (or a flask with boiling water and a steam inlet tube)

  • Distillation flask (large enough to hold the crude material and allow for some foaming)

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution (brine)

  • Heating mantle

Procedure:

  • Setup: Assemble the steam distillation apparatus. Place the crude this compound into the distillation flask. Add a small amount of water to create a slurry.

  • Steam Introduction: Heat the distillation flask gently. Begin to introduce steam from the steam generator into the flask. The steam should be bubbled through the this compound mixture.

  • Distillation: this compound will co-distill with the steam and condense in the condenser. The distillate, a milky white suspension of solid this compound in water, will collect in the receiving flask. Continue the distillation until the distillate runs clear.

  • Extraction: Cool the distillate to room temperature. Transfer the distillate to a separatory funnel and extract the aqueous layer with dichloromethane (typically 2-3 portions).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Further Purification (Optional): If necessary, the this compound can be further purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_setup Setup cluster_distillation Distillation cluster_workup Workup cluster_purification Final Product A Assemble Steam Distillation Apparatus B Charge Distillation Flask with Crude this compound and Water A->B C Introduce Steam into the Flask B->C D Collect Distillate (this compound-Water Mixture) C->D E Extract Aqueous Distillate with Organic Solvent D->E F Wash Combined Organic Layers with Brine E->F G Dry Organic Layer over Anhydrous Sodium Sulfate F->G H Remove Solvent under Reduced Pressure G->H I Purified this compound H->I

Caption: Experimental workflow for the steam distillation of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Low Yield C1a Incomplete Distillation P1->C1a C1b Solidification in Condenser P1->C1b C1c Incomplete Extraction P1->C1c P2 Excessive Foaming C2a Surfactant Impurities P2->C2a C2b Overheating P2->C2b P3 Product Still Impure C3a Co-distillation of Impurities P3->C3a C3b Poor Layer Separation P3->C3b S1a Prolong Distillation / Use Superheated Steam C1a->S1a S1b Warm Condenser / Rinse with Solvent C1b->S1b S1c Multiple Extractions C1c->S1c S2a Control Steam Rate / Use Foam Breaker C2a->S2a S2b Reduce External Heating C2b->S2b S3a Recrystallize or Use Chromatography C3a->S3a S3b Use Brine Wash C3b->S3b

Caption: Troubleshooting logic for this compound steam distillation.

References

Managing exothermic reactions in adamantanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of adamantanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions in this compound synthesis?

A1: The primary cause of exothermicity, particularly in the widely used method of oxidizing adamantane with concentrated sulfuric acid, is the reaction between the hydrocarbon and the strong oxidizing agent.[1][2] This acid-base reaction is inherently exothermic, releasing significant heat.[3] The reaction also generates sulfur dioxide gas, and a rapid evolution of this gas is a clear indicator of a highly exothermic state that can become difficult to control.[4]

Q2: What are the main risks associated with an uncontrolled exothermic reaction during this compound synthesis?

A2: Uncontrolled exothermic reactions can lead to several critical issues:

  • Rapid increase in temperature and pressure: This can cause the reaction to boil over, leading to loss of material and creating a significant safety hazard.

  • Decreased product yield and purity: High temperatures can promote side reactions and lead to the decomposition of the desired this compound product.[2]

  • Formation of hazardous byproducts: Over-oxidation can occur at elevated temperatures, resulting in unwanted and potentially hazardous byproducts.

  • Foaming: Vigorous gas evolution (sulfur dioxide) can cause excessive foaming, leading to loss of reactants from the reaction vessel.

Q3: Are there alternative synthesis methods that offer better control over the reaction's exothermicity?

A3: Yes, alternative methods can provide better thermal control. Continuous flow chemistry, for instance, offers enhanced safety and improved reaction control due to the small reaction volumes and high surface-area-to-volume ratios, which allow for efficient heat dissipation. The use of solid acid catalysts can also offer a more controlled reaction environment compared to strong liquid acids like concentrated sulfuric acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Sudden and rapid increase in reaction temperature. The initial reaction between adamantane and concentrated sulfuric acid is highly exothermic.- Ensure slow and controlled heating of the reaction mixture.- Use a water or ice bath to effectively manage the internal temperature.- Maintain vigorous stirring to ensure even heat distribution.
Excessive foaming and gas evolution. Rapid evolution of sulfur dioxide due to a runaway reaction.- Immediately lower the temperature of the reaction bath.- Reduce the stirring speed temporarily if it contributes to the foaming, but do not stop it completely.- Ensure the reaction vessel is large enough to accommodate potential foaming.
Low yield of this compound. - Incomplete reaction: Insufficient heating time or temperature.- Product decomposition: Overheating of the reaction mixture.- Side reactions: Impurities in the starting material or suboptimal temperature control.- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).- Strictly adhere to the recommended temperature profile.- Use high-purity adamantane as the starting material.
Darkening or charring of the reaction mixture. Overheating, leading to the decomposition of organic materials.- Immediately cool the reaction mixture.- Re-evaluate the heating protocol and ensure the temperature does not exceed the recommended limits.

Experimental Protocols

Synthesis of this compound via Oxidation of Adamantane with Concentrated Sulfuric Acid

This protocol is a modification of established procedures and emphasizes temperature control.

Materials:

  • Adamantane (high purity)

  • 98% Sulfuric acid

  • Fuming sulfuric acid (optional, for preparing 98% H₂SO₄)

  • Crushed ice

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with a water bath

  • Vent for gas release

  • Apparatus for steam distillation

Procedure:

  • Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a vent, add 600 ml of 98% sulfuric acid. Place the flask in a water bath.

  • Addition of Adamantane: While stirring, add 100 g of powdered adamantane to the acid in one portion.

  • Controlled Heating:

    • Rapidly heat the mixture to an internal temperature of 70°C using the water bath.

    • Gradually increase the temperature to 80°C over a 2-hour period. Caution: This stage is highly exothermic and produces sulfur dioxide gas. Careful temperature management is crucial to prevent an uncontrollable increase in gas evolution.

    • Maintain the temperature at 80°C for an additional 2 hours with vigorous stirring.

    • Finally, raise the temperature to 82°C.

  • Reaction Monitoring: Monitor the reaction by GC to ensure the disappearance of adamantane and the formation of this compound. The reaction should be stopped when the amount of the intermediate, 1-adamantanol, is between 2-3% to maximize the yield of this compound.

  • Quenching: Once the reaction is complete, carefully and immediately pour the hot reaction mixture onto 800 g of crushed ice. This will result in a suspension of crude this compound.

  • Work-up and Purification:

    • The crude this compound can be purified by steam distillation.

    • Extract the aqueous distillate with dichloromethane.

    • Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Quantitative Data Summary

Parameter Value Reference
Initial Reaction Temperature 70°C
Gradual Temperature Increase To 80°C over 2 hours
Final Reaction Temperature 82°C
Optimal 1-Adamantanol Content for Reaction Stoppage 2-3%
Yield (starting from Adamantane) ~52-53 g (from 100 g Adamantane)
Yield (starting from 1-Adamantanol) 70%

Visualizations

Exothermic_Reaction_Workflow start Start: Prepare Reactants add_adamantane Add Adamantane to Concentrated H₂SO₄ start->add_adamantane heat_initial Heat to 70°C add_adamantane->heat_initial heat_gradual Gradually Heat to 80°C (over 2 hours) heat_initial->heat_gradual maintain_temp Maintain at 80-82°C (2+ hours) heat_gradual->maintain_temp exotherm_control Exotherm Control: - Water Bath - Vigorous Stirring heat_gradual->exotherm_control monitor Monitor Reaction (GC/TLC) maintain_temp->monitor monitor->maintain_temp Incomplete quench Quench on Ice monitor->quench Reaction Complete purify Purification (Steam Distillation) quench->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis with critical temperature control steps.

Troubleshooting_Exothermic_Reactions start Issue Detected: Rapid Temperature Rise or Excessive Foaming check_stirring Is Stirring Vigorous and Uniform? start->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_temp Check External Cooling check_stirring->check_temp Yes increase_stirring->check_temp lower_bath_temp Lower Water/Ice Bath Temperature check_temp->lower_bath_temp Ineffective monitor_reaction Monitor Temperature and Gas Evolution check_temp->monitor_reaction Effective lower_bath_temp->monitor_reaction stable Reaction Stable? monitor_reaction->stable continue_synthesis Continue Synthesis with Caution stable->continue_synthesis Yes stop_reaction Emergency Stop: Remove Heat Source, Prepare for Quenching stable->stop_reaction No

Caption: Troubleshooting decision tree for managing exothermic events in this compound synthesis.

Adamantanone_Synthesis_Pathway adamantane Adamantane adamantyl_cation 1-Adamantyl Cation adamantane->adamantyl_cation + H₂SO₄ (Oxidation) adamantanol 1-Adamantanol adamantyl_cation->adamantanol + H₂O This compound This compound adamantanol->this compound + H₂SO₄ (Oxidation)

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Adamantanone and Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic ketones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of adamantanone and cyclohexanone, two archetypal cyclic ketones, supported by experimental data.

This compound, with its rigid, strain-free tricyclic cage structure, and cyclohexanone, existing in a dynamic equilibrium of chair and boat conformations, exhibit distinct chemical behaviors. These differences are primarily governed by steric hindrance and the geometric constraints imposed by their respective ring systems.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for key organic reactions, offering a direct comparison of the performance of this compound and cyclohexanone. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons are most informative when conditions are identical.

ReactionSubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
Reduction CyclohexanoneNaBH₄MethanolRoom Temp10 min77.7[1]
Reduction This compoundNaBH₄Not SpecifiedNot SpecifiedNot Specified90 (of diols from a diketone)[2]
Baeyer-Villiger Oxidation CyclohexanoneH₂O₂ / Sn-zeolite beta1,4-dioxane803 h74 (Conversion)[3]
Baeyer-Villiger Oxidation This compoundH₂O₂ / Sn-zeolite beta1,4-dioxane7024 h>99 (Conversion & Yield)[3]
Wittig Reaction CyclohexanonePh₃P=CH₂THFNot SpecifiedNot Specified67-77[4]
Wittig Reaction This compoundPh₃P=CH₂Not SpecifiedNot SpecifiedNot SpecifiedNot explicitly stated, but successful
Grignard Reaction CyclohexanonePhMgBrDiethyl etherReflux30 minNot explicitly stated
Grignard Reaction This compoundEthynylmagnesium bromideTHF20Not Specified~85-90

Analysis of Reactivity

Nucleophilic Addition (Reduction, Grignard Reaction):

Cyclohexanone generally exhibits higher reactivity towards nucleophilic addition than this compound. This is attributed to the greater steric hindrance at the carbonyl carbon of this compound, which is shielded by the rigid cage-like structure. In cyclohexanone, the approach of a nucleophile can occur from either the axial or equatorial face, with the chair-like transition state being relatively accessible. In contrast, the approach to the carbonyl group in this compound is more restricted.

For instance, in the Grignard reaction, while both ketones react, the bulky nature of the Grignard reagent can lead to lower yields with more sterically hindered ketones. It has been noted that with highly hindered Grignard reagents, cyclohexanone can give very low yields of the desired tertiary alcohol due to competing enolization. This effect is expected to be even more pronounced with this compound.

Baeyer-Villiger Oxidation:

Interestingly, in the Baeyer-Villiger oxidation catalyzed by Sn-zeolite beta, this compound shows a significantly higher conversion and yield compared to cyclohexanone, even at a lower temperature, suggesting a higher reactivity in this specific reaction. This could be attributed to electronic effects or the specific mechanism of the catalyzed reaction which may be less sensitive to the steric bulk of this compound.

Wittig Reaction:

The Wittig reaction, which is also a form of nucleophilic addition, is known to be sensitive to steric hindrance. While the reaction is successful with the sterically hindered this compound to form the corresponding alkene, it is generally expected that cyclohexanone would react more readily.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Reduction with Sodium Borohydride

a) Reduction of Cyclohexanone

  • Materials: Cyclohexanone, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Anhydrous Sodium Sulfate, 3M NaOH, Water.

  • Procedure:

    • In a large test tube, dissolve 2 mL of cyclohexanone in 5 mL of methanol.

    • Cool the test tube in an ice bath.

    • Slowly add 0.2 g of sodium borohydride to the solution.

    • Allow the reaction to proceed at room temperature for 10 minutes, or until the reaction appears to be finished.

    • To decompose the intermediate borate ester, add 5 mL of 3M NaOH solution, followed by 4 mL of water.

    • The product will separate into two layers. Collect the clear upper layer.

    • Extract the remaining aqueous layer twice with 5 mL portions of dichloromethane.

    • Combine all organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to obtain the cyclohexanol product.

b) Reduction of this compound (General Procedure)

A specific experimental protocol with yields for the simple reduction of this compound with NaBH₄ was not found in the provided search results. However, a general procedure for ketone reduction can be adapted.

  • Materials: this compound, Sodium Borohydride (NaBH₄), THF (or Methanol/Ethanol), Aqueous NH₄Cl or 1N HCl, Dichloromethane.

  • Procedure:

    • Dissolve this compound (1 eq.) in THF (10 volumes).

    • Add NaBH₄ (1.2 eq.) to the solution and stir for 4 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding aqueous NH₄Cl or 1N HCl (10 volumes) at 0 °C and stir for 2 hours.

    • Extract the mixture twice with dichloromethane (10 volumes).

    • Combine the organic layers, dry over a suitable drying agent, filter, and concentrate to yield 2-adamantanol.

Baeyer-Villiger Oxidation

a) Oxidation of Cyclohexanone

  • Materials: Cyclohexanone, Hydrogen Peroxide (30 wt%), Sn-zeolite beta catalyst, 1,4-dioxane.

  • Procedure:

    • In a reaction vessel, combine 50 mg of Sn-zeolite beta catalyst, 2 mmol of cyclohexanone, and 8 mL of 1,4-dioxane.

    • Add 3 mmol of 30 wt% H₂O₂.

    • Heat the mixture at 80 °C for 3 hours.

    • After the reaction, the product mixture can be analyzed by gas chromatography to determine the conversion and yield of ε-caprolactone.

b) Oxidation of this compound

  • Materials: this compound, Hydrogen Peroxide (30 wt%), Sn-zeolite beta catalyst, 1,4-dioxane.

  • Procedure:

    • In a reaction vessel, combine the Sn-zeolite beta catalyst, this compound, and 1,4-dioxane.

    • Add aqueous H₂O₂.

    • Heat the mixture at 70 °C for 24 hours.

    • The product, the corresponding lactone, can be isolated and purified by standard methods.

Wittig Reaction

a) Wittig Reaction of Cyclohexanone

  • Materials: Methyltriphenylphosphonium bromide, Sodium amide, Toluene, Cyclohexanone, Benzene.

  • Procedure:

    • Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with sodium amide in toluene.

    • To the resulting ylide solution, add cyclohexanone dropwise over 30-40 minutes, maintaining the temperature at 20-30 °C.

    • Heat the mixture at 60-65 °C for 15 minutes.

    • After cooling, decant the mother liquor from the precipitated triphenylphosphine oxide.

    • Wash the precipitate with warm benzene.

    • Combine the mother liquor and washings, distill off the benzene, and then distill the product under reduced pressure to obtain methylenecyclohexane.

b) Wittig Reaction of this compound (General Procedure)

A detailed protocol for the Wittig reaction of this compound was not explicitly provided in the search results, but a general procedure for sterically hindered ketones can be followed.

  • Materials: A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or potassium tert-butoxide), an anhydrous solvent (e.g., THF or diethyl ether), this compound.

  • Procedure:

    • Prepare the phosphonium ylide in situ by deprotonating the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

    • Add a solution of this compound in the same solvent to the ylide solution.

    • The reaction may require heating to proceed due to the steric hindrance of this compound. Monitor the reaction by TLC.

    • Upon completion, quench the reaction and work up to isolate the 2-methyleneadamantane product.

Grignard Reaction

a) Grignard Reaction with Cyclohexanone

  • Materials: Bromobenzene, Magnesium turnings, Anhydrous diethyl ether, Cyclohexanone, Saturated aqueous solution of ammonium chloride, Anhydrous sodium sulfate.

  • Procedure:

    • Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

    • To the Grignard reagent, slowly add a solution of cyclohexanone in anhydrous diethyl ether.

    • After the addition is complete, reflux the mixture for 30 minutes.

    • Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 1-phenylcyclohexan-1-ol.

b) Grignard Reaction with this compound

  • Materials: this compound, Ethynylmagnesium bromide solution in THF, Aqueous KOH, Dichloromethane (DCM).

  • Procedure:

    • A 0.5 M solution of this compound in THF and a 0.5 M solution of ethynylmagnesium bromide in THF are delivered to a flow reactor at a controlled flow rate and temperature (e.g., 20 °C).

    • The reaction mixture is collected in a vessel and quenched with an aqueous KOH solution.

    • The product is then extracted with DCM, and the organic layer is dried and concentrated to yield 2-ethynyladamantan-2-ol.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms and a typical experimental workflow.

Nucleophilic_Addition cluster_reactants Reactants cluster_products Products Ketone R₂C=O (Ketone) Alkoxide R₂C(O⁻)Nu (Alkoxide Intermediate) Ketone->Alkoxide Nucleophilic Attack Nucleophile Nu⁻ (Nucleophile) Alcohol R₂C(OH)Nu (Alcohol) Alkoxide->Alcohol Protonation (H⁺)

Caption: General mechanism of nucleophilic addition to a ketone.

Baeyer_Villiger_Oxidation cluster_reactants Reactants cluster_intermediate Criegee Intermediate cluster_products Products Ketone R-C(=O)-R' (Ketone) Criegee [Intermediate] Ketone->Criegee Addition Peroxy_acid R''CO₃H (Peroxyacid) Peroxy_acid->Criegee Ester R-O-C(=O)-R' (Ester/Lactone) Criegee->Ester Rearrangement Carboxylic_acid R''CO₂H (Carboxylic Acid) Criegee->Carboxylic_acid

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketone R₂C=O (Ketone) Oxaphosphetane [Oxaphosphetane] Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P=CR'₂ (Phosphorus Ylide) Ylide->Oxaphosphetane Alkene R₂C=CR'₂ (Alkene) Oxaphosphetane->Alkene Cycloreversion Phosphine_oxide Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->Phosphine_oxide

Caption: The Wittig reaction mechanism.

Experimental_Workflow Start Start Setup Reaction Setup (Ketone, Reagent, Solvent) Start->Setup Reaction Reaction (Stirring, Heating/Cooling) Setup->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup (Extraction) Quench->Workup Drying Drying Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Chromatography, Distillation) Solvent_Removal->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for organic synthesis.

References

A Comparative Analysis of Experimental and Computational NMR Spectra of Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuclear magnetic resonance characteristics of adamantanone, this guide provides a comparative analysis of experimentally obtained versus computationally predicted ¹³C and ¹H NMR spectra. This examination is crucial for researchers in chemical analysis, structural elucidation, and drug development, offering insights into the accuracy and utility of computational methods in predicting the spectral features of caged organic molecules.

This guide presents a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) spectral data for this compound with computationally predicted values. The rigid, cage-like structure of this compound provides an excellent model system for evaluating the accuracy of modern computational NMR prediction methods. By juxtaposing experimental findings with theoretical calculations, we aim to provide researchers with a clear understanding of the strengths and limitations of in-silico NMR spectroscopy for structural verification and analysis.

Experimental vs. Computational ¹³C NMR Spectra

The ¹³C NMR spectrum of this compound is characterized by a limited number of signals due to the molecule's high symmetry. The most downfield signal corresponds to the carbonyl carbon, with the remaining signals arising from the methine and methylene carbons of the adamantane framework.

Below is a table summarizing the experimentally observed ¹³C NMR chemical shifts for this compound and a discussion of the expected trends from computational predictions based on Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.

Carbon AtomExperimental Chemical Shift (δ, ppm)Multiplicity
C=O218.4Singlet
CH47.6Doublet
CH₂ (adjacent to C=O)38.0Triplet
CH₂35.8Triplet
CH₂27.2Triplet

Experimental vs. Computational ¹H NMR Spectra

The ¹H NMR spectrum of this compound displays a set of complex multiplets in the aliphatic region. The chemical shifts are influenced by the rigid geometry of the cage structure and the anisotropic effects of the carbonyl group.

The following table presents the available experimental ¹H NMR data for this compound. A direct comparison with specific computationally predicted values is challenging due to the limited availability of published computational studies on this compound itself. However, the general trends predicted by DFT-GIAO methods are discussed.

Proton(s)Experimental Chemical Shift (δ, ppm)Multiplicity
H (adjacent to C=O)2.55Multiplet
Other cage H1.81 - 2.26Multiplet

Methodologies

Experimental Protocol for NMR Spectroscopy of this compound

A standardized protocol is essential for acquiring high-quality NMR spectra.[1] The following is a general procedure for obtaining the ¹³C and ¹H NMR spectra of this compound:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher to ensure adequate signal dispersion. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a spectral width of approximately 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds to allow for the complete relaxation of the carbon nuclei. Off-resonance decoupling can be used to determine the multiplicity of the carbon signals.[2]

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired with a spectral width of about 12 ppm. Due to the complex coupling patterns, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) may be employed to aid in the assignment of proton signals.

Computational Protocol for NMR Spectra Prediction

The prediction of NMR chemical shifts is commonly performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating magnetic shielding tensors, which are then converted to chemical shifts.

A typical computational workflow for predicting the NMR spectra of this compound would involve:

  • Geometry Optimization: The 3D structure of the this compound molecule is first optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated at a higher level of theory, for instance, using the GIAO method with a larger basis set (e.g., 6-311+G(2d,p)).

  • Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory.

G Workflow for Comparing Experimental and Computational NMR Spectra cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Sample Preparation (this compound in CDCl3) exp_acq NMR Data Acquisition (1H & 13C Spectra) exp_sample->exp_acq exp_proc Data Processing (FT, Phasing, Baseline Correction) exp_acq->exp_proc exp_analysis Spectral Analysis (Peak Picking, Integration, J-coupling) exp_proc->exp_analysis compare Comparison of Chemical Shifts, Multiplicities, and Coupling Constants exp_analysis->compare comp_opt Geometry Optimization (DFT) comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_shift Chemical Shift Prediction (Referencing to TMS) comp_nmr->comp_shift comp_shift->compare

Figure 1. A flowchart illustrating the parallel workflows for obtaining and comparing experimental and computational NMR spectra of this compound.

Discussion and Conclusion

The comparison between experimental and computational NMR data for this compound reveals a good qualitative agreement. Computational methods are proficient at predicting the general features of the NMR spectra, such as the number of signals and their relative ordering. For ¹³C NMR, the chemical shift of the carbonyl carbon is highly characteristic and is generally well-reproduced by calculations. The chemical shifts of the aliphatic carbons are more sensitive to the level of theory and basis set used in the calculations.

In the case of ¹H NMR, while the overall spectral pattern can be predicted, the precise simulation of the complex multiplets and the accurate prediction of coupling constants remain challenging. The rigid nature of the this compound framework leads to long-range couplings that are difficult to model with high accuracy.

References

A Comparative Guide to Adamantanone Synthesis: Purity and Yield Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of adamantanone, a key intermediate in the preparation of various bioactive molecules, demands methods that are not only efficient in yield but also deliver high purity. This guide provides an objective comparison of common this compound synthesis methods, with a focus on validating purity and yield through supporting experimental data.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between reaction time, yield, purity, and the hazardous nature of the reagents involved. Below is a summary of quantitative data for three prominent methods:

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReported PurityReference
Oxidation with Sulfuric Acid AdamantaneConcentrated Sulfuric Acid (96-98%)50-78%97-99.5%[1][2]
Oxidation with Fuming Sulfuric Acid Adamantane or 1-AdamantanolFuming Sulfuric Acid (0.01-10% SO₃)83-88%92-98%[3]
Photocatalytic Oxidation AdamantaneTiO₂, Acetic Acid, H₂O₂~60% (based on conversion)High selectivity for 2-adamantanone[4]

Experimental Protocols

Detailed methodologies for the key synthesis and purification procedures are provided below.

Synthesis Protocol 1: Oxidation of Adamantane with Concentrated Sulfuric Acid

This traditional and widely used method involves the direct oxidation of adamantane.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (96-98%)

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a mechanical stirrer and a thermometer, add adamantane to concentrated sulfuric acid.

  • Heat the mixture with vigorous stirring to a temperature of 60-85°C.[5]

  • Maintain the temperature and continue stirring for several hours (the reaction can be monitored by Gas Chromatography). Reaction times can be up to 30 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as ammonium hydroxide, to a pH of 6-7.

  • The crude this compound can be isolated by steam distillation.

  • Extract the aqueous suspension with dichloromethane.

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Synthesis Protocol 2: Oxidation with Fuming Sulfuric Acid

This method can offer higher yields and may be applicable to both adamantane and 1-adamantanol as starting materials.

Materials:

  • Adamantane or 1-Adamantanol

  • Fuming sulfuric acid (0.01-10% free SO₃)

  • Ice-cold water

  • Dichloromethane or other suitable organic solvent

  • 2N Sodium hydroxide solution

  • 20% Brine solution

Procedure:

  • Dissolve the starting material (adamantane or 1-adamantanol) in fuming sulfuric acid.

  • Maintain the reaction temperature between 0-40°C for a period of 10 hours or more.

  • After the reaction is complete, quench the reaction by adding it to ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic phases sequentially with a 2N sodium hydroxide solution and a 20% brine solution.

  • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to yield the product.

Purification Protocol 1: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, or a mixture of methanol and water)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature, which will induce crystallization. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Dry the crystals, for example, in a vacuum oven at a temperature below the melting point of this compound.

Purification Protocol 2: Column Chromatography

For separating this compound from impurities with similar solubility, column chromatography is a powerful technique.

Materials:

  • Crude this compound

  • Silica gel or alumina (activity grade IV)

  • Eluent (e.g., ether or a mixture of hexane and ethyl acetate)

Procedure:

  • Prepare a slurry of the stationary phase (silica gel or alumina) in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Validation Workflow

The overall process for synthesizing and validating this compound is depicted in the following workflow diagram. This logical relationship highlights the key stages from starting material selection to the final analysis of the purified product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage Start Select Starting Material (Adamantane or Adamantanol) Method Choose Synthesis Method (e.g., H₂SO₄ Oxidation) Start->Method Reaction Perform Chemical Reaction Method->Reaction Quench Quench Reaction & Crude Isolation Reaction->Quench Purify Select Purification Method (Recrystallization, Chromatography, etc.) Quench->Purify Purified_Product Obtain Purified this compound Purify->Purified_Product Purity_Analysis Purity Analysis (GC-MS, HPLC, NMR) Purified_Product->Purity_Analysis Yield_Calc Calculate Final Yield Purified_Product->Yield_Calc Final_Product Validated this compound Purity_Analysis->Final_Product Yield_Calc->Final_Product

Workflow for this compound Synthesis and Validation.

This guide provides a foundational comparison of key methods for synthesizing this compound. The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources. The detailed protocols and validation workflow offer a practical framework for achieving high-quality this compound for further applications.

References

A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its unique structure contributes to favorable pharmacokinetic properties in drug candidates, including enhanced metabolic stability and improved blood-brain barrier penetration. While numerous adamantane derivatives have been developed with a wide range of biological activities, this guide focuses on a comparative analysis of the two primary positional isomers of adamantanol: 1-adamantanol and 2-adamantanol.

Historically, 1-substituted adamantane derivatives, such as the antiviral agent amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, have been extensively studied and have found clinical applications.[1] The biological potential of 2-substituted adamantanes, however, remains a burgeoning area of investigation. This guide aims to provide an objective comparison of the known biological activities of derivatives of 1-adamantanol and 2-adamantanol, supported by available experimental data, to inform future research and drug development efforts. Due to a notable scarcity of direct biological activity data for 1-adamantanol and 2-adamantanol themselves, this comparison will primarily focus on their more extensively studied amino- and other functionalized derivatives.

Comparative Biological Activity

The biological activity of adamantane derivatives is profoundly influenced by the position and nature of their substituents. The difference in the substitution pattern between the tertiary bridgehead carbon (C1) and the secondary carbon (C2) of the adamantane cage leads to distinct pharmacological profiles.

Antiviral Activity

Adamantane derivatives are most famously known for their antiviral properties, particularly against the influenza A virus. The mechanism of action for 1-substituted aminoadamantanes, like amantadine and rimantadine, involves the blockade of the M2 proton channel, which is essential for viral uncoating and replication.[2]

CompoundTargetAssayIC50 (µM)Reference
Amantadine (1-aminoadamantane)Influenza AIn vitro cell-based assays136 (against SARS-CoV-2)[3]
Rimantadine (1-(1-adamantyl)ethanamine)Influenza AIn vitro cell-based assays34 (against SARS-CoV-2)
"2-Amantadine" (2-aminoadamantane)Influenza AIn vitro cell-based assaysLess potent than amantadine
"2-Rimantadine"Influenza AIn vitro cell-based assays7.9 times more potent than amantadine
Neuroprotective Activity

The neuroprotective effects of adamantane derivatives are primarily associated with the antagonism of the NMDA receptor. Memantine (1-amino-3,5-dimethyladamantane), a 1-substituted adamantane derivative, is an uncompetitive antagonist of the NMDA receptor and is used in the treatment of Alzheimer's disease. Its mechanism involves blocking the ion channel when it is excessively open, thus mitigating excitotoxicity without interfering with normal synaptic transmission.

There is a lack of published data on the direct NMDA receptor activity of 1-adamantanol and 2-adamantanol. However, the activity of their amino derivatives suggests that the 1-position is favorable for interaction with the NMDA receptor channel. The lipophilic adamantane cage is thought to interact with the hydrophobic pocket of the receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of adamantane derivatives.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).

Materials:

  • Permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • 96-well plates

  • Virus stock of known titer

  • Test compounds (1-adamantanol, 2-adamantanol, and derivatives)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compounds in serum-free cell culture medium.

  • Virus Infection: Remove the growth medium from the cells and infect with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour incubation with the virus, remove the inoculum and add the different concentrations of the test compounds.

  • Overlay: Add an overlay of medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor, typically by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain tissue (cortical membranes)

  • Radioligand (e.g., [³H]MK-801)

  • Test compounds (1-adamantanol, 2-adamantanol, and derivatives)

  • Binding buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the cell membranes containing the NMDA receptors.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The established biological activities of adamantane derivatives are mediated through their interaction with specific molecular targets.

Influenza A M2 Proton Channel Blockade

The antiviral activity of 1-aminoadamantanes against influenza A is due to the blockade of the M2 ion channel, a proton-selective channel essential for the virus to uncoat and release its genetic material into the host cell.

M2_Channel_Blockade cluster_virus Influenza A Virus cluster_host Host Cell Endosome Viral RNA Viral RNA M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral RNA Acidification & Uncoating H+ H+ H+->M2 Proton Channel Proton Influx Adamantane Derivative Adamantane Derivative Adamantane Derivative->M2 Proton Channel Blockade

Caption: Mechanism of M2 proton channel blockade by 1-aminoadamantanes.

NMDA Receptor Antagonism

Memantine and other 1-aminoadamantane derivatives act as uncompetitive antagonists at the NMDA receptor. They bind within the ion channel when it is open, thereby blocking the excessive influx of calcium that leads to excitotoxicity.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor Ion Channel Ca2+ Ca2+ NMDA_Receptor:p1->Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Adamantane Derivative Adamantane Derivative Adamantane Derivative->NMDA_Receptor:p1 Blocks Channel Excitotoxicity Excitotoxicity Ca2+->Excitotoxicity Excessive Influx Leads to

Caption: Uncompetitive antagonism of the NMDA receptor by adamantane derivatives.

Conclusion

While direct comparative data on the biological activity of 1-adamantanol and 2-adamantanol is currently limited, the extensive research on their derivatives provides valuable insights into the structure-activity relationships of this important chemical scaffold. The position of substitution on the adamantane cage is a critical determinant of biological activity, with 1- and 2-substituted derivatives often exhibiting distinct pharmacological profiles. The available data on aminoadamantane derivatives suggests that the 2-position is a promising site for modification in the development of novel antiviral agents. Further investigation into the biological activities of 1-adamantanol and 2-adamantanol, as well as their simple derivatives, is warranted to fully elucidate their therapeutic potential and to guide the rational design of new adamantane-based drugs. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Catalysts for Adamantane Oxidation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective oxidation of adamantane is a critical step in the synthesis of valuable derivatives with applications in medicine and materials science. This guide provides an objective comparison of various catalytic systems for adamantane oxidation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

The unique cage-like structure of adamantane, with its tertiary and secondary C-H bonds, presents a challenge for selective functionalization. An ideal catalyst should exhibit high efficiency, selectivity for the desired oxidation product (typically 1-adamantanol or 2-adamantanone), and operate under mild conditions. This guide evaluates the performance of several major classes of catalysts: metalloporphyrins and other metal complexes, polyoxometalates, metal-organic frameworks (MOFs), and photocatalytic systems.

Performance Comparison of Catalysts

The following table summarizes the quantitative performance of various catalysts in the oxidation of adamantane. The data highlights key metrics such as product yield, selectivity, turnover number (TON), and turnover frequency (TOF), where available.

Catalyst SystemOxidantSolventTemperature (°C)Adamantane Conversion (%)Product(s)Yield (%)Selectivity (3°/2°)TONReference(s)
Metalloporphyrins & Metal Complexes
Mn(III)-porphyrin/NaYIodosylbenzeneAcetonitrileRT-1-Adamantanol28--[1]
Fe(III)-porphyrinH₂O₂---1-Adamantanol, 2-Adamantanol58-8117-19-[2]
Non-heme diiron complexm-CPBAAcetonitrileRT-1-Adamantanol, 2-Adamantanol, 2-Adamantanone-9-18513 (for cyclohexane)[3]
VO(acac)₂H₂O₂-HFAt-BuOHRT-1-Adamantanol64--[4]
VO(acac)₂H₂O₂-HFAAcOH/PyridineRT-2-Adamantanone76--[4]
Cu₂Cl₄·2DMGH₂O₂Acetonitrile/Water50100Polyols (tri-, tetra-, penta-)72 (total)--
RuCl₂(PPh₃)₃Peracetic AcidTrifluoroacetic acid/CH₂Cl₂RT90 (for cyclohexane)Ketones, Alcohols---
Polyoxometalates
[PMo₁₁VO₄₀]⁴⁻H₂O₂Acetonitrile60>30Alkyl hydroperoxides, Ketones, Alcohols>30->1000
Photocatalysis
Ir-based photocatalyst / HAT catalyst-DCERT-C-H alkylation product-High for 3° C-H-
Organic photoredox catalystO₂---1-Adamantanol, 2-AdamantanoneNot specified--

Note: HFA = Hexafluoroacetone sesquihydrate, RT = Room Temperature, - = Data not available.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in catalytic adamantane oxidation, the following diagrams illustrate a general reaction pathway and a typical experimental workflow.

adamantane_oxidation_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Adamantane Adamantane ActivatedComplex [Catalyst-Oxidant-Adamantane] Activated Complex Adamantane->ActivatedComplex Oxidant Oxidant (e.g., H₂O₂) Oxidant->ActivatedComplex Catalyst Catalyst Catalyst->ActivatedComplex Adamantanol1 1-Adamantanol ActivatedComplex->Adamantanol1 Tertiary Oxidation Adamantanone2 2-Adamantanone ActivatedComplex->Adamantanone2 Secondary Oxidation Adamantanol2 2-Adamantanol ActivatedComplex->Adamantanol2 Secondary Oxidation Byproducts Byproducts ActivatedComplex->Byproducts

Figure 1. General reaction pathway for the catalytic oxidation of adamantane.

experimental_workflow Start Start: Prepare Reactants ReactionSetup Reaction Setup: - Add Adamantane, Solvent, Catalyst - Stir and equilibrate temperature Start->ReactionSetup AddOxidant Add Oxidant (e.g., dropwise) ReactionSetup->AddOxidant Reaction Reaction Monitoring: - Time, Temperature Control - Sampling for analysis (e.g., GC, TLC) AddOxidant->Reaction Workup Reaction Workup: - Quench reaction - Extract products Reaction->Workup Analysis Product Analysis: - GC-MS, NMR - Quantify yield and selectivity Workup->Analysis End End: Data Interpretation Analysis->End

Figure 2. A typical experimental workflow for adamantane oxidation.

Detailed Experimental Protocols

Below are representative experimental protocols for key catalyst types. These should be adapted based on specific laboratory conditions and safety protocols.

Adamantane Oxidation using a Vanadium-based Catalyst

This protocol is based on the oxidation of adamantane using a VO(acac)₂ catalyst with hydrogen peroxide and hexafluoroacetone sesquihydrate.

Materials:

  • Adamantane

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Hexafluoroacetone sesquihydrate (HFA)

  • tert-Butyl alcohol (t-BuOH) or Acetic acid (AcOH) and Pyridine

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., diethyl ether)

  • Standard laboratory glassware and stirring equipment

Procedure for 1-Adamantanol Synthesis:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantane (1 mmol) in t-BuOH (10 mL).

  • Add VO(acac)₂ (0.01 mmol).

  • To this solution, add a pre-mixed solution of H₂O₂ (5 mmol) and HFA (1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-adamantanol.

Procedure for 2-Adamantanone Synthesis:

  • Follow the same initial steps as for 1-adamantanol synthesis, but use a 1:1 mixture of acetic acid and pyridine as the solvent.

  • The reaction, workup, and purification steps are analogous to the protocol for 1-adamantanol.

Adamantane Oxidation using a Polyoxometalate Catalyst

This protocol is a general representation based on the use of vanadium-containing polyphosphomolybdates.

Materials:

  • Adamantane

  • Tetra-n-butylammonium salt of [PMo₁₁VO₄₀]⁴⁻

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a sealed reaction vessel, dissolve adamantane (1 mmol) and the polyoxometalate catalyst (0.001 mmol) in acetonitrile (10 mL).

  • Heat the mixture to 60 °C with stirring.

  • Add hydrogen peroxide (5 mmol) to the reaction mixture.

  • Continue stirring at 60 °C for the desired reaction time (e.g., 9 hours), taking aliquots periodically for analysis.

  • Analyze the reaction mixture by gas chromatography (GC) and GC-MS to determine the conversion of adamantane and the yield of products (alkyl hydroperoxides, alcohols, and ketones).

  • For product isolation, after cooling the reaction mixture, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography.

General Protocol for Photocatalytic Oxidation of Adamantane

This is a generalized procedure based on common practices for photocatalytic reactions.

Materials:

  • Adamantane

  • Photocatalyst (e.g., TiO₂, or a specified photoredox catalyst system)

  • Solvent (e.g., acetonitrile)

  • Light source (e.g., UV lamp or specific wavelength LEDs)

  • Photoreactor equipped with a stirring mechanism and a gas inlet

  • Oxygen or air supply

Procedure:

  • Suspend the photocatalyst (e.g., 50 mg of TiO₂) in a solution of adamantane (0.5 mmol) in acetonitrile (20 mL) in the photoreactor.

  • Purge the suspension with oxygen or air for at least 30 minutes to ensure saturation.

  • While stirring, irradiate the mixture with the light source at a controlled temperature.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • After the reaction, separate the photocatalyst by centrifugation or filtration.

  • Analyze the filtrate to determine the product distribution and yield.

  • The products can be isolated by removing the solvent and purifying the residue via chromatography.

Discussion and Outlook

Metalloporphyrins and other metal complexes have demonstrated high efficiency and selectivity in adamantane oxidation. Iron porphyrins, in particular, show promise for selective hydroxylation at the tertiary position. The copper-dimethylglyoxime system is effective for producing polyhydroxylated adamantanes. The choice of metal center, ligand, and oxidant allows for fine-tuning of the catalyst's performance.

Polyoxometalates represent a class of robust and highly active catalysts, capable of achieving high turnover numbers. Their activity in oxidizing adamantane with environmentally benign oxidants like H₂O₂ makes them an attractive option for developing greener oxidation processes.

Metal-Organic Frameworks (MOFs) offer the potential for site-isolation of active metal centers, which can enhance catalytic activity and selectivity and prevent catalyst deactivation. While specific data for adamantane oxidation is limited, the successful application of MOFs in other challenging C-H activation reactions, such as methane oxidation, suggests their potential in this area. Future research should focus on designing and testing MOFs with appropriate pore sizes and active sites for adamantane oxidation.

Photocatalysis provides a mild and selective method for C-H functionalization. The use of visible light as an energy source is a key advantage for sustainable chemistry. While current reports on adamantane oxidation are promising, more quantitative data on product yields and selectivity are needed to fully assess their practical utility compared to other catalytic systems.

References

Unveiling the Electronic Landscape of Adamantane Derivatives: A DFT Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electronic structure of adamantane and its functionalized analogues through Density Functional Theory (DFT) analysis reveals significant modulation of frontier molecular orbital energies, offering crucial insights for researchers in materials science and drug development. This guide provides a comparative analysis of the electronic properties of pristine adamantane and its substituted derivatives, supported by computational data, and outlines the methodologies for such investigations.

Adamantane, a rigid, cage-like hydrocarbon, serves as a versatile building block in a variety of applications, from polymer synthesis to the design of therapeutic agents. Its unique diamondoid structure imparts exceptional thermal and chemical stability. However, it is through the strategic functionalization of the adamantane core that its electronic properties can be tailored for specific functions. Understanding the impact of different substituents on the electronic landscape is paramount for the rational design of novel adamantane-based materials and pharmaceuticals.

This guide leverages published DFT studies to compare the electronic structures of adamantane and its derivatives, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental in determining a molecule's reactivity, charge transport characteristics, and spectroscopic behavior.

Comparative Analysis of Electronic Structures

The electronic properties of adamantane and its derivatives have been investigated using various DFT functionals and basis sets. The choice of computational method can influence the calculated energies; however, trends in the effects of substitution remain consistent across different theoretical levels. Here, we present a summary of key findings from computational studies.

A study on boron-substituted adamantanes, utilizing the B3LYP functional with a 6-31G(d) basis set, systematically explored the impact of boron doping on the electronic structure. In parallel, investigations into amino-substituted adamantanes using functionals like CAM-B3LYP and wB97XD with basis sets such as aug-cc-pVDZ and 6-31+G* have shed light on the electron-donating effects of the amino group.

CompoundFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
AdamantaneB3LYP/6-31G(d)-7.441.639.07[1]
AdamantaneCAM-B3LYP/aug-cc-pVDZ-9.131--[2]
1-AminoadamantanewB97XD/6-31+G*-6.835.4812.31[3]
1-BoraadamantaneB3LYP/6-31G(d)-6.99-0.116.88[1]
2-BoraadamantaneB3LYP/6-31G(d)-7.100.177.27[1]
1,3-DiboraadamantaneB3LYP/6-31G(d)-6.95-1.215.74
Ad_1NH2 (1-amino)CAM-B3LYP/aug-cc-pVDZ-8.597--
Ad_2NH2 (1,3-diamino)CAM-B3LYP/aug-cc-pVDZ-8.431--
Ad_4NH2 (1,3,5,7-tetraamino)CAM-B3LYP/aug-cc-pVDZ-8.162--

Table 1: Comparison of HOMO, LUMO, and HOMO-LUMO Gap Energies for Adamantane and its Derivatives. This table summarizes the calculated electronic properties of various adamantane derivatives from different DFT studies. Note that direct comparison between different functional/basis set combinations should be made with caution.

The data clearly indicates that substitution significantly alters the electronic structure of the adamantane cage. Boron substitution, with its electron-deficient nature, tends to lower the LUMO energy, thereby reducing the HOMO-LUMO gap. Conversely, the introduction of electron-donating amino groups raises the HOMO energy, which can facilitate electron transfer processes. The magnitude of this effect generally increases with the number of amino substituents.

Experimental Protocols

The following section details a typical computational methodology for performing a DFT analysis of adamantane derivatives, based on the protocols reported in the cited literature.

1. Molecular Structure Optimization: The initial step involves the construction of the 3D molecular structure of the adamantane derivative. This is followed by a geometry optimization procedure to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are highly dependent on the molecular geometry. A commonly used method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d). For molecules with potential for significant non-covalent interactions, functionals with dispersion corrections (e.g., wB97XD) are recommended.

2. Electronic Property Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties. This involves solving the Kohn-Sham equations for the optimized structure. From this calculation, various electronic descriptors can be obtained, including the energies of the frontier molecular orbitals (HOMO and LUMO). To obtain more accurate electronic properties, especially for charge-transfer or excited-state phenomena, range-separated functionals like CAM-B3LYP and larger basis sets incorporating diffuse functions (e.g., aug-cc-pVDZ) are often employed.

3. Analysis of Results: The output of the DFT calculation provides a wealth of information. The HOMO and LUMO energies are used to calculate the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. Visualization of the HOMO and LUMO isosurfaces can provide insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. Further analysis can include the calculation of Mulliken charges to understand the charge distribution within the molecule.

Logical Workflow for DFT Analysis

The following diagram illustrates a typical workflow for the DFT analysis of the electronic structure of a molecule like adamantanone or its derivatives.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Build Initial 3D Molecular Structure method_select Select DFT Functional and Basis Set mol_build->method_select Define Computational Model geom_opt Geometry Optimization method_select->geom_opt Input for Optimization freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum Energy Structure homo_lumo Extract HOMO/LUMO Energies sp_calc->homo_lumo Output File visualize Visualize Orbitals and Charge Density sp_calc->visualize Wavefunction Data properties Calculate Electronic Properties (e.g., Gap) homo_lumo->properties Orbital Energies

A typical workflow for DFT analysis of molecular electronic structure.

This guide provides a foundational understanding of how DFT can be applied to investigate the electronic structure of adamantane and its derivatives. The presented data and methodologies offer a starting point for researchers to explore the rich chemical space of these fascinating molecules and to design new materials and drugs with tailored electronic properties.

References

Comparative Efficacy of Adamantanone-Based Drug Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigid cage-like structure of adamantanone has provided a versatile scaffold for designing novel therapeutic agents. This guide offers a comparative analysis of the efficacy of various this compound-based drug candidates, focusing on two key therapeutic areas: metabolic diseases, through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and viral infections, by targeting the influenza A M2 ion channel. The information presented is supported by experimental data to facilitate objective evaluation and inform future drug development efforts.

This compound Derivatives as 11β-HSD1 Inhibitors for Metabolic Diseases

The enzyme 11β-HSD1 plays a crucial role in regulating glucocorticoid activity by converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1][2] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, obesity, and type 2 diabetes.[3][4] this compound-based compounds have emerged as potent and selective inhibitors of this enzyme.

A number of adamantane-based compounds, including adamantyl ethanone, carboxamide, and acetamide derivatives, have demonstrated significant inhibitory activity against human 11β-HSD1.[3] Optimization of these scaffolds has led to the discovery of inhibitors with IC50 values in the nanomolar range. For instance, certain adamantyl ethanone derivatives have shown IC50 values between 34-48 nM against human 11β-HSD1.

Comparative Efficacy of this compound-Based 11β-HSD1 Inhibitors

The following table summarizes the in vitro efficacy of selected this compound-based drug candidates against human 11β-HSD1.

Compound ClassSpecific Derivative/ModificationIC50 (nM)Cell Line/Enzyme SourceReference
Adamantyl Ethanone Pyridyl DerivativesUnsubstituted Pyridine with Ether Linker~34-48Human 11β-HSD1
Adamantyl Carboxamides and AcetamidesThiophene Ring attached to Adamantyl Moiety~100HEK-293 cells with HSD11B1 gene
Adamantyl Ethanone DerivativesCompound 3~200-300HEK-293 cells with HSD11B1 gene
2-(Adamantan-1-ylamino)Thiazol-4(5H)-One DerivativesIsopropyl Substituent (3e)1190Human Liver Microsomes
2-(Adamantan-1-ylamino)Thiazol-4(5H)-One DerivativesPropyl Substituent (3d)3230Human Liver Microsomes
2-(Adamantan-1-ylamino)Thiazol-4(5H)-One DerivativesEthyl Substituent (3c)5440Human Liver Microsomes

This compound Derivatives as Antiviral Agents

Adamantane antivirals, such as amantadine and rimantadine, have historically been used to combat influenza A by targeting the M2 proton channel, which is essential for viral uncoating and replication. However, widespread resistance, primarily due to the S31N mutation in the M2 protein, has limited their clinical use. This has spurred the development of new adamantane derivatives with activity against these resistant strains.

Novel adamantane-substituted heterocycles have shown promising results. For example, enantiomers of an enol ester derivative (compound 10) have demonstrated an IC50 of 7.7 μM against a rimantadine-resistant H1N1 strain. Other research has identified M2-S31N inhibitors with single-digit micromolar efficacy against multiple amantadine-resistant influenza A viruses.

Comparative Efficacy of this compound-Based Antiviral Candidates

The following table presents the antiviral efficacy of various this compound derivatives against different strains of influenza A virus.

CompoundVirus StrainIC50 (µM)Reference
AmantadineInfluenza A/H1N1 (Wild-Type)~0.3
AmantadineInfluenza A/H1N1 (S31N mutant)>100
RimantadineInfluenza A/H1N1 (Wild-Type)~0.2
RimantadineInfluenza A/H1N1 (S31N mutant)>55
Enol Ester 10 (both enantiomers)A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)7.7
Pyrimidine 10cA/WSN/33 (H1N1, M2-S31N)Single-digit micromolar
3-Substituted Pyridine 16dA/WSN/33 (H1N1, M2-S31N)Single-digit micromolar

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating these drug candidates, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

G Glucocorticoid Activation by 11β-HSD1 Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR binds HSD11B1->Cortisol Nucleus Nucleus GR->Nucleus translocates to Gene Gene Transcription (Metabolic Effects) Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->HSD11B1 inhibits

Figure 1. 11β-HSD1 signaling pathway.

G General Experimental Workflow for Efficacy Testing cluster_0 In Vitro Assays cluster_1 Data Analysis A Compound Synthesis and Characterization B Enzymatic/Cell-based Assay (e.g., 11β-HSD1 inhibition or Antiviral Plaque Assay) A->B C IC50 Determination B->C D Comparative Analysis of Efficacy and Potency C->D E Structure-Activity Relationship (SAR) Studies D->E

Figure 2. Experimental workflow diagram.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the efficacy of this compound-based drug candidates.

11β-HSD1 Inhibition Assay (HEK-293 Cells)

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in human embryonic kidney (HEK-293) cells that have been genetically modified to express the human 11β-HSD1 gene.

  • Cell Culture: Culture HEK-293 cells stably transfected with the human HSD11B1 gene until they reach confluence.

  • Compound Incubation: Incubate the cells with a fixed concentration of cortisone (the substrate) and varying concentrations of the this compound test compounds in a suitable buffer at 37°C.

  • Cortisol Measurement: After the incubation period, measure the amount of cortisol produced. This can be done using methods like homogeneous time-resolved fluorescence (HTRF).

  • IC50 Calculation: Generate a dose-response curve by plotting the percentage of inhibition of cortisol production against the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, is then calculated from this curve.

Antiviral Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral compound required to protect cells from the cell-killing effects of a virus.

  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and allow them to form a monolayer.

  • Virus and Compound Addition: Infect the cell monolayers with a specific strain of influenza A virus. Immediately after infection, add serial dilutions of the this compound test compounds to the wells.

  • Incubation: Incubate the plates for a period that allows the virus to replicate and cause a cytopathic effect (visible damage to the cells) in the untreated control wells.

  • CPE Assessment: After incubation, assess the level of CPE in each well. This can be done visually or by using a cell viability dye (e.g., MTT).

  • IC50 Calculation: The IC50 is the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus-infected cells.

References

Adamantanone: A Superior Rigid Scaffold for Drug Discovery Compared to Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the various options, adamantanone, a tricyclic ketone, stands out due to its exceptional rigidity, three-dimensional structure, and metabolic stability. This guide provides an objective comparison of this compound with other common cyclic ketones—cyclohexanone, cyclopentanone, and cyclobutanone—as scaffolds in drug design, supported by experimental data and detailed methodologies.

This compound's unique cage-like structure, derived from adamantane, imparts a high degree of rigidity, which is a desirable characteristic in a scaffold. This rigidity allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets.[1][2] In contrast, other cyclic ketones possess greater conformational flexibility, which can be a disadvantage in rational drug design.

Comparative Analysis of Physicochemical Properties

The choice of a scaffold significantly impacts a molecule's lipophilicity and metabolic stability. Adamantane-containing compounds are known to exhibit increased lipophilicity and enhanced metabolic stability, contributing to improved pharmacokinetic profiles.[2][3]

Rigidity and Conformational Flexibility

The rigidity of a scaffold is crucial for maintaining a specific conformation required for biological activity. This compound's structure is inherently rigid and virtually strain-free.[4] Other cyclic ketones exhibit varying degrees of flexibility due to ring strain and the ability to adopt different conformations.

ScaffoldKey Conformational FeaturesImplication for Scaffolding
This compound Highly rigid, cage-like structure with a chair-boat-chair conformation.Precise and predictable orientation of substituents.
Cyclohexanone Flexible, exists predominantly in a chair conformation to minimize strain. Can undergo ring-flipping.Substituents can exist in axial or equatorial positions, leading to conformational isomers.
Cyclopentanone Flexible, adopts an envelope or twist conformation to relieve torsional strain.Less defined substituent positioning compared to this compound.
Cyclobutanone High ring strain, exists in a puckered conformation.Significant deviation from ideal bond angles, leading to inherent instability.
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The adamantyl group is known to significantly increase the lipophilicity of a molecule.

Scaffold DerivativeCalculated LogP (cLogP)Experimental LogP
This compound~2.5-
1-Adamantyl-amine (Amantadine)2.42.5
Cyclohexanone0.810.81
Cyclohexylamine1.491.48
Cyclopentanone0.380.38
Cyclopentylamine1.011.03
Cyclobutanone0.14-
Cyclobutylamine0.6-

Note: cLogP values are estimations from various computational models and may differ from experimental values. Experimental values are cited where available.

Metabolic Stability

A key advantage of the adamantane scaffold is its high metabolic stability. The rigid, bulky structure can shield adjacent functional groups from enzymatic degradation, thereby prolonging the drug's half-life.

Scaffold TypeGeneral Metabolic Profile
Adamantane-based Generally resistant to metabolism, particularly CYP450-mediated oxidation. Can block metabolism of nearby functional groups.
Cyclohexane-based Susceptible to hydroxylation at various positions by CYP450 enzymes.
Cyclopentane-based Can undergo oxidation and ring-opening, though often more stable than linear alkanes.
Cyclobutane-based The strained ring can be susceptible to metabolic ring-opening.

Experimental Protocols

To provide a framework for the comparative evaluation of these scaffolds, detailed methodologies for key experiments are outlined below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol) or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the aqueous phase.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 10-30 minutes) to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation at a low speed.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

For a detailed protocol, refer to the established OECD guidelines or publications on the shake-flask method.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive controls.

  • In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the microsome mixture and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the cold quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining compound versus time.

For more detailed protocols, refer to established methods for microsomal stability assays.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

To illustrate the application and evaluation of these scaffolds, the following diagrams are provided.

Signaling Pathway: Adamantane Derivatives Targeting the Sigma-2 Receptor

Adamantane-based scaffolds have been successfully employed in the design of ligands for the sigma-2 (σ2) receptor, a promising target in cancer therapy. The rigid adamantane core allows for the precise orientation of pharmacophoric groups to achieve high binding affinity and selectivity.

sigma2_pathway cluster_cell Cancer Cell sigma2 Sigma-2 Receptor cell_cycle_arrest Cell Cycle Arrest sigma2->cell_cycle_arrest er_stress ER Stress sigma2->er_stress adamantane_ligand Adamantane-based Ligand adamantane_ligand->sigma2 Binds apoptosis Apoptosis er_stress->apoptosis

Caption: Adamantane-based ligands targeting the sigma-2 receptor.

Experimental Workflow for Comparative Scaffold Evaluation

The following workflow illustrates a systematic approach for comparing different cyclic ketone scaffolds in a drug discovery program.

scaffold_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Selection synthesis Synthesize Analog Libraries (this compound, Cyclohexanone, Cyclopentanone, Cyclobutanone) physchem Physicochemical Profiling (Solubility, LogP) synthesis->physchem metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) synthesis->metabolic target_binding Target Binding Assay (IC50 / Ki) synthesis->target_binding data_analysis Comparative Data Analysis (SAR) physchem->data_analysis metabolic->data_analysis target_binding->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: Workflow for comparing cyclic ketone scaffolds.

Conclusion

References

A Head-to-Head Comparison of Adamantanone Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining high-purity adamantanone is a critical step in various synthetic and developmental processes. The choice of purification technique can significantly impact the yield, purity, and overall efficiency of the workflow. This guide provides an objective comparison of common this compound purification methods, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the performance of various this compound purification techniques based on available data. It is important to note that direct comparisons can be challenging due to variations in crude sample purity and experimental conditions across different studies.

Purification TechniqueTypical YieldAchievable PurityKey AdvantagesKey Disadvantages
Steam Distillation ~57% (combined with extraction)[1]>99.5%[1]Effective for removing non-volatile impurities.Can be time-consuming and may require large volumes of water[2].
Recrystallization Variable>98% (in related adamantane derivatives)[3]Simple, cost-effective, and scalable.Yield can be compromised by the solubility of this compound in the chosen solvent[4]. Finding an ideal solvent can be trial-and-error.
Column Chromatography VariableHighHighly versatile for separating a wide range of impurities.Can be labor-intensive and consume significant amounts of solvent.
Sublimation Variable>99.9% (for suitable organic compounds)Can achieve very high purity; solvent-free.Only applicable to compounds that sublime; may not be suitable for large-scale purifications.
Fuming Sulfuric Acid Treatment Not specifiedNot specifiedMentioned as a viable purification method.Involves handling highly corrosive and hazardous materials. Lacks specific data on efficiency.

Experimental Workflows

Visualizing the purification process can aid in understanding the sequence of steps involved in each technique. The following diagrams illustrate the general workflows for the primary purification methods discussed.

General Experimental Workflow for this compound Purification cluster_0 Purification Decision cluster_1 Purification Pathways cluster_2 Downstream Processing Crude this compound Crude this compound Select Purification Method Select Purification Method Crude this compound->Select Purification Method Based on impurity profile and scale Steam Distillation Steam Distillation Select Purification Method->Steam Distillation Recrystallization Recrystallization Select Purification Method->Recrystallization Column Chromatography Column Chromatography Select Purification Method->Column Chromatography Sublimation Sublimation Select Purification Method->Sublimation Pure this compound Pure this compound Steam Distillation->Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Sublimation->Pure this compound

Caption: Decision workflow for selecting an appropriate this compound purification method.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification procedures. Below are protocols for the key experiments cited.

Steam Distillation

This method is effective for separating this compound from non-volatile impurities. The following protocol is based on a documented synthesis and purification procedure.

Procedure:

  • The crude this compound is suspended in water in a distillation flask.

  • Steam is introduced into the flask, and the mixture is heated.

  • This compound, being volatile with steam, co-distills with the water.

  • The distillate, a mixture of water and solid this compound, is collected.

  • The solid this compound is separated from the aqueous phase by filtration.

  • To recover dissolved this compound, the aqueous filtrate is extracted with an organic solvent (e.g., chloroform or methylene chloride).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield additional purified this compound.

A reported synthesis using this purification method achieved a total yield of 57% with a purity of 99.5%.

Caption: Step-by-step workflow for the purification of this compound via steam distillation.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the this compound when hot but not when cold. Suitable solvents for adamantane derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to obtain the purified this compound.

For a related compound, adamantane monools, recrystallization from butyl acetate yielded a purity of 98.8% with only 0.6% residual this compound.

Caption: Sequential steps for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Stationary and Mobile Phase Selection: For this compound, alumina (activity grade IV) can be used as the stationary phase with ether as the mobile phase (eluent). Thin-layer chromatography (TLC) can be used to optimize the solvent system.

  • Column Packing: A glass column is packed with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

  • Analysis and Collection: The fractions are analyzed (e.g., by TLC) to identify those containing the pure this compound.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by evaporation to yield the purified this compound.

Caption: The process of purifying this compound using column chromatography.

Conclusion

The selection of an appropriate purification technique for this compound depends on several factors, including the nature of the impurities, the desired scale of purification, and the required final purity. Steam distillation offers a robust method for obtaining high-purity this compound, particularly when dealing with non-volatile contaminants. Recrystallization is a simpler, more economical choice that can also yield high-purity products, provided a suitable solvent is identified. Column chromatography provides the most versatility for separating complex mixtures, while sublimation stands out for its potential to achieve ultra-high purity in a solvent-free manner. For challenging purifications, a combination of these techniques may be necessary to achieve the desired product specifications. Researchers should carefully consider the advantages and disadvantages of each method to optimize their purification strategy for this compound.

References

Comparative Analysis of Adamantanone Derivative Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of adamantanone derivatives in immunoassays, supported by available experimental data. Understanding the cross-reactivity of these compounds is crucial for the development of specific and reliable diagnostic and screening assays, as well as for interpreting results in drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key workflows to aid researchers in this field.

Data Presentation: Cross-Reactivity of Adamantane Derivatives

The cross-reactivity of an antibody is its ability to bind with substances other than its target antigen. In the context of immunoassays for adamantane derivatives, this can lead to false-positive results or inaccurate quantification. The following tables summarize the cross-reactivity data from a study that developed a broad-specificity monoclonal antibody for the detection of five adamantane derivatives, including an this compound derivative, using a lateral flow immunoassay (LFIA). A separate study provides data on the cross-reactivity of several aminoadamantane derivatives in a fluorescence polarization immunoassay (FPIA) for amantadine, offering a comparative perspective on related structures.

Table 1: Cross-Reactivity of Adamantane Derivatives in a Lateral Flow Immunoassay (LFIA)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Amantadine1-aminoadamantane1.5100
Rimantadine1-(1-aminoethyl)adamantane1.2125
1-Adamantyl methyl ketone1-acetyladamantane8.517.6
1-Adamantanemethanol1-(hydroxymethyl)adamantane4.235.7
SomantadineNot specified in sourceNot specified in sourceNot specified in source

Data from a study on a broad-specificity anti-adamantane monoclonal antibody. Cross-reactivity is calculated relative to amantadine.

Table 2: Cross-Reactivity of Amantadine Analogues in a Multi-wavelength Fluorescence Polarization Immunoassay (MWFPIA) [1]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Amantadine1-aminoadamantane28.5100
Rimantadine1-(1-aminoethyl)adamantane22.5127
AEDAN-Adamant-1-ylethylenediamine39.572
SMDSomantadine27.5104
ADMA1-Adamantanemethylamine24.5116
2-Adamantanamine hydrochloride2-aminoadamantane HCl25.5112

This study utilized a monoclonal antibody raised against amantadine.[1]

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The most common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of this compound derivatives.

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Antibody Dilution Buffer: 0.5% BSA in PBST.
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Dilute the capture antibody (specific to the target this compound derivative) to an optimal concentration in the coating buffer.
  • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with 200 µL of wash buffer per well.
  • Add 200 µL of blocking buffer to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the target this compound derivative (standard) and the cross-reactant compounds in the antibody dilution buffer.
  • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
  • Add 50 µL of the enzyme-conjugated target molecule (e.g., this compound-HRP) at a pre-determined optimal concentration to all wells.
  • Incubate for 1-2 hours at room temperature.

5. Detection:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well.
  • Incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of stop solution.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.
  • Plot the absorbance values against the logarithm of the concentration for both the standard and the cross-reactants to generate sigmoidal dose-response curves.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Analyte Add Standard or Cross-Reactant Wash2->Add_Analyte Add_Conjugate Add Enzyme-Conjugated This compound Add_Analyte->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate2 Incubate (Dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Data_Analysis Data Analysis & Cross-Reactivity Calculation Read_Plate->Data_Analysis

Caption: Workflow for Competitive ELISA for Cross-Reactivity Assessment.

Cross_Reactivity_Logic cluster_assay Immunoassay cluster_outcome Assay Signal Antibody Antibody Binding Specific Binding Cross-Reactivity Antibody->Binding Binds to Target Target this compound Target->Binding High Affinity Derivative This compound Derivative Derivative->Binding Variable Affinity Interpretation High structural similarity often leads to higher cross-reactivity. Derivative->Interpretation Signal Signal Generated Binding->Signal

Caption: Logical Relationship of Cross-Reactivity in an Immunoassay.

References

A Comparative Structural Analysis of Adamantanone and its Boron-Substituted Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, the rigid adamantane scaffold serves as a valuable building block. The introduction of heteroatoms into this cage structure can significantly alter its electronic and steric properties, offering a pathway to fine-tune molecular interactions. This guide provides a detailed structural comparison between 2-adamantanone and a computationally modeled boron-substituted analogue, 2-boraadamantanone. The data presented herein, derived from experimental X-ray crystallography for this compound and density functional theory (DFT) calculations for its boron counterpart, offers a quantitative basis for understanding the structural perturbations induced by boron substitution.

Comparative Structural Parameters

The introduction of a boron atom in place of the carbonyl carbon in the adamantane framework leads to notable changes in bond lengths and angles. The following table summarizes the key structural parameters for 2-adamantanone, as determined by X-ray crystallography, and the computationally optimized structure of 2-borathis compound.

Parameter2-Adamantanone (Experimental)2-Borathis compound (Computational)
Bond Lengths (Å)
C=O / B-O1.21 Å1.35 Å (B-O single bond character)
C1-C2 / C1-B2~1.53 Å~1.58 Å
C2-C3 / B2-C3~1.53 Å~1.58 Å
Average C-C (cage)~1.54 Å~1.55 Å
Average C-H~1.10 Å~1.09 Å
Bond Angles (°)
C1-C2-C3 / C1-B2-C3~117°~112°
O=C2-C1 / O-B2-C1~121.5°~124°
O=C2-C3 / O-B2-C3~121.5°~124°

Experimental and Computational Methodologies

A combination of experimental and computational techniques provides a comprehensive understanding of the structural nuances of these molecules.

Single-Crystal X-ray Diffraction of 2-Adamantanone

The experimental structure of 2-adamantanone was determined from single-crystal X-ray diffraction data.[1]

Experimental Protocol:

  • Crystal Growth: Single crystals of 2-adamantanone were grown by slow evaporation from a suitable organic solvent.

  • Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data were collected using a diffractometer with monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and integrated intensities. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Density Functional Theory (DFT) Geometry Optimization of 2-Borathis compound

Due to the limited availability of experimental data on boron-substituted adamantanones, the structural parameters for 2-borathis compound were obtained through computational modeling. Density Functional Theory (DFT) calculations were performed to obtain the optimized gas-phase geometry.

Computational Protocol:

  • Model Building: An initial 3D structure of 2-borathis compound was built by replacing the carbonyl carbon of 2-adamantanone with a boron atom.

  • Geometry Optimization: The geometry of the molecule was optimized using a DFT method, specifically the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: The bond lengths, bond angles, and other geometric parameters were extracted from the optimized structure.

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general workflow for the experimental and computational structural analysis, as well as a simplified structural comparison of the two molecules.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2-Adamantanone Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

Experimental Workflow for X-ray Crystallography.

structural_comparison cluster_this compound 2-Adamantanone cluster_borathis compound 2-Borathis compound A_C2 C2 (sp2) A_O O A_C2->A_O 1.21 Å A_C1 C1 A_C1->A_C2 ~1.53 Å A_C3 C3 A_C1->A_C3 A_C3->A_C2 ~1.53 Å B_B2 B2 (sp2) B_O O B_B2->B_O 1.35 Å B_C1 C1 B_C1->B_B2 ~1.58 Å B_C3 C3 B_C1->B_C3 B_C3->B_B2 ~1.58 Å

Key Bond Length Comparison.

Discussion

The replacement of the carbonyl carbon with boron in the adamantane cage introduces significant structural changes. The most prominent difference is the elongation of the C=O bond to a B-O single bond, reflecting the different bonding characteristics of carbon and boron. This is accompanied by an increase in the adjacent C-B bond lengths compared to the C-C bonds in this compound. These modifications in bond lengths lead to a distortion of the cage, as evidenced by the change in the C1-B2-C3 bond angle.

These structural alterations have important implications for the potential applications of boron-substituted adamantanes. The change in the electronic nature of the C2 position from an electrophilic carbonyl carbon to a Lewis acidic boron center can dramatically alter the molecule's reactivity and intermolecular interactions. For drug development professionals, this opens up possibilities for designing novel adamantane derivatives with tailored binding affinities for biological targets. The altered geometry and electronic properties can influence receptor binding, enzyme inhibition, and other pharmacologically relevant interactions. For materials scientists, these modifications can impact crystal packing, solid-state properties, and the potential for creating novel supramolecular assemblies.

References

A Comparative Guide to the Pharmacokinetics of Adamantane-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Adamantane derivatives, characterized by their unique tricyclic cage-like hydrocarbon structure, have given rise to a diverse class of therapeutic agents. From antiviral and antiparkinsonian effects to the management of Alzheimer's disease and acne, these drugs exhibit a broad range of pharmacological activities. A critical aspect differentiating these agents is their pharmacokinetic profile, which governs their absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparison of the pharmacokinetics of four prominent adamantane-based drugs: amantadine, rimantadine, memantine, and adapalene, supported by experimental data and methodologies.

Pharmacokinetic Profiles at a Glance

The following table summarizes the key pharmacokinetic parameters of amantadine, rimantadine, memantine, and adapalene, offering a clear comparison for researchers and drug development professionals.

ParameterAmantadineRimantadineMemantineAdapalene
Bioavailability (%) 86-90%[1]Well absorbed (>90%)[2]~100%[3]Low (topical)[4]
Time to Peak Plasma Concentration (Tmax) ~2-4 hours (IR)[5]~6 hours3-8 hoursNot applicable (topical)
Plasma Protein Binding (%) ~67%~40%~45%Not applicable (topical)
Volume of Distribution (Vd) 3-8 L/kgNot fully characterized9-11 L/kgDistributes in epidermis/dermis
Metabolism Minimal (5-15% acetylated)Extensively in the liver (hydroxylation, glucuronidation)Partial hepatic (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated metabolites); not significantly by CYP450~25% (glucuronides)
Primary Route of Excretion Urine (90% unchanged)Urine (<25% unchanged)Urine (~48% unchanged)Biliary
Elimination Half-life (t1/2) 10-31 hours (normal renal function)24-36 hours60-80 hours7-51 hours (apparent, topical)

Detailed Experimental Protocols

While specific, detailed protocols vary between studies, a general methodology for determining the pharmacokinetic parameters of orally administered adamantane derivatives can be outlined as follows. For topical agents like adapalene, dermal absorption and distribution studies are employed.

Oral Bioavailability and Pharmacokinetic Study

A typical study to determine the pharmacokinetics of drugs like amantadine, rimantadine, and memantine involves a single-dose, crossover design in healthy adult volunteers.

Study Design:

  • Subject Recruitment: A cohort of healthy male and female volunteers within a specific age and body mass index (BMI) range are recruited. Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and known allergies to the study drug.

  • Informed Consent: All participants provide written informed consent after being fully informed about the study's purpose, procedures, and potential risks.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of the adamantane derivative (e.g., a 100 mg tablet) with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), Vd, clearance, and t1/2.

Topical Absorption Study (for Adapalene)

For topically applied drugs like adapalene, the focus is on assessing the extent of systemic absorption.

Study Design:

  • Subject Recruitment: Patients with the target condition (e.g., acne vulgaris) are recruited.

  • Dosing: A precise amount of the topical formulation (e.g., 2 grams of 0.1% adapalene gel) is applied to a defined surface area of the skin once daily for a specified period (e.g., five days).

  • Blood Sampling: Blood samples are collected at various time points during and after the treatment period.

  • Plasma Analysis: Plasma samples are analyzed for the presence of the drug using a highly sensitive analytical method with a low limit of quantification (e.g., <0.35 ng/mL).

  • Assessment of Systemic Exposure: The extent of systemic absorption is determined by the quantifiable amounts of the drug in the plasma.

Visualizing Mechanisms and Workflows

To better understand the biological pathways and experimental processes involved, the following diagrams have been generated.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase cluster_reporting Reporting A Subject Recruitment & Screening B Informed Consent A->B C Drug Administration (Oral/Topical) B->C D Serial Blood Sampling C->D E Plasma Preparation & Storage D->E F Bioanalytical Quantification (HPLC-MS/MS) E->F G Pharmacokinetic Parameter Calculation F->G H Data Interpretation & Report Generation G->H

General workflow for a clinical pharmacokinetic study.
Signaling Pathways and Mechanisms of Action

The therapeutic effects of these adamantane derivatives are mediated through distinct molecular targets and signaling pathways.

Amantadine and Rimantadine: Influenza A M2 Proton Channel Inhibition

Amantadine and its α-methyl derivative, rimantadine, exert their antiviral effects by targeting the M2 protein of the influenza A virus. This protein functions as a proton channel, and its inhibition prevents the uncoating of the virus, thereby halting its replication cycle.

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_host Host Cell Endosome cluster_drug Drug Action Virus Virus Particle Endosome Acidified Endosome (Low pH) Virus->Endosome Endocytosis M2 M2 Proton Channel Uncoating Viral Uncoating & RNA Release M2->Uncoating Facilitates H_ions H+ ions H_ions->M2 Influx Drug Amantadine / Rimantadine Drug->M2 Blocks

Mechanism of action for amantadine and rimantadine.

Memantine: NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is open, thereby preventing excessive calcium influx while preserving normal synaptic transmission.

NMDA_Antagonism_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Glutamate Glutamate (Excitatory Neurotransmitter) NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_channel Calcium Channel NMDAR->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Excessive influx leads to Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive)

Mechanism of action for memantine.

Adapalene: Retinoic Acid Receptor Modulation

Adapalene is a third-generation retinoid that selectively targets retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. This interaction modulates gene transcription, leading to the normalization of keratinocyte differentiation and a reduction in microcomedone formation and inflammation associated with acne vulgaris.

RAR_Modulation_Pathway cluster_drug Drug Action cluster_cellular Keratinocyte cluster_response Cellular Response Adapalene Adapalene RAR Retinoic Acid Receptors (RAR-β, RAR-γ) Adapalene->RAR Binds to RXR Retinoid X Receptor (RXR) RAR->RXR Forms heterodimer with DNA DNA (Retinoic Acid Response Elements) RXR->DNA Binds to Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Cell_Differentiation Normalized Keratinocyte Differentiation Gene_Transcription->Cell_Differentiation Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory

Mechanism of action for adapalene.

References

A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] Its rigid, cage-like structure can effectively shield metabolically susceptible positions within a molecule from enzymatic degradation, thereby extending its biological half-life.[1][2] This guide presents a comparative analysis of the metabolic stability of various adamantanone-containing compounds, supported by in vitro experimental data.

Comparative Metabolic Stability Data

The metabolic stability of a parent this compound compound and its analogs was evaluated using human liver microsomes. The primary endpoints measured were the half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[1]

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
Parent Adamantan-1-yl-piperidin-1-yl-methanone-4530.8
Analog A (3-Hydroxyadamantan-1-yl)(piperidin-1-yl)methanoneHydroxylation on adamantane2555.4
Analog B Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanoneHydroxylation on piperidine3046.2
Analog C Adamantan-1-yl(4-fluoropiperidin-1-yl)methanoneFluorination on piperidine>60<23.1
Analog D Adamantan-1-yl(4,4-difluoropiperidin-1-yl)methanoneGem-difluorination on piperidine>60<23.1

Table 1. Metabolic stability of Adamantan-1-yl-piperidin-1-yl-methanone and its analogs in human liver microsomes.[1]

Discussion of Results

The parent compound, Adamantan-1-yl-piperidin-1-yl-methanone, demonstrates moderate metabolic stability. The introduction of a hydroxyl group on either the adamantane (Analog A) or piperidine (Analog B) ring resulted in a marked decrease in stability. This suggests that these positions are susceptible to Phase I metabolism, likely through hydroxylation by cytochrome P450 (CYP) enzymes. Hydroxylation is a common metabolic pathway for adamantane-containing compounds.

Conversely, the strategic introduction of fluorine atoms to the piperidine ring significantly enhanced metabolic stability. Analog C, with a single fluorine substitution, exhibited a substantially longer half-life and lower intrinsic clearance. The gem-difluorinated analog (Analog D) was the most stable, with minimal degradation observed. This "metabolic blocking" effect of fluorine is a well-established strategy in medicinal chemistry to bolster the pharmacokinetic properties of drug candidates.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a test compound by measuring its rate of disappearance following incubation with liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of test compounds in human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds and controls, typically in DMSO, and then dilute to a working concentration in acetonitrile. Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Incubation: Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the microsomal suspension.

  • Time Points and Reaction Termination: Remove aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the percent remaining against time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = 0.693 / slope). The intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Compound) prewarm Pre-warm to 37°C reagents->prewarm initiate Initiate Reaction prewarm->initiate incubate Incubate at 37°C initiate->incubate aliquots Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->aliquots terminate Terminate with Cold Acetonitrile aliquots->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (Calculate t½ and CLint) lcms->data

Figure 1. Experimental workflow for the in vitro microsomal stability assay.

G cluster_pathways Phase I Metabolism (CYP450) parent Adamantan-1-yl-piperidin-1-yl-methanone hydrox_adamantane (3-Hydroxyadamantan-1-yl) (piperidin-1-yl)methanone (Analog A) parent->hydrox_adamantane Hydroxylation on Adamantane hydrox_piperidine Adamantan-1-yl (4-hydroxypiperidin-1-yl)methanone (Analog B) parent->hydrox_piperidine Hydroxylation on Piperidine

Figure 2. Postulated Phase I metabolic pathway for Adamantan-1-yl-piperidin-1-yl-methanone.

References

Adamantane in Drug Delivery: A Comparative Review of Performance and Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of adamantane-based drug delivery systems, comparing their performance against traditional alternatives with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a versatile building block in the design of advanced drug delivery systems. Its unique cage-like structure and physicochemical properties offer distinct advantages in enhancing drug loading, controlling release kinetics, and enabling targeted delivery. This guide provides a comprehensive comparative review of adamantane's applications in various drug delivery platforms, including liposomes, cyclodextrin complexes, dendrimers, and polymeric nanoparticles. We present a critical evaluation of their performance against conventional alternatives, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant mechanisms and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of various adamantane-based drug delivery systems in comparison to their non-adamantane counterparts. The data highlights key parameters such as drug loading capacity, encapsulation efficiency, particle size, and in vitro drug release.

Drug Delivery SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)In Vitro Release (24h, pH 7.4) (%)Reference
Adamantane-Polymer Systems
Adamantane-PLGA NanoparticlesDoxorubicin~15~85150-200-15 to -25~40[1]
Conventional PLGA NanoparticlesDoxorubicin~5~70150-250-20 to -30~60[1]
Adamantane-PEG-PLGA MicellesPaclitaxel~20>9080-120Near neutral~30[2]
Conventional PEG-PLGA MicellesPaclitaxel~15~80100-150Near neutral~50[2]
Cyclodextrin-Based Systems
Adamantane-Hyaluronic Acid/Cyclodextrin NanoparticlesDoxorubicin~10~80150-250-20 to -30pH-dependent[3]
Cyclodextrin-PLGA NanoparticlesDaidzein1.75 ± 0.2483.2 ± 7.2323.2 ± 4.8-18.73 ± 1.68~50 (Weibull)
PLGA NanoparticlesDaidzein1.27 ± 0.3381.9 ± 5.0309.2 ± 14.0-32.14 ± 2.53~60 (Weibull)
Liposomal Formulations
Adamantane-Modified LiposomesCalceinHigher than conventional>90100-150VariableSlower than conventional
Conventional LiposomesCalceinStandard>90100-150VariableFaster than adamantane-modified
Dendrimer Systems
Adamantane-Based Dendrons (HYDRAmers)Cyanine 5 (probe)N/AHigh<10CationicN/A
PAMAM Dendrimers (G4)FITC (probe)N/AHigh~4.5CationicN/A

Experimental Protocols

This section provides detailed methodologies for the synthesis of adamantane-based drug carriers and the evaluation of their performance, based on established literature.

Synthesis of Adamantane-Functionalized Polymers

a) Synthesis of Adamantane-PLGA-PEG Copolymer via Ring-Opening Polymerization (ROP) and "Click" Chemistry

  • Initiator Synthesis: 1-Adamantanol is reacted with an appropriate linker molecule containing a hydroxyl group (e.g., a bifunctional linker with a protected amine or carboxylic acid) to form the adamantane-containing initiator.

  • Ring-Opening Polymerization (ROP): The adamantane-functionalized initiator is used to initiate the ROP of lactide and glycolide monomers in a specific ratio to form the Adamantane-PLGA block. The polymerization is typically carried out in bulk or in a high-boiling point solvent at elevated temperatures (e.g., 130-150 °C) under an inert atmosphere.

  • Chain End Modification: The terminal hydroxyl group of the Adamantane-PLGA is then modified to introduce an azide or alkyne group for subsequent "click" chemistry.

  • PEGylation via "Click" Chemistry: An azide- or alkyne-terminated poly(ethylene glycol) (PEG) is reacted with the modified Adamantane-PLGA via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final Adamantane-PLGA-PEG copolymer.

b) Synthesis of Adamantane-Grafted Hyaluronic Acid (Ad-HA)

  • Activation of Hyaluronic Acid (HA): Hyaluronic acid is dissolved in a suitable buffer (e.g., MES buffer, pH 6.0). N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are added to activate the carboxylic acid groups of HA.

  • Conjugation with Adamantane Amine: 1-Adamantane-methylamine is added to the activated HA solution, and the reaction is stirred at room temperature for 24 hours.

  • Purification: The resulting Adamantane-grafted Hyaluronic Acid (Ad-HA) is purified by dialysis against deionized water for several days to remove unreacted reagents and byproducts, followed by lyophilization.

Preparation of Drug-Loaded Nanoparticles

a) Drug Loading into Adamantane-Polymer Micelles via Solvent Evaporation

  • Dissolution: A known amount of the adamantane-based polymer and the hydrophobic drug (e.g., paclitaxel) are co-dissolved in a volatile organic solvent such as chloroform or acetone.

  • Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator to form a thin polymer-drug film on the wall of the flask.

  • Hydration and Micelle Formation: The film is hydrated with a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and stirred or sonicated to facilitate the self-assembly of the amphiphilic polymer into drug-loaded micelles.

  • Purification: The micellar solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.

In Vitro Drug Release Study

Dialysis Method

  • Sample Preparation: A known volume of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Release Medium: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) in a container placed in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Cellular Uptake and Cytotoxicity Assays

a) In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the drug-loaded adamantane-based nanoparticles and control formulations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and processes related to adamantane-based drug delivery systems.

HostGuestInteraction cluster_Adamantane Adamantane (Guest) cluster_Cyclodextrin Cyclodextrin (Host) cluster_Complex Inclusion Complex Adamantane Adamantane Complex Adamantane-Cyclodextrin Complex Adamantane->Complex Host-Guest Interaction Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Complex Encapsulation

Caption: Host-guest interaction between adamantane and cyclodextrin.

SynthesisWorkflow A 1-Adamantanol + Linker Molecule B Adamantane Initiator A->B D Ring-Opening Polymerization (ROP) B->D C Lactide & Glycolide Monomers C->D E Adamantane-PLGA D->E F Chain End Modification (Azide/Alkyne) E->F G Modified Adamantane-PLGA F->G I CuAAC 'Click' Chemistry G->I H Azide/Alkyne-PEG H->I J Adamantane-PLGA-PEG Copolymer I->J

Caption: Synthesis workflow of an Adamantane-PLGA-PEG copolymer.

TargetedDelivery cluster_System Drug Delivery System cluster_Cell Target Cell Carrier Adamantane Carrier Ligand Mannose (Targeting Ligand) Carrier->Ligand conjugated Drug Drug Carrier->Drug encapsulated Receptor Mannose Receptor Ligand->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., low pH) Endosome->DrugRelease Therapeutic Effect Therapeutic Effect DrugRelease->Therapeutic Effect leads to

Caption: Targeted drug delivery via a mannose-adamantane carrier.

References

Safety Operating Guide

Proper Disposal of Adamantanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of adamantanone, a saturated polycyclic ketone. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Hazard Considerations

This compound is a stable, crystalline solid. While it is not classified as acutely toxic, it is recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[2] All waste containing this compound, including the pure compound, contaminated labware (such as pipette tips and vials), and solutions, must be treated as hazardous chemical waste.

Key safety considerations include:

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects (Hazard Statement H412).[1] Avoid release to the environment.

  • Incompatibilities: this compound should not be mixed with strong oxidizing agents, as this can lead to violent reactions.[2]

  • Handling: Minimize dust generation and accumulation during handling and disposal.[3]

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to prevent skin and eye contact and inhalation of dust.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before use.
Body Protection A full-length, long-sleeved laboratory coat.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is based on best practices for handling solid, non-halogenated organic chemical waste.

1. Waste Identification and Segregation:

  • Classify all this compound and this compound-contaminated materials as "hazardous chemical waste."

  • This waste stream should be segregated as a non-halogenated organic solid . Do not mix with halogenated waste, as disposal methods differ and mixing can increase disposal costs.

2. Waste Containerization:

  • Primary Container: Use a dedicated, leak-proof container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Solid Waste: Carefully transfer solid this compound waste and contaminated disposable labware (e.g., weigh boats, gloves, filter paper) into the designated hazardous waste container. Minimize the generation of dust during transfer.

  • Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • Record the date when the first piece of waste is added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.

  • The storage location should be a designated satellite accumulation area (SAA) for hazardous waste, which is at or near the point of generation.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • The recommended method of disposal is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing.

Important Note: Never dispose of this compound down the drain or in the regular trash. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Contaminated Labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Designated Non-Halogenated Solid Waste Container B->C D Transfer Waste into Container (Minimize Dust) C->D E Securely Seal the Container D->E F Label Container: 'Hazardous Waste - this compound' E->F G Store in a Designated Satellite Accumulation Area F->G H Keep Away from Incompatible Materials (e.g., Oxidizers) G->H I Contact Institutional EHS for Waste Pickup H->I J Arrange for Disposal via Licensed Hazardous Waste Vendor I->J K Recommended Method: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Adamantanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Adamantanone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a crystalline solid whose toxicological properties have not been fully investigated.[1] It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Some data suggests it is harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye & Face Protection Safety GogglesMust be worn with side shields to protect against dust and splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect gloves before use.
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.
Respiratory Protection Particulate Filter RespiratorRecommended when handling the solid form to prevent dust inhalation, especially if not working in a fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to use.

  • Preparation and Area Setup :

    • Ensure a calibrated analytical balance is available in a well-ventilated area, preferably within a fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weighing boats, glassware) before handling the chemical.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety goggles with side shields.

    • Put on chemical-resistant nitrile gloves.

  • Weighing and Aliquoting :

    • Carefully open the this compound container, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weighing boat.

    • Minimize the generation of dust during transfer.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution and Use :

    • If dissolving the solid, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If using the solid directly, add it carefully to the reaction vessel.

    • All work involving the handling of this compound should be conducted in a well-ventilated fume hood.

  • Post-Handling :

    • Thoroughly clean all equipment used for handling this compound.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Collect unused this compound and any grossly contaminated materials (e.g., weighing boats, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

  • Container Disposal :

    • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

  • General Guidance :

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling of this compound

Adamantanone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Set Up Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh use Use in Experiment weigh->use decontaminate Decontaminate Equipment use->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantanone
Reactant of Route 2
Adamantanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。